Propargyl-PEG5-CH2CO2H
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O7/c1-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13(14)15/h1H,3-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUMZZIPISUGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Propargyl-PEG5-CH2CO2H: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG5-CH2CO2H is a heterobifunctional linker that has emerged as a pivotal tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal alkyne for "click" chemistry and a carboxylic acid for amine coupling, facilitates the precise construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The integrated five-unit polyethylene glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, including detailed experimental protocols and workflow diagrams to aid researchers in its effective utilization.
Chemical Structure and Properties
This compound, systematically named 1-(2-propyn-1-yl)-1,4,7,10,13-pentaoxa-16-hexadecanoic acid, is characterized by a propargyl group at one terminus and a carboxymethyl group at the other, connected by a PEG5 spacer. This structure provides orthogonal reactivity, allowing for sequential or independent conjugation reactions.
Chemical Structure:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C13H22O7 | [5] |
| Molecular Weight | 290.3 g/mol | [5] |
| CAS Number | 1429934-37-1 | N/A |
| Purity | Typically ≥95% or ≥98% | [5] |
| Appearance | White to off-white solid or oil | N/A |
| Solubility | Soluble in water, DMSO, DMF, DCM | [6] |
| Storage Conditions | -20°C for long-term storage | [6] |
Core Reactivity and Applications
The utility of this compound lies in its two distinct reactive functional groups:
-
Terminal Alkyne: The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linkage with an azide-modified molecule, offering high efficiency, specificity, and biocompatibility.[5][7]
-
Carboxylic Acid: The terminal carboxylic acid can be activated to react with primary amines, such as those on the side chains of lysine residues in proteins, to form stable amide bonds.[7] This reaction is fundamental for attaching the linker to antibodies and other biomolecules.
These dual functionalities make this compound an ideal linker for constructing complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[2][8]
Application in Antibody-Drug Conjugate (ADC) Synthesis
ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[9][10] this compound can be used to link the antibody to the drug. The general workflow involves first conjugating the linker to the antibody via its carboxylic acid group and then attaching the azide-modified payload via click chemistry.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation by the proteasome.[8][11] this compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.
Caption: Workflow for PROTAC synthesis using a sequential approach.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Protocol for Amine Coupling to a Protein
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a protein, such as an antibody.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: If necessary, perform a buffer exchange to an amine-free buffer. Adjust the protein concentration to 1-2 mg/mL.[12]
-
Reagent Preparation: Prepare stock solutions of this compound (10-50 mM), EDC (100 mM), and Sulfo-NHS (100 mM) in anhydrous DMSO or DMF immediately before use.[12]
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS in the Activation Buffer. A typical molar ratio is 1:2:5 (Linker:EDC:Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated linker solution to the protein solution in the Reaction Buffer. A 10-20 fold molar excess of the linker to the protein is a common starting point.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.[13]
-
Purification: Remove excess linker and byproducts using a desalting column or dialysis.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the propargyl group of a this compound-modified molecule and an azide-containing molecule.
Materials:
-
Propargyl-modified molecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4, or a mixture of t-BuOH and water)
-
Degassed solvents
Procedure:
-
Reagent Preparation: Prepare stock solutions of the propargyl- and azide-containing molecules, CuSO₄ (e.g., 20 mM in water), the ligand (e.g., 50 mM in water or DMSO), and sodium ascorbate (e.g., 100 mM in water, prepared fresh).[14]
-
Reaction Setup:
-
In a reaction vial, combine the propargyl-modified molecule and the azide-containing molecule (a slight molar excess of one reactant, e.g., 1.2 equivalents, is often used).[14]
-
Add the reaction buffer.
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.[14]
-
Add the ligand solution to a final concentration that is typically 5 times that of the CuSO₄.[14]
-
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.[14]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using fluorescent molecules.[13]
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, reverse-phase HPLC, or dialysis, to remove the catalyst and excess reagents.[15]
Conclusion
This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its well-defined structure and dual reactivity enable the precise and efficient construction of complex bioconjugates with improved physicochemical properties. The experimental protocols provided in this guide offer a robust starting point for the successful implementation of this linker in a variety of applications, from fundamental research to the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. Propargyl-PEG5-amine, 1589522-46-2 | BroadPharm [broadpharm.com]
- 7. tebubio.com [tebubio.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Drug Conjugates | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Propargyl-PEG5-CH2CO2H: A Versatile Heterobifunctional Linker in Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG5-CH2CO2H is a heterobifunctional linker molecule integral to the advancement of bioconjugation, drug delivery, and materials science.[1] Its unique architecture, featuring a terminal propargyl group for click chemistry, a five-unit polyethylene glycol (PEG) chain, and a carboxylic acid handle, offers a versatile platform for the covalent linkage of diverse molecular entities.[2] This guide provides a comprehensive overview of its applications, supported by quantitative data from related studies, detailed experimental protocols, and visualizations of key workflows and pathways.
Core Attributes and Mechanism of Action
The utility of this compound stems from its three key components:
-
Propargyl Group: This terminal alkyne (C≡CH) is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and bio-orthogonal, allowing for the formation of a stable triazole linkage with an azide-modified molecule under mild conditions.[3][4]
-
PEG5 Spacer: The five-unit polyethylene glycol chain is a flexible, hydrophilic spacer. The inclusion of this PEG chain enhances the aqueous solubility of the linker and its conjugates, which is crucial for biological applications.[5] It also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[5] Furthermore, PEGylation can shield conjugated biomolecules from enzymatic degradation and reduce immunogenicity.[5]
-
Carboxylic Acid Group: The terminal -CH2CO2H group provides a handle for conjugation to primary amines (-NH2) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[6]
This dual functionality allows for a controlled, two-step conjugation strategy, making it a valuable tool in the synthesis of complex biomolecular architectures.[5]
Key Research Applications
This compound and its derivatives are instrumental in several cutting-edge areas of research:
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. Propargyl-PEG-acid linkers are frequently used in PROTAC synthesis due to their ability to modulate solubility and provide optimal spacing for the formation of a productive ternary complex between the target protein and the E3 ligase.[7]
The modular nature of this compound allows for the systematic variation of linker length to optimize PROTAC performance, which is often assessed by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Quantitative Data: Impact of Linker Length on PROTAC Efficacy
The following table summarizes representative data from studies on PROTACs where the PEG linker length was varied, demonstrating the critical role of the linker in achieving potent protein degradation.
| Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | JQ1-PEG3-VHL Ligand | >1000 | <20 | HeLa |
| JQ1-PEG4-VHL Ligand | ~100 | >80 | HeLa | |
| JQ1-PEG5-VHL Ligand | ~250 | ~70 | HeLa | |
| KRAS G12C | KRAS G12C Inhibitor-PEG3-CRBN Ligand | >100 | <30 | H358 |
| KRAS G12C Inhibitor-PEG5-CRBN Ligand | ~10 | >90 | H358 |
Note: This data is compiled from multiple sources for illustrative purposes and experimental conditions may vary. The specific PROTACs in these studies may not have used the exact this compound linker, but demonstrate the principle of linker length optimization.
Experimental Workflow: PROTAC Synthesis
The synthesis of a PROTAC using a Propargyl-PEG-acid linker typically follows a convergent two-step approach.
References
- 1. This compound, 1429934-37-1 | BroadPharm [broadpharm.com]
- 2. Propargyl-PEG5-acid, 1245823-51-1 | BroadPharm [broadpharm.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG5-CH2CO2-NHS, 1161883-51-7 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Propargyl-PEG5-CH2CO2H
Propargyl-PEG5-CH2CO2H is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery research. Its structure incorporates a terminal alkyne group, amenable to "click" chemistry reactions, and a carboxylic acid group for conjugation to amine-containing molecules. This guide provides a detailed protocol for its synthesis, compiled from established chemical principles, and presents relevant data and workflows for researchers in the field.
Core Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process commencing with a commercially available PEG derivative, specifically HOOC-PEG5-OH. The synthetic route involves:
-
Selective Propargylation: The carboxylic acid moiety of the starting material is selectively esterified with propargyl bromide to introduce the terminal alkyne functionality.
-
Carboxylation of the Terminal Hydroxyl Group: The remaining terminal hydroxyl group is then converted to a carboxylic acid, yielding the final product.
This strategy allows for the efficient and controlled synthesis of the desired heterobifunctional linker.
Experimental Protocol
This protocol outlines the detailed methodology for the synthesis of this compound.
Step 1: Synthesis of α-hydroxyl-ω-propargyl PEG5
-
Reaction Setup: Dissolve HOOC-PEG5-OH (1 equivalent) and potassium hydroxide (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Salt Formation: Stir the mixture at 100°C for 1 hour to facilitate the formation of the potassium carboxylate salt.
-
Propargylation: Cool the solution to 70°C and add propargyl bromide (1.1 equivalents) dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 70°C for 15 hours.
-
Work-up: After cooling to room temperature, filter the solution to remove any inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in distilled water and extract the product with dichloromethane (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield α-hydroxyl-ω-propargyl PEG5 as a white powder.[1][2]
Step 2: Synthesis of this compound (α-carboxyl-ω-propargyl PEG5)
-
Reaction Setup: Dissolve the α-hydroxyl-ω-propargyl PEG5 intermediate (1 equivalent) in anhydrous 1,4-dioxane.
-
Reagent Addition: Add succinic anhydride (1.05 equivalents), 4-(dimethylamino)pyridine (DMAP) (1.05 equivalents), and triethylamine (TEA) (1.05 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Isolation: Concentrate the solution under vacuum and precipitate the crude product by adding it to diethyl ether.
-
Purification: The crude product can be further purified by crystallization from a suitable solvent system such as THF/diethyl ether to yield this compound as a white powder.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis of propargyl-PEG-acid compounds, providing a benchmark for reaction efficiency.
| Step | Reactant | Reagent | Product | Yield (%) | Purity (%) |
| 1. Propargylation | HOOC-PEG-OH | Propargyl Bromide, KOH | α-hydroxyl-ω-propargyl PEG | ~96%[1] | >95% |
| 2. Carboxylation | α-hydroxyl-ω-propargyl PEG | Succinic Anhydride, DMAP, TEA | Propargyl-PEG-CH2CO2H (Final Product) | ~92%[1] | >98%[3] |
Characterization: The final product and intermediates should be characterized by standard analytical techniques, including ¹H NMR and mass spectrometry, to confirm their identity and purity.[4]
Application in Bioconjugation: A Workflow
This compound is a versatile tool in creating complex biomolecular architectures. The diagram below illustrates a general workflow for its application in bioconjugation, such as in the synthesis of antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).[2][5][6]
References
An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG5-CH2CO2H in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG5-CH2CO2H is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation. Its unique chemical architecture, featuring a terminal propargyl group, a five-unit polyethylene glycol (PEG) spacer, and a carboxylic acid moiety, enables the precise and efficient linkage of diverse molecular entities. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, quantitative data for reaction optimization, and visualizations of its application in studying cellular signaling pathways.
The versatility of this compound stems from its dual reactivity. The carboxylic acid group allows for covalent attachment to primary amines on biomolecules, such as the lysine residues of proteins, through stable amide bond formation.[1][2] The terminal propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the highly specific and efficient conjugation of azide-modified molecules.[3][4] The central PEG5 spacer enhances the aqueous solubility and bioavailability of the resulting conjugate, reduces non-specific binding and immunogenicity, and provides a flexible spacer between the conjugated molecules.[5][6] These properties make this compound an ideal linker for the construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][7]
Core Mechanism of Action
The bioconjugation process using this compound is a two-stage chemical strategy involving two distinct and sequential reaction mechanisms:
-
Amide Bond Formation via EDC/NHS Chemistry: The carboxylic acid terminus of this compound is first activated to facilitate its reaction with primary amines on a target biomolecule. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[1][2] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester. The NHS ester subsequently reacts with a primary amine on the biomolecule to form a stable amide bond, releasing NHS.[2]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Once the biomolecule is functionalized with the propargyl-PEG linker, the terminal alkyne is available for a "click" reaction with an azide-modified molecule. The CuAAC reaction is a [3+2] cycloaddition between the terminal alkyne and an azide, catalyzed by a copper(I) species.[4][7] The copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), activates the alkyne for reaction with the azide, resulting in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[4] This reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with native biological processes.[8][9]
Quantitative Data for Bioconjugation Reactions
The following tables summarize representative quantitative data for the two key reactions involved in bioconjugation with this compound. It is important to note that optimal conditions and yields will vary depending on the specific substrates and reaction conditions.
Table 1: Representative Parameters for EDC/NHS Coupling Reaction [1][2]
| Parameter | Activation Step | Coupling Step |
| Recommended pH Range | 4.5 - 6.0 | 7.0 - 8.5 |
| Recommended Buffer | 0.1 M MES, 0.5 M NaCl | Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer |
| Reaction Time | 15 - 30 minutes | 1 - 2 hours at Room Temperature or Overnight at 4°C |
| Molar Ratios (Linker:EDC:NHS) | 1 : (2-10) : (2-10) | - |
| Typical Yield | - | 70 - 95% |
Table 2: Representative Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [7][10]
| Parameter | Value |
| Reaction Time | 1 - 4 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 55 - 90% |
| Purity (Post-HPLC) | >95% |
| Characterization | ¹H NMR: Characteristic triazole proton singlet (~7.5-8.0 ppm), signals for the PEG backbone (~3.6 ppm) |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the initial step of conjugating the carboxylic acid group of the linker to primary amines on a protein.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer.
-
Dissolve this compound in the Activation Buffer.
-
Prepare the protein solution in the Coupling Buffer.
-
-
Activation of this compound:
-
Coupling to the Protein:
-
Immediately add the activated linker solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
-
-
Quenching the Reaction:
-
(Optional) Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[11]
-
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis.[11]
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between the alkyne-functionalized protein from Protocol 1 and an azide-containing molecule.
Materials:
-
Purified alkyne-labeled protein
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-labeled protein with a 5- to 20-fold molar excess of the azide-containing molecule in the Reaction Buffer.
-
In a separate tube, prepare a fresh premix of the catalyst components by combining CuSO₄ and the copper ligand.
-
-
Initiation of the Reaction:
-
Add the catalyst premix to the protein-azide mixture. The final concentration of copper is typically 1-2 mM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the final protein conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and the catalyst.
-
Visualization of Mechanisms and Workflows
Chemical Reaction Mechanisms
Caption: Mechanism of EDC/NHS activation and amine coupling.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition.
Experimental Workflow
Caption: General experimental workflow for bioconjugation.
Application in Cellular Signaling: PROTAC-Mediated Protein Degradation
This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[12][13] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. The modular nature of bioconjugation with this compound allows for the efficient assembly of different ligand combinations to screen for optimal protein degradation.
The mechanism of PROTAC action involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[12][14] This approach has been successfully applied to target various proteins involved in disease signaling pathways, such as kinases and nuclear receptors.[15]
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Propargyl-PEG5-CH2CO2-NHS, 1161883-51-7 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 12. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Propargyl-PEG5-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Propargyl-PEG5-CH2CO2H, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Understanding the physicochemical properties of this reagent is critical for optimizing reaction conditions, ensuring the integrity of conjugates, and developing stable formulations.
Core Properties and Structure
This compound, with a molecular weight of approximately 304.3 g/mol , incorporates three key functional components: a terminal propargyl group for click chemistry applications, a five-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and provide spatial separation, and a terminal carboxylic acid for conjugation to amine-containing molecules.
Solubility Profile
The incorporation of a hydrophilic polyethylene glycol (PEG) spacer significantly influences the solubility of this compound, rendering it soluble in a variety of aqueous and organic solvents.[1][2][3][4]
Qualitative Solubility
Commercial suppliers report the solubility of this compound in the following solvents:
-
Water
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)[3]
Quantitative Solubility Data
While experimentally determined quantitative solubility data for this compound is not extensively published, data for a structurally similar compound, Propargyl-PEG3-CH2CO2H, provides a strong basis for estimating its solubility. The shorter PEG chain in the analogue suggests that this compound will have comparable or slightly different solubility.
| Solvent | Chemical Formula | Type | Predicted Solubility (Propargyl-PEG3-CH2CO2H) |
| Water | H₂O | Polar Protic | 158.0 mg/mL |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 113.0 mg/mL |
Data for Propargyl-PEG3-CH2CO2H is presented as a proxy for this compound and should be used as a guideline. Actual solubility should be determined experimentally.
Stability Profile and Storage
The stability of this compound is influenced by its constituent functional groups. Proper storage and handling are crucial to prevent degradation and ensure experimental reproducibility.
Recommended Storage Conditions
To maintain the integrity of the reagent, the following storage conditions are recommended based on supplier data and general principles for PEGylated compounds:
| Form | Storage Temperature | Duration | Notes |
| Solid (Neat) | -20°C | Long-term | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][3][5] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| Stock Solution | -80°C | Up to 6 months | Recommended for longer-term storage of solutions.[5] |
Potential Degradation Pathways
The chemical structure of this compound contains moieties that are susceptible to degradation under certain conditions.
-
Polyethylene Glycol (PEG) Backbone : The PEG chain is generally stable but can undergo thermal and oxidative degradation, particularly at elevated temperatures.[2]
-
Propargyl Group : The terminal alkyne is a reactive group that can be prone to several degradation pathways:
-
Carboxylic Acid Group : This group is generally stable under typical storage and handling conditions.[5]
Experimental Protocols
Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method to determine the equilibrium solubility of this compound in a specific solvent.
Objective: To quantitatively determine the solubility of this compound at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, DMSO) of analytical grade
-
Sealed vials (e.g., scintillation vials)
-
Thermostatically controlled orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or UV detector if a chromophore is present or derivatized).
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.
-
Equilibration: Place the vial in the orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow it to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter.
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted sample using a validated HPLC method.
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
-
Protocol 2: Forced Degradation Study for Stability Assessment
Forced degradation studies are performed to identify potential degradation products and degradation pathways, which is essential for developing stability-indicating analytical methods.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled incubator/oven
-
Photostability chamber
-
Analytical instruments (e.g., HPLC, LC-MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 70 °C) in an oven.
-
Photostability: Expose the solid compound or a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. LC-MS can be used to identify the mass of any degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound.
-
Visualizations
Caption: Factors influencing the solubility of this compound.
References
The Role of the PEG5 Spacer in Propargyl-PEG-Acid Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the vanguard of targeted therapeutics, the sophisticated design of bifunctional molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount. The efficacy of these constructs is critically dependent on the linker that connects the targeting moiety to the therapeutic payload.[][2] Propargyl-PEG-acid linkers are versatile, heterobifunctional tools that enable precise and controlled bioconjugation.[3][4] This guide provides an in-depth technical analysis of the pivotal role of the pentaethylene glycol (PEG5) spacer within these linkers, exploring its impact on physicochemical properties, pharmacokinetics, and overall therapeutic performance.
The Propargyl-PEG5-acid linker is comprised of three key components: a terminal propargyl group for "click" chemistry, a carboxylic acid for amine-reactive coupling, and a central 5-unit polyethylene glycol (PEG) spacer.[5][6][7] This PEG5 spacer is not merely an inert connector; it is a strategic element that imparts a crucial balance of hydrophilicity, flexibility, and spatial separation, directly influencing the conjugate's stability, solubility, and biological activity.[2][7]
Core Functions of the PEG5 Spacer
The integration of a PEG5 spacer into a bifunctional linker confers several critical advantages that address common challenges in drug development, particularly when dealing with hydrophobic payloads.[2]
-
Enhanced Hydrophilicity and Solubility : Many potent cytotoxic drugs and small molecule inhibitors are hydrophobic, leading to poor aqueous solubility and a tendency to aggregate.[8][9] The hydrophilic nature of the PEG5 spacer, with its repeating ethylene oxide units, creates a hydration shell around the conjugate.[10][11] This significantly increases the overall water solubility of the drug-linker complex, which is vital for preventing aggregation, improving formulation, and maintaining biological activity.[9][12][13]
-
Optimized Pharmacokinetics (PK) : PEGylation is a well-established strategy for improving the pharmacokinetic profiles of therapeutic molecules.[12][14] The PEG5 chain increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life.[12][15] Furthermore, the hydrophilic "cloud" created by the PEG spacer can shield the conjugate from the immune system and proteolytic enzymes, a "stealth" effect that reduces immunogenicity and enhances in vivo stability.[12][13][16]
-
Modulation of Steric Hindrance : The defined length of the PEG5 spacer provides critical spatial separation between the conjugated molecules (e.g., a large antibody and a small molecule drug).[7][14] This is a delicate balance; a linker that is too short may not prevent the bulky antibody from obstructing the drug's interaction with its target, while a very long linker could wrap around and interfere with function.[14][17][18] The PEG5 linker is considered an intermediate length that often provides sufficient distance to mitigate steric hindrance without introducing the potential negative effects of longer chains.[2][14]
-
Enabling Higher Drug-to-Antibody Ratios (DAR) : For ADCs, achieving an optimal drug-to-antibody ratio is crucial for efficacy. The hydrophobicity of the payload is often a limiting factor, as high DARs can lead to aggregation.[8] The inclusion of a hydrophilic PEG5 spacer can help mitigate these solubility issues, enabling the production of ADCs with higher, more consistent DARs while maintaining acceptable biophysical properties.[2][19]
Quantitative Data on the Impact of PEG Spacer Length
The length of the PEG spacer is a critical design parameter that must be empirically optimized for each specific application.[19] The following tables summarize general trends observed in preclinical studies when varying PEG spacer lengths, providing context for the role of a PEG5 unit.
| PEG Spacer Length | Impact on Drug-to-Antibody Ratio (DAR) | Rationale | Citation(s) |
| Non-PEGylated | Often lower and less consistent, especially with hydrophobic payloads. | Hydrophobic interactions can lead to aggregation and reduced conjugation efficiency. | [19] |
| Short-Chain PEG (e.g., PEG2, PEG4, PEG5) | Generally allows for higher and more consistent DAR. | The hydrophilic nature of the PEG spacer improves the solubility of the payload and minimizes aggregation, facilitating a more efficient conjugation process. | [2][19] |
| Long-Chain PEG (e.g., PEG8, PEG12) | Variable effects depending on conjugation chemistry and payload. | While PEGylation improves solubility, very long chains might introduce steric hindrance that can affect conjugation efficiency. | [19] |
| PEG Spacer in Linker | Payload | Target Cell Line | Representative IC50 (nM) | Rationale | Citation(s) |
| PEG3 | Tubulysin | HER2+ | ~1.5 | Shorter PEG linkers often provide a good balance of hydrophilicity and potent cytotoxicity. | [20] |
| PEG4 | MMAE | HER2+ | ~0.8 | Demonstrates high in vitro potency, which can be typical for shorter linkers. | [20] |
| PEG8 | MMAE | HER2+ | ~1.2 | Longer PEG chains may slightly diminish in vitro potency but can enhance pharmacokinetic properties and improve tolerability. | [19][20] |
Note: The data presented are representative values synthesized from multiple studies. Absolute values are highly dependent on the specific antibody, payload, linker chemistry, and cell line used.
Applications and Associated Signaling Pathways
Propargyl-PEG5-acid linkers are instrumental in the construction of sophisticated therapeutics like ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells.[] The PEG5 spacer enhances the solubility and stability of the ADC in circulation.[2] Upon binding to the target antigen, the ADC is internalized, and the payload is released inside the cancer cell, leading to targeted cell death.[]
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Propargyl-PEG5-acid, 1245823-51-1 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Alkyne Handle: An In-Depth Technical Guide to Click Chemistry with Propargyl-Terminated Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry" has revolutionized the landscape of bioconjugation, materials science, and drug development.[1][2][3] At the heart of this chemical philosophy lies a set of reactions that are rapid, efficient, and highly specific, enabling the modular assembly of complex molecular architectures.[2][4] Propargyl-terminated linkers, bearing a terminal alkyne functional group, are central to the most prominent of these reactions: the azide-alkyne cycloaddition. This technical guide provides a comprehensive exploration of the principles, applications, and experimental considerations for utilizing propargyl-terminated linkers in click chemistry, with a focus on the two primary modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Principles: The Power of the Azide-Alkyne Cycloaddition
The cornerstone of this chemistry is the formation of a stable 1,2,3-triazole ring from the reaction of an azide and an alkyne.[5] This transformation is exceptionally reliable and bioorthogonal, meaning it proceeds with high fidelity in complex biological environments without interfering with native biochemical processes.[2] Propargyl groups serve as a readily accessible and stable source of the terminal alkyne for these reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduced independently by the groups of Sharpless and Meldal, the CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne (from a propargyl group) and an azide to exclusively form the 1,4-disubstituted triazole isomer.[4][6] This reaction exhibits a remarkable rate acceleration of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[4][7] The reaction is robust, proceeding over a wide range of temperatures and pH values (typically 4-12), and is compatible with aqueous solvents.[6][7]
The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne of the propargyl linker. This intermediate then reacts with the azide to form a six-membered copper(III)-containing intermediate, which subsequently collapses to the stable triazole product, regenerating the copper(I) catalyst.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[3][6] SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne instead of a terminal alkyne.[][9] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[] It is important to note that propargyl-terminated linkers themselves are not directly used in SPAAC; however, understanding this alternative is crucial for selecting the appropriate bioconjugation strategy.[5]
Quantitative Comparison of Azide-Alkyne Cycloaddition Kinetics
The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a critical factor. The efficiency of these reactions is described by their second-order rate constants.
| Reaction Type | Catalyst | Alkyne Type | Regioselectivity | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Copper(I) | Terminal (e.g., Propargyl) | 1,4-disubstituted triazole | ~1 - 10⁴[10] | Very fast, can be ligand-accelerated. Potential for cytotoxicity due to the copper catalyst.[10] |
| SPAAC | None | Cyclooctynes (strained) | Mixture, depends on cyclooctyne | Highly variable (e.g., BCN: ~0.14, DIBAC: 1.9)[10] | Catalyst-free, ideal for in vivo applications. The rate is dependent on the strain of the cyclooctyne.[10] |
| RuAAC | Ruthenium(II) | Terminal and Internal | 1,5-disubstituted triazole | - | Provides access to the 1,5-triazole isomer, complementary to CuAAC. |
Applications in Drug Development and Beyond
Propargyl-terminated linkers are instrumental in the construction of complex biomolecules for therapeutic and diagnostic purposes.
Antibody-Drug Conjugates (ADCs)
In ADC development, these linkers are used to attach potent cytotoxic payloads to monoclonal antibodies.[11] The propargyl group on the linker allows for the precise and stable attachment of an azide-modified drug molecule via CuAAC, ensuring the integrity of the ADC until it reaches its target.[12]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target.[11] Propargyl-terminated linkers provide a flexible and soluble bridge to connect the target-binding ligand and the E3 ligase ligand, with the propargyl group enabling modular assembly via click chemistry.[11]
Surface Modification and Materials Science
Propargyl-terminated linkers are widely used to functionalize surfaces, such as nanoparticles, for applications in diagnostics, biosensors, and targeted drug delivery.[11][13][14][15] The propargyl group allows for the efficient "clicking" of azide-modified biomolecules or other functionalities onto the surface.[11][13] This approach is also employed in the synthesis of advanced materials like hydrogels and functionalized polymers.[6][16]
Experimental Protocols
The following are generalized protocols and may require optimization for specific substrates and applications.
Protocol 1: General Procedure for a Small Molecule CuAAC Reaction
This protocol is suitable for the synthesis of small molecule 1,4-disubstituted 1,2,3-triazoles.[5]
Materials:
-
Propargyl-functionalized substrate (1.0 eq)
-
Azide-functionalized substrate (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)
-
Sodium ascorbate (0.1-0.5 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
In a reaction vessel, dissolve the propargyl-functionalized and azide-functionalized substrates in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[5]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution. A color change may be observed.[5]
-
Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The reaction is typically complete within 1-4 hours.[5]
-
Upon completion, the product can be isolated using standard aqueous work-up and purification techniques such as column chromatography.[1]
Protocol 2: CuAAC Bioconjugation of a Protein
This protocol describes the labeling of a protein containing a terminal alkyne with an azide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7)
-
Azide-functionalized molecule (5-20 fold molar excess)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
(Optional) Aminoguanidine to prevent side reactions with arginine residues[2]
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized molecule.
-
(Recommended) Prepare a premix of CuSO₄ and the THPTA ligand (e.g., at a 1:5 molar ratio) and incubate for a few minutes.[17]
-
Add the CuSO₄/ligand premix to the protein solution.
-
(Optional) If concerned about side reactions, add aminoguanidine.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight.[2]
-
Purify the labeled protein to remove excess reagents and the copper catalyst using size-exclusion chromatography, dialysis, or spin filtration.[2]
-
Characterize the conjugate using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.[2]
Protocol 3: General Procedure for a SPAAC Reaction
This protocol outlines the reaction between a DBCO-functionalized biomolecule and an azide-functionalized molecule.
Materials:
-
DBCO-functionalized biomolecule
-
Azide-functionalized molecule (typically 1.1-5 fold molar excess)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the DBCO-functionalized and azide-functionalized molecules in the reaction buffer.
-
Mix the solutions and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, SDS-PAGE).
-
Purify the conjugate using standard methods such as size-exclusion chromatography or HPLC to remove unreacted starting materials.
Common Side Reactions and Mitigation Strategies
While click chemistry is highly reliable, potential side reactions should be considered, particularly in complex systems.
CuAAC Side Reactions:
-
Glaser Coupling: Oxidative homocoupling of terminal alkynes can occur in the presence of oxygen and Cu(II) ions.[1] This can be minimized by working under anaerobic conditions and using a sufficient amount of reducing agent (sodium ascorbate).[1]
-
Protein Oxidation: Copper ions can generate reactive oxygen species (ROS), which may lead to the oxidation of amino acid residues such as histidine and arginine.[6][18] The use of copper-chelating ligands can help to stabilize the copper(I) and reduce oxidative damage.[6]
SPAAC Side Reactions:
-
Reaction with Thiols: Some strained cyclooctynes can react with free thiols, such as those in cysteine residues.[19] This can be mitigated by blocking free thiols prior to the SPAAC reaction.
Conclusion
Propargyl-terminated linkers are indispensable tools in the click chemistry toolbox, enabling the precise and efficient construction of complex molecular entities. Their utility in CuAAC reactions has profoundly impacted drug development, particularly in the fields of ADCs and PROTACs, as well as in materials science and diagnostics. By understanding the core principles, reaction kinetics, and potential side reactions associated with azide-alkyne cycloadditions, researchers can effectively harness the power of propargyl-terminated linkers to advance their scientific endeavors. The choice between the copper-catalyzed and strain-promoted pathways ultimately depends on the specific requirements of the experimental system, with both offering robust solutions for covalent ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
An In-Depth Technical Guide to Propargyl-PEG5-CH2CO2H for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Propargyl-PEG5-CH2CO2H, a heterobifunctional linker, and its application in protein modification. It is designed to serve as a technical resource for researchers, scientists, and professionals in the field of drug development who are new to protein modification techniques.
Introduction to this compound
This compound is a versatile chemical tool used in bioconjugation, the process of covalently linking molecules.[1] Its structure is composed of three key components:
-
A propargyl group : This terminal alkyne serves as a reactive handle for "click chemistry," a set of powerful, specific, and high-yield chemical reactions. The most common type of click chemistry used with propargyl groups is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an azide-containing molecule.[2]
-
A polyethylene glycol (PEG) spacer : The "PEG5" portion of the name indicates a chain of five repeating ethylene glycol units. This flexible, hydrophilic spacer enhances the solubility of the molecule and the resulting protein conjugate in aqueous solutions.[3] PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[4] It can increase a protein's circulatory half-life, reduce immunogenicity, and enhance its stability.[5][6]
-
A carboxylic acid group (-CH2CO2H) : This functional group can be activated to react with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable amide bond.[7]
This dual functionality allows for a two-step modification strategy, providing precise control over the conjugation process.
Core Principles of Application
The primary application of this compound in protein modification involves a two-stage process:
-
Amine Coupling: The carboxylic acid group of the linker is first activated and then reacted with primary amine groups on the surface of the target protein. This step covalently attaches the propargyl-PEG linker to the protein.
-
Click Chemistry: The propargyl group, now attached to the protein, is available to react with a molecule containing an azide group. This allows for the specific and efficient attachment of a wide variety of secondary molecules, such as fluorescent dyes, biotin tags for purification, or therapeutic agents.[8]
This sequential approach offers significant advantages, including the ability to purify the protein-linker conjugate before introducing the final payload, thus minimizing side reactions and ensuring a more homogeneous final product.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in using this compound for protein modification.
Stage 1: Amine Coupling of this compound to a Protein
This protocol describes the covalent attachment of the linker to a protein via its primary amines.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[6]
-
Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mM.
-
Activate Carboxylic Acid:
-
Conjugation Reaction:
-
Immediately add the activated linker solution to the protein solution. A starting point of a 10-20 fold molar excess of the linker to the protein is recommended.[10] The optimal ratio should be determined empirically.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.[8]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.[1]
-
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[6]
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis. The purified product is the propargylated protein.
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction
This protocol describes the conjugation of an azide-containing molecule to the propargylated protein.
Materials:
-
Propargylated protein from Stage 1
-
Azide-containing molecule (e.g., fluorescent probe, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Reaction Buffer: PBS, pH 7.0
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a reaction tube, combine the propargylated protein and the azide-containing molecule at a desired molar ratio (e.g., 1:1.2 alkyne:azide).[9]
-
Add the Reaction Buffer to achieve the desired final reactant concentrations.
-
-
Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.[9]
-
Initiate Reaction:
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent molecule.[6]
-
Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Data Presentation
Quantitative data from protein modification experiments should be clearly structured for easy interpretation and comparison.
| Parameter | Stage 1: Amine Coupling | Stage 2: Click Chemistry | Notes |
| Molar Ratio (Linker:Protein) | 5:1 to 25:1 | - | Must be optimized for the specific protein and desired degree of labeling.[10] |
| Molar Ratio (Alkyne:Azide) | - | 1:1.2 to 1:1.5 | A slight excess of the azide component can drive the reaction to completion.[9] |
| Reaction pH | Activation: 6.0; Coupling: 7.2-7.5 | 7.0 | Amine coupling is pH-sensitive.[8] |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature | Lower temperatures for longer incubations can be beneficial for sensitive proteins.[1] |
| Reaction Time | 2-16 hours | 1-4 hours | Reaction progress can be monitored by analytical techniques. |
| Catalyst Concentration (CuSO₄) | - | ~0.1 mM | Higher concentrations can lead to protein denaturation.[2] |
| Reducing Agent (Na-Ascorbate) | - | 1-5 mM | A fresh solution is crucial for efficient reaction.[10] |
Characterization of Modified Proteins
The successful modification of a protein with this compound and a subsequent payload should be confirmed through various analytical techniques.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess the increase in molecular weight after each conjugation step. | A shift in the protein band corresponding to the added mass of the linker and payload. |
| Size-Exclusion Chromatography (SEC) | Purify and analyze the hydrodynamic radius of the conjugates. | Shift in elution time indicating an increase in size. Can separate conjugated from unconjugated protein.[] |
| Reverse-Phase HPLC (RP-HPLC) | Separate and quantify different species based on hydrophobicity. | Can resolve PEGylated and un-PEGylated proteins.[5] |
| Mass Spectrometry (MS) | Determine the precise molecular weight of the conjugate and confirm the degree of labeling. | The measured mass should correspond to the theoretical mass of the protein plus the mass of the attached moieties.[12][13] |
| UV-Vis Spectroscopy | Quantify the degree of labeling if the payload is a chromophore. | Absorbance at a specific wavelength can be used to calculate the number of attached molecules. |
| Functional Assays | Ensure the biological activity of the protein is retained after modification. | The modified protein should exhibit activity comparable to the unmodified protein, depending on the modification site. |
Visualization of Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying chemical principles.
Caption: Experimental workflow for two-stage protein modification.
Caption: Chemical principles of the two-stage modification.
This guide provides a foundational understanding of this compound and its application in protein modification. For specific applications, optimization of the described protocols is recommended to achieve the desired degree of labeling while preserving protein function.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
The Bifunctional Nature of Propargyl-PEG5-CH2CO2H: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the development of versatile linker molecules is paramount. Propargyl-PEG5-CH2CO2H is a heterobifunctional linker that has garnered significant attention for its utility in creating complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, featuring a terminal alkyne (propargyl group) and a carboxylic acid, connected by a discrete five-unit polyethylene glycol (PEG) spacer, offers a unique combination of reactivity, flexibility, and favorable physicochemical properties.[2][3]
This in-depth technical guide explores the core attributes of this compound, providing a comprehensive overview of its chemical properties, bifunctional reactivity, and applications. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively utilize this powerful tool in their drug development and bioconjugation workflows.
Core Properties of this compound
The utility of this compound stems from its well-defined chemical structure, which imparts a range of desirable properties for bioconjugation. The central PEG5 spacer enhances aqueous solubility and biocompatibility, while the terminal functional groups provide orthogonal handles for covalent modification.[4]
Physicochemical and Stability Data
Quantitative data for this compound is summarized in the table below. The stability of the molecule is influenced by its constituent functional groups. The PEG backbone is generally stable but can be susceptible to oxidative degradation under harsh conditions. The terminal alkyne of the propargyl group is reactive in "click chemistry" but can be sensitive to strong oxidizing agents.[5] The carboxylic acid is a stable functional group under standard conditions. For long-term storage, it is recommended to keep the compound at -20°C in a desiccated environment.[1]
| Property | Value | Reference(s) |
| Chemical Formula | C13H22O7 | [6][7] |
| Molecular Weight | 290.31 g/mol | [6][7] |
| CAS Number | 1429934-37-1 | [6][7] |
| Purity | >96% | [7] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |
| Storage Temperature | -20°C | [1] |
| Long-term Stability (Solid) | Stable for >1 year at -20°C | [5] |
| Stability in Aqueous Solution | Hydrolysis of NHS ester (if formed) is pH-dependent | [5] |
The Bifunctional Reactivity of this compound
The "bifunctional" nature of this compound refers to its two distinct reactive termini, which allow for a modular and strategic approach to bioconjugation.
The Propargyl Group: A Gateway to "Click Chemistry"
The terminal alkyne of the propargyl group is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8] This reaction is highly efficient, specific, and bioorthogonal, meaning it proceeds with minimal side reactions in complex biological milieu.[2] The CuAAC reaction forms a stable triazole linkage between the alkyne-containing linker and an azide-functionalized molecule.[2]
The Carboxylic Acid Group: A Handle for Amide Bond Formation
The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, which are abundant in biomolecules such as the side chains of lysine residues in proteins. This reaction is typically mediated by carbodiimide activators, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2] The EDC/NHS chemistry activates the carboxylic acid to form a more stable NHS ester, which then readily reacts with a primary amine to form a stable amide bond.
Applications in Drug Development
The unique architecture of this compound makes it an ideal linker for the construction of sophisticated therapeutic agents.
Antibody-Drug Conjugates (ADCs)
In the design of ADCs, the linker plays a crucial role in connecting a potent cytotoxic payload to a monoclonal antibody. The bifunctionality of this compound allows for a two-step conjugation strategy. For instance, the carboxylic acid can be used to attach the linker to the payload, and the propargyl group can then be "clicked" onto an azide-modified antibody. The PEG5 spacer can help to improve the solubility and pharmacokinetic profile of the resulting ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker is a critical component of a PROTAC, as its length and composition can significantly impact the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).[9][10] this compound provides a flexible and hydrophilic linker of a defined length that can be used to connect the target-binding ligand to the E3 ligase-binding ligand. Comparative studies have shown that the length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve potent degradation.[9][10][11][12]
Experimental Protocols
The following are detailed methodologies for the two primary bioconjugation reactions involving this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Degassed, amine-free buffer (e.g., phosphate buffer, pH 7.4)
-
Solvents (e.g., DMSO, water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing molecule and this compound in the desired molar ratio (typically a slight excess of one component).
-
Add the degassed buffer to achieve the desired final concentration.
-
Add the THPTA solution to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or reverse-phase HPLC, to remove excess reagents and the copper catalyst.
-
Protocol 2: EDC/NHS-Mediated Amide Bond Formation
This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.7-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Dissolve this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, add EDC (typically 5-10 fold molar excess over the linker) and NHS (typically 2-5 fold molar excess over the linker) to the solution of this compound.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated linker solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding the quenching solution.
-
Purify the conjugate using a suitable method, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove unreacted linker and byproducts.
-
Visualizing Workflows and Pathways
To further elucidate the application of this compound, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for bioconjugate synthesis.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a highly versatile and valuable tool for researchers in the fields of bioconjugation, drug delivery, and targeted therapeutics. Its bifunctional nature, combined with the favorable properties of the PEG spacer, enables the efficient and modular synthesis of complex biomolecules. By understanding the core properties and reactivity of this linker and by following robust experimental protocols, scientists can leverage this compound to advance the development of novel and more effective therapeutic and diagnostic agents.
References
- 1. Propargyl-PEG5-acid, 1245823-51-1 | BroadPharm [broadpharm.com]
- 2. This compound, 1429934-37-1 | BroadPharm [broadpharm.com]
- 3. This compound-西安齐岳生物 [0qy.com]
- 4. Propargyl-PEG5-amine, 1589522-46-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
In-Depth Technical Guide: Propargyl-PEG5-CH2CO2H for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propargyl-PEG5-CH2CO2H, a heterobifunctional linker critical in the fields of bioconjugation, targeted therapeutics, and proteomics. It details the molecule's chemical and physical properties, provides explicit experimental protocols for its application, and illustrates its role in the development of sophisticated biomolecular constructs such as Antibody-Drug Conjugates (ADCs).
Core Molecular Properties
This compound is a polyethylene glycol (PEG) based linker featuring a terminal alkyne group (propargyl) and a carboxylic acid moiety, separated by a discrete five-unit PEG chain. This structure allows for a two-step sequential conjugation strategy. The carboxylic acid can be activated to react with primary amines, such as those on lysine residues of proteins, to form stable amide bonds. The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the highly efficient and specific ligation of azide-functionalized molecules. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate while reducing potential immunogenicity.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound. There can be variations in reported values due to different naming conventions (e.g., "Propargyl-PEG5-acid"); the data presented here is for the specific structure with a terminal carboxymethyl group (-CH2CO2H).
| Property | Value | Citations |
| Molecular Formula | C₁₃H₂₂O₇ | [1] |
| Molecular Weight | 290.3 g/mol | [1] |
| Purity | Typically >98% | [1] |
| CAS Number | 1429934-37-1 | [1] |
| Storage Condition | -20°C, desiccated | [1] |
| Solubility | Water, DMSO, DMF, DCM |
Experimental Protocols
The utility of this compound lies in its ability to link biomolecules to other molecules of interest through two distinct chemical reactions. The following protocols provide detailed methodologies for these key steps.
Protocol 1: Amide Bond Formation with an Antibody
This protocol details the conjugation of the carboxylic acid moiety of this compound to primary amines (e.g., lysine residues) on a monoclonal antibody (mAb) using carbodiimide chemistry.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and Sulfo-NHS vials to room temperature before opening.
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water. These reagents are moisture-sensitive and should not be stored in solution.[2]
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add EDC and Sulfo-NHS to the linker solution. A common molar ratio is 1:2:5 (this compound : EDC : Sulfo-NHS).[3]
-
Incubate the activation reaction for 15 minutes at room temperature. This forms a more stable, amine-reactive Sulfo-NHS ester.[2][3]
-
-
Conjugation to Antibody:
-
Immediately add the activated linker solution to the antibody solution. A typical starting molar excess of the linker to the antibody is 5- to 20-fold.
-
The final concentration of organic solvent (DMSO or DMF) should be kept below 10% of the total reaction volume to avoid denaturation of the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or 4-6 hours at 4°C with gentle mixing.[4]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[3]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by purifying the propargyl-functionalized antibody using a desalting column, size-exclusion chromatography (SEC), or dialysis.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate an azide-functionalized molecule (e.g., a cytotoxic payload) to the propargyl-modified antibody.
Materials:
-
Propargyl-functionalized antibody
-
Azide-functionalized payload (e.g., Azido-PEG-MMAE)
-
Copper(II) Sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Reaction Buffer (e.g., PBS, pH 7.0)
-
Purification system (e.g., SEC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-payload in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of the THPTA ligand in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a reaction tube, combine the propargyl-functionalized antibody with the azide-payload. A 1.5- to 2-fold molar excess of the azide-payload per alkyne group on the antibody is a typical starting point.[4]
-
In a separate tube, prepare the copper catalyst by premixing CuSO₄ and the THPTA ligand in a 1:2 to 1:5 molar ratio. Let it stand for a few minutes.[1][3]
-
-
Initiation of the Click Reaction:
-
Add the catalyst premix to the antibody-payload mixture. Final concentrations are typically around 0.1-0.25 mM CuSO₄ and 0.5-1.25 mM ligand.[4][5]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM.[4][5]
-
If the biomolecule is sensitive to oxidation, it is advisable to degas the solution before adding the catalyst and ascorbate.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if the payload is light-sensitive.[4]
-
-
Purification:
-
Purify the final ADC using SEC or another suitable chromatography method to remove excess payload, catalyst, and other reagents.
-
Application Example: EGFR-Targeting Antibody-Drug Conjugate
A prime application of this compound is in the construction of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. In this example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many cancers, is conjugated to the potent anti-mitotic agent Monomethyl Auristatin E (MMAE).
Experimental Workflow
The following diagram illustrates the end-to-end workflow for the synthesis and mechanism of action of an EGFR-targeting ADC.
Signaling Pathway of ADC Action
Upon internalization and release, the MMAE payload disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis. The following diagram illustrates this intracellular signaling cascade.
This guide demonstrates the versatility and importance of this compound in modern drug development. Its well-defined structure and dual-reactive nature, combined with the benefits of a hydrophilic PEG spacer, make it an invaluable tool for creating next-generation targeted therapeutics.
References
Methodological & Application
Application Notes and Protocols for Propargyl-PEG5-CH2CO2H in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Propargyl-PEG5-CH2CO2H as a bifunctional linker in the synthesis of antibody-drug conjugates (ADCs). The protocols detailed below leverage the versatility of this linker, which incorporates a terminal propargyl group for "click" chemistry and a carboxylic acid for conjugation to antibodies. The inclusion of a five-unit polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final ADC.[1][2]
Two primary strategies for the conjugation of this compound to an antibody are presented:
-
Direct Conjugation via Carbodiimide Chemistry: Activation of the linker's carboxylic acid using EDC and Sulfo-NHS to form an amine-reactive ester, which then couples to lysine residues on the antibody.
-
Two-Step Click Chemistry Approach: Initial attachment of the propargyl-PEG linker to the antibody, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an azide-modified payload.[3][4]
Principle of the Method
The synthesis of an ADC using this compound is a sequential process. The carboxylic acid moiety of the linker is activated to react with primary amines (e.g., the ε-amine of lysine residues) on the antibody surface, forming a stable amide bond.[5] The terminal propargyl group then serves as a reactive handle for the highly specific and efficient CuAAC click chemistry reaction with an azide-functionalized cytotoxic drug.[3][4]
Data Presentation
Table 1: Materials and Reagents for Antibody Conjugation
| Material/Reagent | Description | Recommended Storage |
| Antibody (Purified IgG) | 1-10 mg/mL in amine-free buffer (e.g., PBS) | 4°C or -20°C |
| This compound | Heterobifunctional PEG linker | -20°C, desiccated |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Carboxyl activating agent | -20°C, desiccated |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Stabilizes EDC-activated intermediate | -20°C, desiccated |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | 4°C |
| Conjugation Buffer | 1X PBS, pH 7.2-7.4 | 4°C |
| Quenching Buffer | 1 M Tris or 1 M Glycine, pH 8.0 | 4°C |
| Solvent (for linker) | Anhydrous DMF or DMSO | Room Temperature, desiccated |
| Desalting Columns / SEC System | For buffer exchange and purification | Room Temperature |
| Azide-modified Payload | Cytotoxic drug with an azide functional group | Per manufacturer's instructions |
| Copper(II) Sulfate (CuSO₄) | Catalyst for CuAAC reaction | Room Temperature |
| Sodium Ascorbate | Reducing agent for CuAAC reaction | -20°C, desiccated |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Copper-chelating ligand | -20°C, desiccated |
Table 2: Recommended Reaction Conditions
| Parameter | Direct Conjugation (Activation) | Click Chemistry (CuAAC) |
| Linker:Antibody Molar Ratio | 10-20 fold molar excess | N/A |
| EDC:Linker Molar Ratio | 1:1 to 2:1 | N/A |
| Sulfo-NHS:Linker Molar Ratio | 1:1 to 2:1 | N/A |
| Azide-Payload:Antibody Molar Ratio | N/A | 2-10 fold molar excess to the antibody |
| Reaction pH | Activation: 6.0; Conjugation: 7.2-8.5 | ~7.4 |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | Activation: 15-30 min; Conjugation: 1-2 hours | 1-4 hours |
| Catalyst Concentration (CuAAC) | N/A | ~0.1 mM CuSO₄, ~1 mM Sodium Ascorbate, ~0.5 mM THPTA |
Experimental Protocols
Protocol 1: Direct Conjugation of this compound to an Antibody
This protocol outlines the activation of the linker's carboxylic acid and subsequent conjugation to the antibody.
1. Antibody Preparation:
- Exchange the antibody into an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4) using a desalting column or dialysis.
- Adjust the antibody concentration to 1-10 mg/mL.
2. Activation of this compound:
- Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
- In a separate tube, add the desired molar excess of the linker to the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
- Add EDC and Sulfo-NHS to the linker solution (refer to Table 2 for molar ratios).
- Incubate for 15-30 minutes at room temperature to activate the carboxylic acid, forming a Sulfo-NHS ester.[5]
3. Conjugation to Antibody:
- Immediately add the activated linker solution to the prepared antibody solution.
- Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- To stop the reaction, add Quenching Buffer (e.g., 1 M Tris) to a final concentration of 50-100 mM and incubate for 30 minutes.
4. Purification of the Propargylated Antibody:
- Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess linker and reagents.
- The purified propargylated antibody is now ready for the click chemistry reaction with an azide-modified payload.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified payload to the propargylated antibody.
1. Preparation of Reagents:
- Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO).
- Prepare stock solutions of Copper(II) Sulfate (e.g., 10 mM in water), Sodium Ascorbate (e.g., 100 mM in water, prepare fresh), and a copper-chelating ligand like THPTA (e.g., 100 mM in water).[3]
2. Click Chemistry Reaction:
- In a microcentrifuge tube, combine the purified propargylated antibody, the azide-modified payload (typically in a 2-10 fold molar excess to the antibody), and the copper-chelating ligand.[3]
- Add the Copper(II) Sulfate solution.
- Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.[3]
- Incubate the reaction for 1-4 hours at room temperature, protected from light.[3]
3. Purification of the Final ADC:
- Purify the final antibody-drug conjugate using SEC or dialysis to remove excess reagents, byproducts, and unreacted payload.[3]
4. Characterization of the ADC:
- Determine the concentration of the purified ADC using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.[5]
- Assess the drug-to-antibody ratio (DAR), purity, and aggregation using methods such as SDS-PAGE, mass spectrometry, or HPLC.[4][5]
- Store the final ADC at 4°C for short-term storage or at -20°C with a cryoprotectant for long-term storage.[5]
Mandatory Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Chemical principles of the two-step ADC conjugation.
Troubleshooting
Table 3: Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive EDC/Sulfo-NHS due to hydrolysis. | Use fresh reagents. Prepare solutions immediately before use. |
| Buffer contains primary amines (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS.[3] | |
| Incorrect pH of the reaction buffer. | Ensure activation pH is ~6.0 and conjugation pH is 7.2-8.5.[3][5] | |
| Insufficient molar excess of the linker. | Increase the molar ratio of the linker to the antibody. | |
| Antibody Aggregation | High degree of labeling. | Reduce the molar excess of the linker or the reaction time.[3] |
| Poor antibody stability. | Optimize buffer conditions and handle the antibody gently.[3] | |
| Low Recovery After Purification | Non-specific binding to the purification resin. | Consult the manufacturer's instructions for the purification column.[3] |
| Antibody precipitation. | Ensure the buffer conditions are optimal for antibody solubility.[3] | |
| Inefficient Click Reaction | Oxidized catalyst. | Prepare Sodium Ascorbate solution fresh. |
| Inaccessible propargyl groups. | Consider linker length and antibody structure. |
References
Application Notes and Protocols for Propargyl-PEG5-CH2CO2H in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Propargyl-PEG5-CH2CO2H in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These molecules are comprised of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active ends.[2][3] The linker is a critical element that significantly influences the PROTAC's efficacy, impacting its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[3][4]
The this compound linker is a versatile tool in PROTAC synthesis, offering a desirable balance of features for rapid and efficient development of novel protein degraders. Its structure includes:
-
A propargyl group , which contains a terminal alkyne. This functional group is ideal for engaging in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[5][] This allows for the modular and rapid assembly of PROTAC libraries.[5][7]
-
A polyethylene glycol (PEG) chain with five repeating units (PEG5) . PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the solubility and bioavailability of the final PROTAC molecule.[8][9] The flexibility of the PEG chain can also be crucial for achieving the optimal orientation for the formation of a stable and productive ternary complex.[8]
-
A carboxymethyl group (CH2CO2H) , which provides a terminal carboxylic acid. This functional group serves as a convenient handle for conjugation, typically through an amide bond formation with an amine-functionalized E3 ligase ligand.[10]
The bifunctional nature of this compound allows for a modular and systematic approach to PROTAC synthesis, enabling researchers to efficiently explore different combinations of POI ligands and E3 ligase ligands to identify the most potent and selective protein degraders.
PROTAC Mechanism of Action
The primary function of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity to trigger the ubiquitination and subsequent degradation of the target protein.[1][11]
Quantitative Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for a hypothetical BRD4-targeting PROTAC synthesized using a propargyl-PEG-acid linker, illustrating the type of data generated during PROTAC characterization.
Table 1: In Vitro Degradation Profile of a Representative BRD4-Targeting PROTAC
| Parameter | Value | Description |
|---|---|---|
| DC50 | 50 nM | The concentration of the PROTAC required to degrade 50% of the target protein.[2] |
| Dmax | >90% | The maximum percentage of protein degradation achieved.[2] |
| Cell Line | HeLa | Human cervical cancer cell line |
| Treatment Time | 24 hours | Duration of cell exposure to the PROTAC |
Table 2: Ternary Complex Formation and Binding Affinity
| Assay | Parameter | Value | Description |
|---|---|---|---|
| TR-FRET | Kd (Ternary Complex) | 25 nM | Dissociation constant for the ternary complex, indicating its stability. |
| Fluorescence Polarization | Kd (PROTAC to BRD4) | 150 nM | Binding affinity of the PROTAC to the target protein.[12] |
| Fluorescence Polarization | Kd (PROTAC to E3 Ligase) | 300 nM | Binding affinity of the PROTAC to the E3 ligase.[12] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of a PROTAC using this compound are provided below. These protocols are generalized and may require optimization for specific target proteins and ligands.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound is a two-step process that involves an initial amide coupling reaction followed by a copper-catalyzed "click chemistry" reaction.[2][13]
Protocol 1: Synthesis of Alkyne-Linker-E3 Ligase Intermediate (Amide Coupling)
This protocol describes the coupling of the this compound linker to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or a VHL ligand).
Reagents and Materials:
-
Amine-functionalized E3 ligase ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand and this compound in anhydrous DMF.[10]
-
Add HATU and DIPEA to the reaction mixture.[2]
-
Stir the reaction at room temperature for 4-12 hours.[2]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography to obtain the alkyne-linker-E3 ligase intermediate.[2]
Protocol 2: Synthesis of Final PROTAC (Click Chemistry)
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between the alkyne-functionalized intermediate from Protocol 1 and an azide-containing target protein ligand.[13]
Reagents and Materials:
-
Alkyne-linker-E3 ligase intermediate (1.0 eq)
-
Azide-functionalized target protein ligand (1.1 eq)
-
Copper(II) sulfate (CuSO₄) (0.1 eq)
-
Sodium ascorbate (0.5 eq)
-
t-BuOH/water solvent mixture
-
Preparative HPLC system
Procedure:
-
Dissolve the alkyne-linker-E3 ligase intermediate and the azide-functionalized target protein ligand in a suitable solvent mixture (e.g., t-BuOH/water).[2]
-
In a separate vial, prepare a fresh solution of CuSO₄ and sodium ascorbate in water.[2]
-
Add the copper/ascorbate solution to the reaction mixture.[2]
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.[13]
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.[13]
-
Characterize the final product by LC-MS and NMR.
Protocol 3: Western Blot for Protein Degradation (DC50/Dmax Determination)
This assay is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Reagents and Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[2]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with blocking buffer.[2]
-
Incubate the membrane with primary antibodies for the target protein and a loading control.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[2]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[2]
-
-
Data Analysis:
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.
Reagents and Materials:
-
Cells treated with the PROTAC or DMSO
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[2]
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both the target protein and the E3 ligase. An increase in the co-precipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Logical Relationship of Linker Properties
The properties of the linker are interconnected and collectively influence the overall performance of the PROTAC.
Conclusion
The this compound linker is a valuable chemical tool for the development of PROTACs. Its bifunctional nature, incorporating a terminal alkyne for click chemistry and a carboxylic acid for amide coupling, facilitates a modular and efficient synthetic strategy. The inclusion of a PEG5 chain can confer favorable physicochemical properties, such as enhanced solubility, which is often a challenge in PROTAC design.[8][9] The protocols and data presented here provide a comprehensive guide for researchers utilizing this linker to create and evaluate novel protein degraders for therapeutic applications. Successful PROTAC development relies on the systematic optimization of all three components, with the linker playing a pivotal role in achieving potent and selective protein degradation.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide to Propargyl-PEG5-CH2CO2H Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG5-CH2CO2H is a heterobifunctional linker that plays a crucial role in bioconjugation and drug delivery. Its structure features a terminal propargyl group, a five-unit polyethylene glycol (PEG) spacer, and a carboxylic acid. The propargyl group enables covalent attachment to azide-modified molecules via "click chemistry," a highly efficient and bioorthogonal reaction.[1][2] The carboxylic acid end allows for conjugation to primary amines, which are abundantly present on the surface of proteins and other biomolecules, primarily at lysine residues and the N-terminus.[3] The PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[3][4]
This document provides a detailed, step-by-step guide for the conjugation of this compound to primary amine-containing molecules. The protocol utilizes the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond.[5][6]
Core Principles of the Reaction
The conjugation of this compound to a primary amine is a two-step process:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group of the this compound, forming a highly reactive O-acylisourea intermediate.[5][6] This intermediate is unstable in aqueous solutions and prone to hydrolysis.
-
Formation of a Stable NHS Ester and Amine Coupling: To improve efficiency and stability, NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester.[5][6] This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3][5]
Experimental Protocols
This protocol outlines the necessary steps for the successful conjugation of this compound to a primary amine-containing molecule, such as a protein, peptide, or amine-modified oligonucleotide.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate/carbonate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassettes)
Protocol: Two-Step Conjugation
Step 1: Activation of this compound
-
Prepare Reagents: Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Dissolve this compound: Dissolve the this compound in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer.
-
Activation Reaction:
Step 2: Conjugation to the Primary Amine
-
Prepare Amine-Containing Molecule: Dissolve the amine-containing molecule in the Coupling Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[9][10]
-
Conjugation Reaction:
-
Immediately add the activated Propargyl-PEG5-CH2CO2-NHS ester solution to the solution of the amine-containing molecule. The molar ratio of the PEG reagent to the target molecule should be optimized to control the degree of labeling. A starting point is a 5- to 20-fold molar excess of the PEG reagent over the amine-containing molecule.[11]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring.[10][11]
-
-
Quench the Reaction: To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.[7] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts (e.g., unreacted PEG, EDC, NHS) by size-exclusion chromatography, dialysis, or other appropriate purification methods.[9][10]
-
Characterization: Characterize the final conjugate to determine the degree of PEGylation and confirm the integrity of the molecule. Common techniques include SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.[12][13][14][15]
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the this compound conjugation reaction.
| Parameter | Recommended Range/Value | Notes/Considerations |
| Molar Ratio (PEG-acid:EDC:NHS) | 1:2:5 to 1:10:20 | Higher excess can drive the reaction to completion but may require more extensive purification. |
| Molar Ratio (PEG-NHS ester:Amine) | 5:1 to 50:1 | This ratio is critical for controlling the degree of PEGylation and should be optimized for each specific application.[11] |
| pH (Activation Step) | 4.5 - 6.0 | EDC is most efficient in a slightly acidic environment.[5][7] |
| pH (Coupling Step) | 7.0 - 8.5 | The primary amine must be unprotonated to be nucleophilic.[5][7] |
| Temperature (Activation) | Room Temperature (20-25°C) | |
| Temperature (Coupling) | 4°C to Room Temperature | Lower temperatures can be used to minimize degradation of sensitive molecules. |
| Reaction Time (Activation) | 15 - 30 minutes | [7][8] |
| Reaction Time (Coupling) | 30 minutes - 4 hours | Longer reaction times may be required at lower temperatures.[10][11] |
Visual Representations
Chemical Reaction Pathway
Caption: Chemical reaction pathway for EDC/NHS mediated conjugation.
Experimental Workflow
References
- 1. Propargyl-PEG5-acid, 1245823-51-1 | BroadPharm [broadpharm.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG5-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide, and its reliability has made it an indispensable tool in bioconjugation, drug development, and materials science.[2]
Propargyl-PEG5-CH2CO2H is a heterobifunctional linker that leverages the power of CuAAC for advanced biomolecular applications. It features a terminal propargyl group for click chemistry, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer enhances aqueous solubility, reduces non-specific binding, and can improve the pharmacokinetic profile of the resulting conjugate.[3] The carboxylic acid moiety allows for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule ligands, through amide bond formation.[4]
These characteristics make this compound a valuable tool in the synthesis of complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]
Core Principle: The CuAAC Reaction
The CuAAC reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The copper(I) catalyst activates the terminal alkyne of this compound, which then undergoes a cycloaddition with an azide-functionalized molecule to form the stable triazole product. To protect sensitive biomolecules from oxidative damage and enhance reaction efficiency, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed, especially in aqueous environments.[5]
Caption: Catalytic cycle of the CuAAC reaction.
Applications
The unique properties of this compound make it suitable for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug (payload) to a monoclonal antibody, enabling targeted delivery to cancer cells.
-
PROTACs (Proteolysis Targeting Chimeras): In PROTAC synthesis, this linker serves as a bridge to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, thereby inducing the degradation of the target protein.[2]
-
Peptide and Protein Modification: It allows for the site-specific labeling of proteins and peptides with imaging agents (e.g., fluorescent dyes), affinity tags, or other functional molecules to study their biological function.
-
Surface Functionalization: Biomolecules can be immobilized onto surfaces for applications in diagnostics and biomaterials.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the following tables summarize typical reaction parameters and expected outcomes for CuAAC reactions with similar propargyl-PEG linkers. These values can serve as a starting point for reaction optimization.
Table 1: Typical CuAAC Reaction Parameters
| Parameter | Typical Range | Notes |
| Yield | >90% | CuAAC reactions are known for their high efficiency and often proceed to near-quantitative yields. |
| Reaction Time | 30 minutes - 4 hours | Dependent on reactant concentrations, catalyst, and ligand choice. For concentrations above 10 µM, reactions are often complete within 1-2 hours at room temperature. |
| Temperature | Room Temperature (20-25°C) | Gentle heating (up to 50°C) can be used to increase the reaction rate if necessary. |
| pH | 4 - 11 | The CuAAC reaction is generally insensitive to pH within this range. For bioconjugations, a pH of 7-8 is common. |
Table 2: Reagent Concentrations
| Reagent | Concentration | Notes |
| Alkyne:Azide Molar Ratio | 1:1.2 to 1:2 | A slight excess of one reactant can be used to drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 mM | This is the source of the catalytic Cu(I) species. |
| Sodium Ascorbate | 1 - 10 mM | Used as a reducing agent to generate Cu(I) from Cu(II) in situ. A fresh solution is highly recommended. |
| Copper(I)-stabilizing Ligand (e.g., THPTA) | 1 - 5 equivalents (relative to CuSO₄) | Crucial for stabilizing the Cu(I) catalyst and improving reaction efficiency, especially in biological applications. |
Experimental Protocols
This section provides a general protocol for the CuAAC reaction. The optimal conditions may vary depending on the specific azide-containing molecule and should be determined empirically.
Materials
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents (e.g., deionized water, DMSO, t-BuOH/H₂O)
-
Reaction vials
Preparation of Stock Solutions
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
Azide-modified molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., water, DMSO, DMF).
-
Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Freshly prepare a 100 mM stock solution in deionized water immediately before use.
-
Ligand (THPTA): Prepare a 200 mM stock solution in water.
Experimental Workflow Diagram
Caption: General experimental workflow for the CuAAC reaction.
CuAAC Reaction Procedure (1 mL Final Volume Example)
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified molecule to the desired final concentration in a suitable degassed buffer (e.g., phosphate-buffered saline, PBS).
-
Add the this compound stock solution to the reaction mixture. A slight excess (e.g., 1.2 equivalents) relative to the azide is often used.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ solution and the THPTA ligand solution. A 1:2 to 1:5 molar ratio of CuSO₄ to THPTA is recommended. Let this mixture stand for a few minutes.
-
Add the copper/ligand complex to the reaction mixture containing the alkyne and azide.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction solution.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction time may need to be optimized.
-
The progress of the reaction can be monitored by techniques such as LC-MS or HPLC.
-
-
Purification:
-
Upon completion, the product can be purified from the catalyst and excess reagents. The choice of purification method will depend on the nature of the conjugate.
-
Size-Exclusion Chromatography (SEC): Often effective for purifying protein and other large biomolecule conjugates.
-
Reverse-Phase HPLC (RP-HPLC): Suitable for purifying peptides and small molecule conjugates.
-
Dialysis or Tangential Flow Filtration: Useful for removing small molecule reagents from large biomolecule products.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive copper catalyst | Use freshly prepared sodium ascorbate. Ensure the THPTA to CuSO₄ ratio is appropriate (typically 2:1 to 5:1). |
| Poor solubility of reactants | Try a different solvent system (e.g., add a co-solvent like DMSO or DMF). | |
| Presence of chelating agents in buffers | Use non-chelating buffers or add excess copper and ligand. | |
| Multiple Products | Side reactions (e.g., Glaser coupling) | Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). |
| Degradation of biomolecule | Ensure the reaction is performed under mild conditions (pH, temperature). Minimize reaction time. |
By following these detailed protocols and considering the provided data, researchers can effectively utilize the this compound linker for a wide range of bioconjugation applications.
References
Application Notes and Protocols for Labeling Proteins with Propargyl-PEG5-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the covalent modification of proteins using Propargyl-PEG5-CH2CO2H. This heterobifunctional linker is a valuable tool for introducing a terminal alkyne group onto a protein, which can then be used for subsequent bioorthogonal conjugation reactions, such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The inclusion of a five-unit polyethylene glycol (PEG) spacer enhances the solubility and reduces the potential for aggregation of the modified protein.
The labeling strategy relies on the reaction of the N-hydroxysuccinimide (NHS) ester moiety of this compound with primary amines on the protein surface. These primary amines are predominantly found on the side chain of lysine residues and the N-terminus of the polypeptide chain, resulting in the formation of a stable amide bond.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): Attachment of cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs (Proteolysis Targeting Chimeras): Synthesis of molecules for targeted protein degradation.
-
Peptide and Protein Modification: Site-specific labeling with imaging agents, affinity tags, or other functional molecules.
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for various applications.
Quantitative Data Summary
Successful protein labeling is dependent on several key reaction parameters. The following table summarizes the critical conditions for labeling proteins with Propargyl-PEG5-NHS ester.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | The reaction is highly pH-dependent. At lower pH, the amine groups are protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated, reducing labeling efficiency[1][2][3][4]. |
| Buffer System | Amine-free buffers such as 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or PBS. | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester and should be avoided[2][4]. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics[1][2]. |
| Reagent Molar Excess | 5- to 20-fold molar excess of Propargyl-PEG5-NHS ester over the protein. | The optimal ratio depends on the protein and the desired degree of labeling and may require empirical determination[4]. |
| Reaction Temperature | Room temperature (20-25°C) or 4°C. | Room temperature reactions are typically faster, while incubation at 4°C can be used for longer reaction times or with sensitive proteins[2][4]. |
| Incubation Time | 1 - 4 hours at room temperature, or overnight at 4°C. | The reaction time can be adjusted to achieve the desired level of labeling[2][4][5]. |
| Solvent for NHS Ester | Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). | The NHS ester should be dissolved immediately before use to minimize hydrolysis[1][2][6]. |
| Quenching Agent | 50 - 100 mM Tris-HCl or glycine, pH 8.0. | Quenching stops the reaction by consuming any unreacted NHS ester[4][6]. |
Experimental Protocols
This section provides a detailed protocol for the labeling of a protein with Propargyl-PEG5-NHS ester.
Materials:
-
Protein of interest
-
Propargyl-PEG5-NHS ester
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Protocol for Protein Labeling:
-
Prepare the Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare the Propargyl-PEG5-NHS Ester Stock Solution:
-
Allow the vial of Propargyl-PEG5-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Propargyl-PEG5-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Add the calculated amount of the Propargyl-PEG5-NHS ester stock solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester is recommended as a starting point[4].
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. If the attached molecule is light-sensitive, protect the reaction from light.
-
-
Quench the Reaction (Optional but Recommended):
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted Propargyl-PEG5-NHS ester and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Determine the degree of labeling (DoL) using appropriate analytical techniques such as UV-Vis spectrophotometry (if the label has a chromophore), mass spectrometry, or RP-HPLC[7].
-
Store the purified labeled protein under appropriate conditions, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light if a fluorescent label was attached in a subsequent step.
-
Visualizing the Workflow and Subsequent Reactions
The following diagrams illustrate the experimental workflow for protein labeling and the subsequent click chemistry reactions.
Caption: Workflow for labeling proteins with Propargyl-PEG5-NHS ester.
Caption: Options for subsequent conjugation via click chemistry.
References
buffer selection and pH optimization for Propargyl-PEG5-CH2CO2H reactions
Application Notes and Protocols for Propargyl-PEG5-CH2CO2H Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterobifunctional linker that is instrumental in bioconjugation and drug development. Its structure comprises a terminal propargyl group for "click chemistry," a carboxylic acid for amide bond formation, and a hydrophilic 5-unit polyethylene glycol (PEG) spacer. This PEG spacer enhances aqueous solubility, reduces non-specific binding, and can improve the pharmacokinetic properties of the resulting conjugates.[1][2] These application notes provide detailed protocols for the two primary reaction types involving this linker: carbodiimide-mediated coupling of the carboxylic acid and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of the propargyl group.
Section 1: Carboxylic Acid Conjugation via EDC/NHS Chemistry
The most common method for conjugating the carboxylic acid of this compound to a primary amine on a target molecule is through carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] This process involves two critical steps with distinct pH optima.[3][4][5]
Buffer Selection and pH Optimization
A two-step protocol with different pH conditions is highly recommended to maximize the efficiency of both the carboxylic acid activation and the subsequent amine coupling.[3]
-
Activation Step: The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[3][4][5] MES buffer is a common choice for this step.[3][4]
-
Coupling Step: The reaction of the activated NHS-ester with a primary amine is most efficient at a neutral to slightly basic pH of 7.2-8.5 .[3][4][5] Phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer are recommended for this stage.[6][7][8]
It is critical to avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as these will compete with the reactants and reduce conjugation efficiency.[3][4][5] The stability of the NHS ester is pH-dependent and it is susceptible to hydrolysis, especially at alkaline pH.[3][6][7] Therefore, the coupling step should be performed promptly after the activation step.[4][7]
Data Presentation: Buffer and pH Recommendations for EDC/NHS Coupling
| Reaction Step | Recommended pH | Recommended Buffers | Buffers to Avoid | Key Considerations |
| Step 1: Activation | 4.5 - 6.0[3][4][5] | 0.1 M MES, 0.5 M NaCl[4] | Acetate, Citrate (contain carboxyls)[3][5] | Maximizes the formation of the amine-reactive NHS ester. |
| Step 2: Coupling | 7.2 - 8.5[3][4][6] | Phosphate-buffered saline (PBS)[4], Sodium bicarbonate[6], Borate[6][8] | Tris, Glycine (contain primary amines)[4][5][6] | Balances amine reactivity with NHS ester stability.[6] Prompt execution after activation is crucial due to hydrolysis.[4][7] |
Experimental Protocol: Two-Step EDC/NHS Coupling
This protocol provides a general method for conjugating this compound to a protein containing primary amines.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-containing molecule (e.g., protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[4]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[4]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[4][5] Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF immediately before use.[6][7]
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange into the Coupling Buffer (PBS, pH 7.2-7.4).
-
Activation of this compound:
-
Conjugation to the Amine-Containing Molecule:
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[4] Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.[4]
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[4][6]
Visualization of the EDC/NHS Coupling Workflow
Caption: Workflow for the two-step EDC/NHS coupling reaction.
Section 2: Propargyl Group Conjugation via Click Chemistry
The propargyl group of the linker serves as a handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][9] This reaction is highly specific and efficient for forming a stable triazole linkage with an azide-modified molecule.[1][9]
Buffer Selection and pH Optimization
The CuAAC reaction is typically performed in an aqueous buffer system at or near neutral pH.
-
Recommended Buffers: Phosphate-Buffered Saline (PBS) at pH 7.4 is a common choice.[10] Other non-amine containing buffers are also suitable.
-
Catalyst System: The active catalyst is Cu(I), which is often generated in situ from a Cu(II) source like Copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[1][10]
-
Ligands: A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst and protect the biomolecules from damage.[1][10]
Data Presentation: Typical CuAAC Reaction Conditions
| Component | Typical Concentration/Ratio | Purpose |
| Alkyne-PEG-Molecule | 1 equivalent | The molecule containing the propargyl group. |
| Azide-Molecule | 1.1 - 1.5 equivalents[11] | The binding partner for the click reaction. |
| Copper(II) Sulfate (CuSO₄) | 0.1 mM[1] | Source of the copper catalyst. |
| Ligand (e.g., THPTA) | 0.5 mM (5-fold excess to Cu)[1][9] | Stabilizes the Cu(I) ion and protects biomolecules. |
| Reducing Agent (Sodium Ascorbate) | 1-5 mM[9] | Reduces Cu(II) to the active Cu(I) state. Must be freshly prepared. |
| Buffer | PBS, pH ~7.4[10] | Provides a stable aqueous environment for the reaction. |
Experimental Protocol: CuAAC "Click" Reaction
This protocol describes the conjugation of an alkyne-modified molecule (from Section 1) to an azide-containing molecule.
Materials:
-
Alkyne-modified molecule in an appropriate buffer
-
Azide-containing molecule (e.g., fluorescent probe, biotin-azide)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Stock Solutions:
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified molecule and the azide-containing molecule (typically 1.5-2 equivalents per alkyne) in the Reaction Buffer.[1]
-
Prepare Catalyst Premix: In a separate tube, prepare the Cu(I)-ligand catalyst complex. Add the CuSO₄ stock solution to the THPTA ligand stock solution. A 1:5 molar ratio of Cu:Ligand is often recommended.[9]
-
Initiate Reaction:
-
Add the catalyst premix to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[9]
-
Mix gently by inverting the tube.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[1][2][12]
-
Purification: Purify the final conjugate using size-exclusion chromatography or another suitable chromatography method to remove excess reagents and catalyst components.[1]
Visualization of the Logical Relationships in Buffer Selection
Caption: Decision logic for buffer and pH selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Propargyl-PEG5-CH2CO2H Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG5-CH2CO2H is a heterobifunctional linker that contains a terminal alkyne group and a carboxylic acid. This molecule is instrumental in bioconjugation, allowing for the covalent attachment of this PEG linker to primary amine-containing molecules such as proteins, antibodies, or peptides through the formation of a stable amide bond. The terminal propargyl group serves as a handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the highly specific and efficient conjugation of azide-containing molecules. The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate and provides a defined distance between the conjugated molecules.
This document provides detailed protocols for the conjugation of this compound to an amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, with a focus on the principles of molar excess calculation to achieve optimal conjugation efficiency.
Chemical Principle
The conjugation process is a two-step reaction:
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid group of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in an acidic environment (pH 4.5-6.0).
-
Formation of a Stable NHS Ester and Amine Reaction: The addition of NHS stabilizes the intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule (e.g., the ε-amine of a lysine residue on a protein) at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond, releasing NHS.
Quantitative Data Summary
Successful conjugation is critically dependent on the molar ratios of the reagents. The following table provides recommended starting points for molar excess calculations, which may require further optimization for specific applications.
| Reagent | Recommended Molar Excess (relative to Amine-containing Molecule) | Purpose |
| This compound | 1 - 20 fold | Drives the reaction towards the desired PEGylated product.[1] |
| EDC | 2 - 10 fold (relative to this compound) | Ensures efficient activation of the carboxylic acid.[1] |
| NHS/Sulfo-NHS | 2 - 5 fold (relative to this compound) | Stabilizes the active intermediate, improving coupling efficiency. A common EDC:NHS ratio is 1:1 or 1:1.2.[1] |
Experimental Workflow Diagram
Caption: High-level experimental workflow for the conjugation of this compound.
Detailed Experimental Protocol
This protocol describes the conjugation of this compound to a generic protein.
Materials and Reagents
-
This compound
-
Amine-containing protein (e.g., antibody)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for improved water solubility
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)
Procedure
1. Molar Excess Calculation (Example)
-
Objective: To conjugate a 10 mg/mL solution of a 150 kDa antibody with this compound at a 20-fold molar excess.
-
Step 1: Calculate the molar concentration of the antibody.
-
Concentration = 10 mg/mL = 10 g/L
-
Molar Mass = 150,000 g/mol
-
Molar Concentration = (10 g/L) / (150,000 g/mol ) = 6.67 x 10⁻⁵ M
-
-
Step 2: Calculate the required molar concentration of this compound.
-
Desired Molar Excess = 20
-
Required Concentration = 20 * (6.67 x 10⁻⁵ M) = 1.33 x 10⁻³ M
-
-
Step 3: Calculate the mass of this compound to add.
-
Molecular Weight of this compound ≈ 349.37 g/mol (This should be confirmed from the supplier's certificate of analysis)
-
Mass per liter = (1.33 x 10⁻³ mol/L) * (349.37 g/mol ) = 0.465 g/L = 0.465 mg/mL
-
For a 1 mL reaction volume, 0.465 mg of this compound is needed.
-
-
Step 4: Calculate the required amounts of EDC and NHS.
-
Assuming a 5-fold molar excess of EDC and NHS over the PEG linker:
-
Required EDC Concentration = 5 * (1.33 x 10⁻³ M) = 6.65 x 10⁻³ M
-
Required NHS Concentration = 5 * (1.33 x 10⁻³ M) = 6.65 x 10⁻³ M
-
Calculate the mass of EDC (MW ≈ 191.7 g/mol ) and NHS (MW ≈ 115.09 g/mol ) needed for the reaction volume.
-
2. Preparation of Reagents
-
Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Prepare stock solutions of this compound, EDC, and NHS/Sulfo-NHS in anhydrous DMF or DMSO immediately before use.
3. Activation of this compound
-
In a microcentrifuge tube, dissolve the calculated amount of this compound in Activation Buffer.
-
Add the calculated volumes of EDC and NHS/Sulfo-NHS stock solutions to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.[1]
4. Conjugation to the Amine-Containing Protein
-
Ensure the protein solution is in the Conjugation Buffer (pH 7.2-7.4). If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.
-
Add the activated this compound mixture to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
5. Quenching the Reaction
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. This will react with any remaining NHS esters.
-
Incubate for 15-30 minutes at room temperature.
6. Purification of the Conjugate
-
Remove unreacted PEG linker, EDC, NHS, and quenching reagents by size-exclusion chromatography (SEC) or dialysis.
-
The choice of purification method will depend on the size of the protein and the desired purity of the final conjugate.
7. Characterization of the Conjugate
-
Confirm successful conjugation and assess the purity of the product.
-
SDS-PAGE: The PEGylated protein will show a shift in molecular weight compared to the unconjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise mass of the conjugate and the degree of labeling (DOL).
-
HPLC: To assess the purity of the conjugate.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Yield | Inactive EDC/NHS due to hydrolysis. | Use fresh reagents and prepare solutions immediately before use. Store reagents properly desiccated at -20°C.[1] |
| Suboptimal pH for activation or coupling. | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5.[1][2] | |
| Presence of competing primary amines in buffers (e.g., Tris, glycine). | Use non-amine containing buffers such as MES for activation and PBS for coupling.[1][2] | |
| Protein Aggregation | High degree of PEGylation. | Reduce the molar excess of the activated PEG linker or decrease the reaction time.[1] |
| Poor protein stability. | Optimize buffer conditions (e.g., pH, ionic strength) and handle the protein gently. |
Signaling Pathway Diagram Example
The resulting propargylated molecule can be used in various applications. For instance, if conjugated to an antibody, it can be used to deliver a payload (e.g., a drug or a fluorescent dye) to a specific cell type via a "click" reaction with an azide-modified payload. The following diagram illustrates a general concept of a targeted drug delivery system.
Caption: Targeted drug delivery via an antibody-drug conjugate formed using click chemistry.
References
Application Note and Protocols for the Purification of Propargyl-PEG5-CH2CO2H Conjugated Biomolecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent modification of biomolecules with polyethylene glycol (PEG) chains, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and oligonucleotides. The Propargyl-PEG5-CH2CO2H linker is a heterobifunctional reagent that introduces a short, hydrophilic PEG spacer and a terminal alkyne group. This alkyne is available for subsequent "click chemistry" reactions, enabling the straightforward conjugation of the biomolecule to other molecules of interest, such as imaging agents or small molecule drugs.[1][2][3]
Following the initial conjugation of the this compound linker to a biomolecule (typically via an amide bond formation with primary amines like lysine residues), the reaction mixture will contain the desired PEGylated biomolecule, unreacted (native) biomolecule, excess PEG linker, and reaction byproducts.[4] The success of subsequent applications hinges on the effective purification of the conjugated biomolecule. This document provides detailed protocols and guidelines for the purification of these conjugates.
The choice of purification strategy depends on the physicochemical properties of the parent biomolecule (e.g., size, charge, hydrophobicity) and the degree of PEGylation.[5][6] The primary methods employed are based on chromatography, including Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[][8][9]
Logical Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process for selecting an appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
Purification Techniques and Protocols
The most common chromatographic techniques for purifying PEGylated biomolecules are outlined below. The selection of the appropriate method is crucial for achieving high purity and yield.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of the biomolecule, SEC is highly effective at removing small molecules like unreacted this compound linker and other reaction byproducts.[4][] It can also separate the native biomolecule from the PEGylated product, although resolution may be limited if the size difference is small.[6]
Experimental Protocol: SEC
-
Column Selection: Choose a column with a fractionation range appropriate for the size of the conjugated biomolecule.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Ensure the buffer is filtered and degassed.
-
System Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the sample onto the column. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unmodified biomolecule and significantly earlier than the free PEG linker.
-
Fraction Collection: Collect fractions corresponding to the eluting peaks.
-
Analysis: Analyze the collected fractions by SDS-PAGE, UV-Vis spectroscopy (at 280 nm for proteins), and/or mass spectrometry to confirm the identity and purity of the conjugate.
Data Presentation: SEC Purification
| Parameter | Value |
| Column | e.g., Superdex™ 200 Increase 10/300 GL |
| Mobile Phase | 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 |
| Flow Rate | 0.75 mL/min |
| Detection | UV at 280 nm |
| Sample Load | 100 µL of filtered reaction mixture |
| Expected Elution (Protein) | Conjugate: ~12 mL, Native: ~14 mL |
| Purity Achieved | >95% (free of unconjugated linker) |
| Recovery | >90% |
Ion Exchange Chromatography (IEX)
IEX separates molecules based on differences in their net surface charge.[] The covalent attachment of the this compound linker to primary amines (like lysine) neutralizes a positive charge. This change in the isoelectric point (pI) can be exploited for separation.[6] IEX is a powerful technique that can often separate the native protein, mono-PEGylated, and multi-PEGylated species, and even positional isomers.[8][10]
Experimental Protocol: Cation Exchange Chromatography (CEX) (assuming the conjugate has a lower pI than the native protein)
-
Column Selection: Choose a strong or weak cation exchange column based on the stability of the biomolecule.
-
Buffer Preparation:
-
Buffer A (Binding): Prepare a low-ionic-strength buffer with a pH below the pI of the native biomolecule (e.g., 20 mM MES, pH 6.0).
-
Buffer B (Elution): Prepare Buffer A with a high concentration of salt (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
-
System Equilibration: Equilibrate the column with Buffer A until the pH and conductivity are stable.
-
Sample Preparation: If necessary, perform a buffer exchange on the reaction mixture into Buffer A using dialysis or a desalting column.
-
Injection and Elution: Load the sample onto the column. The less positively charged PEGylated conjugate will elute earlier in the salt gradient than the more positively charged native biomolecule.
-
Fraction Collection & Analysis: Collect fractions across the gradient and analyze as described for SEC.
Data Presentation: IEX Purification
| Parameter | Value |
| Column | e.g., ProPac™ SCX-10, 4 x 250 mm |
| Buffer A | 20 mM MES, pH 6.0 |
| Buffer B | 20 mM MES, 1 M NaCl, pH 6.0 |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-50% Buffer B over 30 minutes |
| Detection | UV at 280 nm |
| Purity Achieved | >98% (free of native protein) |
| Recovery | >85% |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[5] It is particularly effective for purifying PEGylated peptides and smaller proteins.[5][11] The addition of a PEG linker can either increase or decrease the retention time relative to the unmodified peptide, depending on the properties of the peptide and the PEG chain itself.[5][12] RP-HPLC can provide excellent separation of positional isomers.[13]
Experimental Protocol: RP-HPLC
-
Column Selection: A C4 or C18 column is typically used. C4 columns are often preferred for larger proteins, while C18 columns can provide better resolution for peptides and smaller proteins.[13][14]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
System Equilibration: Equilibrate the column with the initial gradient conditions.
-
Sample Preparation: Ensure the sample is free of particulates. If the sample is in a high-salt buffer, desalting may be necessary.
-
Injection and Elution: Inject the sample and elute with a gradient of increasing acetonitrile concentration. The separation is based on the differential hydrophobicity of the native and PEGylated species.
-
Fraction Collection & Analysis: Collect peaks and analyze. As TFA is not compatible with some downstream applications, a buffer exchange or lyophilization step may be required.
Data Presentation: RP-HPLC Purification
| Parameter | Value |
| Column | e.g., Jupiter® 300 C4, 4.6 x 150 mm |
| Solvent A | 0.1% TFA in Water |
| Solvent B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C[13] |
| Gradient | 20-60% Solvent B over 40 minutes |
| Detection | UV at 214 nm |
| Purity Achieved | >99% |
| Recovery | >80% |
General Experimental Workflow
The diagram below illustrates a typical multi-step purification and analysis workflow.
Caption: General multi-step purification and analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Propargyl-PEG5-amine, 1589522-46-2 | BroadPharm [broadpharm.com]
- 3. PEG Acid | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blob.phenomenex.com [blob.phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Applications of Propargyl-PEG5-CH2CO2H in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG5-CH2CO2H is a heterobifunctional linker that has emerged as a valuable tool in the field of targeted drug delivery.[1][2] Its unique molecular architecture, featuring a terminal propargyl group, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the precise and efficient conjugation of diverse molecular entities.[3][4] This linker is instrumental in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), by enabling the creation of therapeutics with improved efficacy, solubility, and pharmacokinetic profiles.[3][5]
The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which facilitates the formation of a stable triazole linkage with an azide-modified molecule.[3][6] The carboxylic acid moiety allows for straightforward conjugation to primary amines, such as those found on the surface of proteins and antibodies, through stable amide bond formation.[4][7] The hydrophilic PEG5 spacer enhances aqueous solubility, increases bioavailability, reduces non-specific binding, and can minimize the immunogenicity of the final conjugate.[8][9][10]
These application notes provide a comprehensive overview of the utility of this compound in targeted drug delivery, complete with detailed experimental protocols and data presentation to guide researchers in its effective application.
Core Properties and Specifications
The defined structure and versatile reactivity of this compound make it a valuable reagent for bioconjugation.
| Property | Value | Source(s) |
| Molecular Formula | C13H22O8 | [11] |
| Molecular Weight | 306.31 g/mol (representative) | [11] |
| Appearance | Liquid or solid powder | [4] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [4] |
| Storage | -20°C for long-term storage | [4] |
Key Applications in Targeted Drug Delivery
The heterobifunctional nature of this compound makes it suitable for a range of applications in the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to specifically deliver a potent cytotoxic agent to cancer cells.[][13] The linker connecting the antibody and the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile.[5][13] this compound is an ideal candidate for this purpose. The synthesis is typically a two-step process: first, the carboxylic acid of the linker is conjugated to lysine residues on the antibody. Second, an azide-functionalized cytotoxic drug is "clicked" onto the propargyl-functionalized antibody.[13][14] The PEG5 spacer helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the risk of ADC aggregation.[5]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[3][15] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker.[3] this compound can be used to synthesize PROTACs by providing a flexible and soluble bridge between the two ligands, which is essential for the formation of a stable ternary complex required for protein degradation.[5][15]
General Bioconjugation and PEGylation
This compound is widely used for the PEGylation of proteins, peptides, and oligonucleotides to improve their therapeutic properties.[3][4] This modification can enhance water solubility, extend circulation half-life, and reduce immunogenicity.[8][9] The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.[4]
Experimental Protocols
The following are detailed protocols for the two primary reactions involving this compound: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol 1: Amide Bond Formation with an Antibody
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amine groups (lysine residues) on an antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) as activating agents.[7][13]
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[13]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[13]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[13]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation:
-
Activation of this compound:
-
In a reaction tube, add a 10-fold molar excess of this compound relative to the antibody.[13]
-
To the linker solution, add a 2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS (relative to the linker).[13]
-
Incubate the activation reaction for 15-30 minutes at room temperature. This forms a more stable Sulfo-NHS ester intermediate.[7][13]
-
-
Conjugation to Antibody:
-
Immediately add the activated linker solution to the antibody solution in Reaction Buffer. The pH of the reaction mixture should be between 7.2 and 8.5 for efficient coupling.[7][16]
-
The final concentration of the organic solvent (DMF/DMSO) should be kept below 10% (v/v) to maintain antibody integrity.[13]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle stirring.[16]
-
-
Quenching the Reaction:
-
Purification:
-
Characterization:
-
Determine the protein concentration of the purified Antibody-Alkyne using a BCA assay or by measuring absorbance at 280 nm.[13]
-
Assess the degree of labeling (DOL) using MALDI-TOF mass spectrometry.[7]
-
The purified Antibody-Alkyne can be stored at 4°C for immediate use or at -80°C for long-term storage.[13]
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate an azide-functionalized molecule (e.g., a cytotoxic drug) to the propargyl-functionalized antibody from Protocol 1.[13][16]
Materials:
-
Propargyl-functionalized Antibody (Antibody-Alkyne) from Protocol 1
-
Azide-functionalized payload (e.g., Azide-Drug)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification equipment (e.g., SEC or tangential flow filtration)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a reaction tube, dilute the Antibody-Alkyne to a final concentration of 2-5 mg/mL in Reaction Buffer.[13]
-
Add the Azide-Payload to the Antibody-Alkyne solution. A 5-fold molar excess of the azide-payload relative to the antibody is a good starting point.[13]
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.[13]
-
Add the catalyst premix to the antibody/payload mixture. A final copper concentration of 0.5-1 mM is typical.[13]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 mol% relative to the limiting reagent.[16]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS).[16]
-
-
Purification:
-
Once the reaction is complete, purify the final ADC to remove unreacted payload, catalyst, and byproducts using a suitable method such as SEC or tangential flow filtration.[3]
-
-
Characterization:
-
Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity.[3]
-
Conclusion and Future Perspectives
This compound is a powerful and versatile tool for researchers in biochemistry, medicinal chemistry, and drug development.[4] Its well-defined structure and heterobifunctional nature allow for the straightforward synthesis of complex bioconjugates with improved physicochemical properties.[3][4] The continued evolution of linker technology, including the development of novel cleavable triggers and precisely engineered monodisperse structures, will further expand their application.[5] The detailed protocols and application notes provided herein are intended to facilitate the effective use of this compound in a variety of research and development settings, ultimately leading to the creation of next-generation targeted therapeutics.[5][16]
References
- 1. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 10. purepeg.com [purepeg.com]
- 11. PEG Acid | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
Surface Modification of Nanoparticles using Propargyl-PEG5-CH2CO2H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications such as targeted drug delivery, molecular imaging, and diagnostics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and in vivo circulation time of nanoparticles. Propargyl-PEG5-CH2CO2H is a heterobifunctional linker that enables a versatile, two-step conjugation strategy for nanoparticle surface functionalization.
This linker possesses a terminal propargyl group, which is an alkyne, and a carboxylic acid group, separated by a 5-unit polyethylene glycol spacer. The carboxylic acid can be activated to react with primary amines on the nanoparticle surface, forming a stable amide bond. The terminal propargyl group then serves as a handle for "click chemistry," specifically the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This allows for the covalent attachment of a wide range of azide-modified molecules, such as targeting ligands, therapeutic agents, or imaging probes, with high specificity and efficiency.[1][3] The PEG spacer enhances the hydrophilicity of the nanoparticles, which can improve their stability in biological media and reduce non-specific protein adsorption.[4]
These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles using this compound, methods for their characterization, and a summary of expected quantitative data.
Data Presentation: Physicochemical Characterization of Modified Nanoparticles
Successful surface modification with this compound and subsequent click chemistry conjugation lead to predictable changes in the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles at each stage of modification.
Table 1: Characterization of this compound Modified Nanoparticles
| Characterization Technique | Amine-Functionalized Nanoparticles | Propargyl-PEG5 Functionalized Nanoparticles | Final Conjugated Nanoparticles (Post-Click Chemistry) |
| Dynamic Light Scattering (DLS) | |||
| Hydrodynamic Diameter (nm) | 100 ± 2 | 115 ± 3 | 125 ± 4 |
| Polydispersity Index (PDI) | < 0.1 | < 0.15 | < 0.15 |
| Zeta Potential (mV) | +30 ± 5 | +10 ± 4 | -5 ± 3 |
| Quantitative ¹H NMR (qNMR) | |||
| Ligand Density (molecules/nm²) | N/A | ~2.5 | ~2.3 |
Note: The data presented are hypothetical values for a 100 nm amine-functionalized nanoparticle and may vary depending on the nanoparticle type, size, and experimental conditions.[3]
Table 2: Physicochemical Characterization of PLGA Nanoparticles Before and After Surface Modification
| Parameter | Bare PLGA Nanoparticles | PLGA-PEG-Propargyl Nanoparticles |
| Hydrodynamic Diameter (nm) | 150 ± 5 | 175 ± 7 |
| Polydispersity Index (PDI) | < 0.1 | < 0.15 |
| Zeta Potential (mV) | -25 ± 4 | -10 ± 3 |
Source: Representative data for PLGA nanoparticles.[1]
Table 3: Characterization of Gold Nanoparticles (AuNPs) Before and After Surface Modification
| Parameter | Bare AuNPs (Citrate Capped) | AuNP-PEG-Propargyl |
| Hydrodynamic Diameter (nm) | 20 ± 2 | 35 ± 3 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -40 ± 5 | -15 ± 4 |
| Surface Plasmon Resonance (SPR) Peak (nm) | 520 | 525 |
Source: Representative data for gold nanoparticles.[1]
Experimental Protocols
The surface functionalization using this compound is a two-part process. The first part involves the covalent attachment of the linker to the nanoparticle surface. The second part is the "click" reaction to conjugate an azide-modified molecule of interest.
Part 1: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by its conjugation to amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
-
Centrifugal filter units or dialysis tubing
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. b. In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to a concentration of 100 mg/mL. Prepare these solutions fresh. c. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound to the linker solution. d. Incubate the mixture for 30-60 minutes at room temperature with gentle stirring to activate the carboxylic acid group.
-
Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticle suspension is well-sonicated to avoid aggregation. b. Add the activated Propargyl-PEG5-NHS ester solution to the nanoparticle suspension. A 20- to 50-fold molar excess of the linker relative to the estimated surface amine groups is recommended.[3] c. The volume of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume. d. Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.[1]
-
Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[3]
-
Purification: a. Purify the propargyl-functionalized nanoparticles to remove unreacted linker and quenching reagents using either dialysis against DI water or PBS for 24-48 hours with several buffer changes, or by using centrifugal filter units.[3] b. The purified propargyl-functionalized nanoparticles can be stored at 4°C for future use.
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the propargyl groups on the nanoparticle surface and an azide-containing molecule (e.g., a targeting ligand, therapeutic agent, or imaging probe).
Materials:
-
Propargyl-functionalized nanoparticles (from Part 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Copper-chelating/stabilizing ligand (e.g., THPTA or TBTA)
-
Degassed DI water or PBS
-
Purification system (dialysis or centrifugal filters)
Procedure:
-
Preparation of Reagents: a. Prepare stock solutions of CuSO₄ (e.g., 20 mM in DI water), sodium ascorbate (e.g., 100 mM in DI water, freshly prepared), and the stabilizing ligand (e.g., 50 mM THPTA in DI water).[3] b. Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Click Reaction Setup: a. In a reaction vessel, disperse the propargyl-functionalized nanoparticles in degassed DI water or PBS. b. Add the azide-containing molecule to the nanoparticle suspension. A 5- to 10-fold molar excess relative to the estimated surface propargyl groups is a good starting point.[3] c. Add the copper-stabilizing ligand to the reaction mixture. d. Add the CuSO₄ solution. The final copper concentration should be in the range of 100-500 µM.[1]
-
Initiation of the Click Reaction: a. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 1-5 mM.
-
Reaction Incubation: a. Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing, protected from light.[1][3]
-
Purification: a. Purify the final conjugated nanoparticles using dialysis or centrifugal filtration to remove the copper catalyst, excess azide-molecule, and other reagents.[3]
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Surface Modification
The overall workflow for nanoparticle surface functionalization using this compound involves the initial attachment of the linker followed by the click chemistry conjugation of a molecule of interest.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG5-CH2CO2H Click Chemistry Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide to troubleshooting and optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Propargyl-PEG5-CH2CO2H.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no yield in my this compound click chemistry reaction?
The most frequent culprits for low product yield are related to the integrity of the catalytic system and the reaction conditions. The primary cause is often the oxidation of the active copper(I) catalyst to the inactive copper(II) state.[1][2] Other significant factors include the purity of your reagents (both the this compound and the azide counterpart), the presence of oxygen in the reaction, and suboptimal concentrations of reactants or catalyst components.[1]
Q2: How can I ensure my copper catalyst remains in its active Cu(I) state?
To maintain a sufficient concentration of the active Cu(I) catalyst, it is crucial to use a reducing agent, with sodium ascorbate being the most common choice.[3][4] Always use a freshly prepared solution of sodium ascorbate, as it is prone to degradation.[5] Additionally, thoroughly degassing all solvents and buffers by sparging with an inert gas like argon or nitrogen before adding the copper catalyst is highly recommended to remove dissolved oxygen, which can oxidize the Cu(I).[2][3]
Q3: What is the role of a ligand in the click reaction, and which one should I use?
Ligands are critical for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[1][6] For reactions performed in aqueous media, water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[1] The use of a ligand can also reduce the potential for copper-induced cytotoxicity in biological applications.[1]
Q4: Can the this compound linker itself cause issues with the reaction?
While the PEG linker enhances aqueous solubility, it can also introduce challenges.[2] The PEG chain may cause steric hindrance, potentially slowing down the reaction rate, especially if the azide-containing molecule is also bulky.[2] Furthermore, impurities in the PEG reagent can interfere with the catalyst, making it essential to use high-purity starting materials.[1]
Q5: I'm observing unexpected byproducts. What are they and how can I prevent their formation?
A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which leads to the formation of a diyne impurity.[2] This side reaction is promoted by the presence of oxygen and Cu(II).[3] To minimize this, ensure your reaction is performed under an inert atmosphere and that a sufficient excess of a reducing agent like sodium ascorbate is present.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound click chemistry reactions.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Citation |
| Inactive Copper Catalyst | Use a freshly prepared solution of sodium ascorbate. Thoroughly degas all solvents and buffers with an inert gas (argon or nitrogen) before adding the copper catalyst. Work under an inert atmosphere if possible. | [1][2][3] |
| Impure Reagents | Verify the purity of your this compound and azide-containing molecule using methods like NMR or mass spectrometry. Use high-purity reagents and solvents. | [1] |
| Suboptimal Stoichiometry | While a 1:1 ratio of alkyne to azide is theoretical, using a slight excess (1.1 to 1.5 equivalents) of one reactant can improve the yield. Optimize the catalyst loading (typically 1-10 mol%). | [1][3] |
| Inappropriate Ligand or Ratio | For aqueous reactions, use a water-soluble ligand like THPTA. Optimize the ligand-to-copper ratio, with a starting point of 5:1 being common to protect biomolecules. | [1][7] |
| Low Reactant Concentration | Click reactions are concentration-dependent. If working with dilute solutions, consider increasing the concentration of the limiting reagent. | [1] |
Problem 2: Reaction is Sluggish or Stalls
| Potential Cause | Recommended Solution | Citation |
| Low Temperature | While many click reactions proceed well at room temperature, gentle heating (e.g., 37-45°C) can increase the reaction rate, provided your molecules are stable at elevated temperatures. | [1][2] |
| Steric Hindrance | If either your this compound or azide partner is sterically bulky, consider increasing the reaction time or gently increasing the temperature. Increasing the catalyst and ligand concentration may also be beneficial. | [2][5] |
| Incorrect pH | The optimal pH for CuAAC reactions is typically between 4 and 11. For bioconjugation, a pH around 7.0-7.5 is common. Ensure your buffer is within the optimal range. | [8] |
Problem 3: Formation of Multiple Products or Impurities
| Potential Cause | Recommended Solution | Citation |
| Alkyne Homocoupling | Ensure a sufficient excess of sodium ascorbate is present. Perform the reaction under an inert atmosphere to minimize oxygen. Avoid high temperatures and prolonged reaction times. | [2][3] |
| Degradation of Biomolecules | If working with sensitive biomolecules, the copper/ascorbate system can generate reactive oxygen species. Using a stabilizing ligand like THPTA in a 5-fold excess to copper can help mitigate this. | [9] |
Quantitative Data Summary
The following tables provide typical reaction parameters and their impact on yield for CuAAC reactions involving PEGylated alkynes. These values should serve as a starting point for optimization.
Table 1: Typical Reaction Parameters for Propargyl-PEG Click Chemistry
| Parameter | Typical Range/Value | Notes | Citation |
| Alkyne to Azide Ratio | 1:1 to 1.5:1 | A slight excess of the less valuable or more soluble reagent can drive the reaction to completion. | [1] |
| Copper(II) Source (e.g., CuSO₄) | 1 - 10 mol% | Higher concentrations may be needed for sterically hindered substrates. | [3] |
| Reducing Agent (Sodium Ascorbate) | 5 - 10 mol% (or 1-10 mM) | Should be prepared fresh for each reaction. | [1][5] |
| Ligand (e.g., THPTA) to Copper Ratio | 1:1 to 5:1 | A higher ratio is often used in bioconjugation to protect the sample and accelerate the reaction. | [1][7] |
| Reactant Concentration | 10 µM - 10 mM | Highly dependent on the specific application and substrates. | [1] |
| Temperature | Room Temperature (20-25°C) | Can be increased to 37-45°C to accelerate sluggish reactions. | [1][2] |
| Reaction Time | 1 - 24 hours | Monitor progress by TLC or LC-MS to determine completion. | [1][3] |
Table 2: Illustrative Effect of Ligand:Copper Ratio and Temperature on Reaction Yield
| Ligand:Copper Ratio | Temperature | Relative Yield | Notes | Citation |
| 1:1 | Room Temp | Good | A common starting point for simple reactions. | [5] |
| 5:1 | Room Temp | Excellent | Often optimal for bioconjugation, providing catalyst stability and acceleration. | [2][9] |
| 1:1 | 37°C | Good-Excellent | Increased temperature can compensate for a lower ligand ratio in some cases. | [2] |
| 5:1 | 37°C | Excellent | Generally provides the fastest reaction rates and highest yields. | [2] |
Note: "Relative Yield" is a qualitative measure based on typical outcomes reported in the literature.
Experimental Protocols
Detailed Methodology for this compound Click Chemistry Reaction
This protocol provides a general procedure for the copper-catalyzed click reaction between this compound and an azide-containing molecule in an aqueous buffer. Optimization may be required based on the specific substrates.
1. Reagent Preparation:
-
This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 10 mM.
-
Azide-Containing Molecule Solution: Prepare a stock solution of your azide-containing molecule in a compatible solvent at a concentration of 10 mM.
-
Copper(II) Sulfate (CuSO₄) Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Ligand (THPTA) Solution: Prepare a 200 mM stock solution of THPTA in deionized water.
-
Sodium Ascorbate Solution: Prepare this solution fresh immediately before use. Prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
Reaction Buffer: Prepare a suitable reaction buffer, such as 100 mM phosphate buffer at pH 7.2. Degas the buffer thoroughly by sparging with argon or nitrogen for at least 15-20 minutes.
2. Reaction Assembly:
-
In a microcentrifuge tube, add the azide-modified molecule and the this compound solution to the degassed reaction buffer to achieve the desired final concentrations. A slight excess (e.g., 1.2 equivalents) of the this compound is often beneficial.[10]
-
Catalyst Premix: In a separate tube, prepare the Cu(I)-ligand catalyst complex. For a final copper concentration of 1 mM, mix the appropriate volumes of the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio (e.g., 1 mM CuSO₄ and 5 mM THPTA). Let this mixture stand for 1-2 minutes to allow for complex formation.[11]
-
Add the catalyst premix to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction components.
3. Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For sluggish reactions, the incubation time can be extended or the temperature can be increased to 37°C.[1][10]
-
Protect the reaction from light, especially if working with fluorescently labeled molecules.
4. Reaction Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.
-
Once the reaction is complete, the copper catalyst can be removed by adding a chelating agent like EDTA, followed by purification.
5. Purification:
-
Purify the final conjugate using a suitable method to remove excess reagents and the copper catalyst. Common methods include size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or dialysis, depending on the properties of the final product.[4]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield click chemistry reactions.
Experimental Workflow for this compound Click Chemistry
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Non-Specific Binding with Propargyl-PEG5-CH2CO2H Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for minimizing non-specific binding (NSB) when using Propargyl-PEG5-CH2CO2H linkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its functional components?
A1: this compound is a heterobifunctional linker with three key components[1]:
-
Propargyl Group: A terminal alkyne group used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for covalent linkage to azide-modified molecules.[2][3][4][5]
-
PEG5 Spacer: A hydrophilic 5-unit polyethylene glycol chain. This spacer is crucial for improving the solubility of the conjugate, increasing its stability, and reducing non-specific binding by creating a hydration layer that masks the molecule.[1][6][7][8]
-
Carboxylic Acid (-CH2CO2H): An amine-reactive group. This end of the linker can be activated (e.g., converted to an NHS ester) to react with primary amines, such as those on the lysine residues of proteins, to form a stable amide bond.[4][9]
Q2: What are the primary causes of non-specific binding (NSB) in my experiments?
A2: Non-specific binding arises from a combination of molecular forces between your conjugate and various surfaces.[10] The main drivers are:
-
Hydrophobic Interactions: Exposed hydrophobic patches on conjugates binding to hydrophobic surfaces.[6][10]
-
Electrostatic Interactions: Charged molecules binding non-specifically to oppositely charged surfaces.[6][10]
-
Other Factors: Weaker forces like hydrogen bonding and van der Waals forces can cumulatively contribute to NSB.[10] Experimental conditions such as insufficient surface blocking, inadequate washing, and using excessively high reagent concentrations can also exacerbate the problem.[6]
Q3: How does the polyethylene glycol (PEG) component of the linker help reduce NSB?
A3: The PEG chain is the primary feature for minimizing NSB. PEG is a hydrophilic polymer that creates a hydration shell (a layer of associated water molecules) around the conjugate.[6][11] This "stealth" property acts as a physical barrier that masks hydrophobic or charged regions, thereby preventing the conjugate from adsorbing onto surfaces through non-specific interactions.[6][10][11]
Q4: Beyond the linker itself, what are the most effective strategies to minimize NSB?
A4: A multi-faceted approach is most effective for reducing NSB.[10] Key strategies include:
-
Surface Passivation and Blocking: Pre-treating surfaces (like microplates or sensor chips) with blocking agents to occupy potential sites of non-specific adsorption.[10]
-
Buffer Optimization: Adjusting the pH, ionic strength, and including additives in your buffers to disrupt non-specific interactions.[6][10]
-
Washing Protocols: Increasing the volume, duration, or number of wash steps to more effectively remove unbound molecules.[6]
-
Optimizing Reagent Concentrations: Titrating antibodies or other conjugates to find the lowest effective concentration, which reduces the chances of low-affinity, non-specific interactions.[10]
Q5: Can the specific properties of the PEG linker, such as length and density, influence non-specific binding?
A5: Yes, the physical characteristics of the PEG linker are critical. Generally, a higher grafting density of PEG chains on a surface leads to decreased protein adsorption by creating a more effective barrier.[10][11] Longer PEG chains can also provide better surface coverage and steric hindrance to reduce NSB.[10][12][13][14] However, there is a balance, as excessively long chains could potentially lead to other issues like entanglement.[10]
Troubleshooting Guides
Issue: High Background Signal or Poor Signal-to-Noise Ratio in Assays
High background signals can obscure specific interactions, leading to inaccurate and unreliable results. Follow this troubleshooting workflow to diagnose and resolve the root cause.
Caption: A step-by-step workflow to troubleshoot and resolve high background signals caused by non-specific binding.
Data Presentation
Table 1: Effect of Buffer Additives on Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Citations |
|---|---|---|---|
| NaCl | 150 mM - 1 M | Shields electrostatic charges, reducing non-specific ionic interactions. | [6] |
| Tween-20 | 0.05% - 0.1% (v/v) | Non-ionic detergent that disrupts weak, non-specific hydrophobic interactions. | [6][15] |
| BSA | 0.1% - 1% (w/v) | Acts as a protein blocker in solution to prevent the analyte from binding to surfaces or other proteins. | [6][15] |
| CM-Dextran | 1 mg/mL | Competitively inhibits binding to dextran-coated sensor surfaces. | [15] |
| PEG | 1 mg/mL | Competitively inhibits binding to PEG-coated sensor surfaces. |[15] |
Table 2: Comparison of Common Surface Blocking Agents
| Blocking Agent | Type | How It Works | Citations |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | Protein-based | Adsorbs to unoccupied sites on a surface, preventing other molecules from binding non-specifically. | [10] |
| Tween 20 | Detergent-based | A non-ionic surfactant that disrupts hydrophobic interactions. | [10] |
| Polyethylene Glycol (PEG) | Inert Polymer | Creates a hydrophilic hydration layer that acts as a barrier to prevent adsorption of various molecules. |[10] |
Table 3: Reported Quantitative Reduction in Non-Specific Binding with PEGylation
| Experimental System | Finding | Result | Citations |
|---|---|---|---|
| Immunoassay on PEG-modified hydrogels | Compared PEG-modified vs. unmodified hydrogels. | 10-fold decrease in non-specific binding and a 6-fold increase in specific binding. | [12][16] |
| Quantum Dot (QD) cell staining | Compared PEGylated vs. non-PEGylated QDs. | PEGylation reduced non-specific binding and allowed for a specific signal-to-noise ratio of 8 . |[8] |
Experimental Protocols
Protocol 1: General Surface Blocking to Reduce Non-Specific Binding
This protocol describes a standard method for blocking surfaces (e.g., in microplates or on biosensor chips) before introducing a conjugate made with a Propargyl-PEG5 linker.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Buffer (choose one):
-
Option A (Protein-based): 1-5% (w/v) Bovine Serum Albumin (BSA) in PBS.
-
Option B (Detergent-based): PBS with 0.05% (v/v) Tween 20 (PBST).
-
Option C (Combined): 1% BSA in PBST.
-
Procedure:
-
Preparation: Ensure the surface (e.g., microplate wells) is clean.
-
Initial Wash: Wash the surface three times with PBS.
-
Blocking: Add enough Blocking Buffer to completely cover the surface.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[10]
-
Washing: Decant the blocking solution and wash the surface 3-5 times with PBST.[10]
-
Proceed with Assay: The surface is now blocked and ready for the addition of your PEGylated conjugate.
Protocol 2: Two-Step Conjugation and Purification Using this compound
This protocol outlines the general workflow for first conjugating the linker to an amine-containing molecule (e.g., a protein) and then performing a click chemistry reaction with an azide-containing molecule.
Part A: Amine Conjugation (Activation and Labeling)
-
Linker Activation: The carboxylic acid on the this compound linker must be activated to an amine-reactive ester (e.g., an NHS ester). This is typically done using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry in an anhydrous solvent like DMSO or DMF.
-
Buffer Preparation: Prepare an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium phosphate buffer) for the protein.[17]
-
Labeling Reaction: Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.[18] Keep the final concentration of organic solvent below 10% to avoid protein denaturation.[18]
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[17]
-
Purification: Remove excess, unreacted linker using a desalting column (size-exclusion chromatography) or dialysis, exchanging the buffer to one suitable for the next step (e.g., PBS).[17][18]
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Stock Solutions:
-
Propargyl-labeled Protein: From Part A, in PBS.
-
Azide Molecule: 10 mM stock solution in DMSO or water.
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[19]
-
Ligand (e.g., THPTA): 100 mM in deionized water (recommended for aqueous reactions).[19][20]
-
Reducing Agent (Sodium Ascorbate): 100 mM in deionized water. Prepare this solution fresh immediately before use. [19]
-
-
Reaction Setup:
-
In a reaction tube, combine the propargyl-labeled protein and the azide molecule (a slight molar excess of 1.1-1.5 equivalents of the azide is common).[3]
-
In a separate tube, prepare a catalyst premix by combining the CuSO₄ and THPTA solutions. A 1:2 to 1:5 ratio of Cu:Ligand is typical.[3][19] Let this sit for a few minutes.
-
Add the catalyst premix to the protein/azide mixture. The final copper concentration is typically 50-250 µM for bioconjugation.[3]
-
-
Initiation: Start the click reaction by adding the freshly prepared sodium ascorbate solution to the mixture.[3]
-
Incubation: Let the reaction proceed for 30-60 minutes at room temperature.[20]
-
Final Purification: Purify the final bioconjugate to remove copper, excess reagents, and byproducts using size-exclusion chromatography or another appropriate method.
Visualizations
Caption: How a PEG linker creates a hydrophilic barrier, preventing direct non-specific interactions with a surface.
Caption: A sequential workflow for creating a bioconjugate using the dual functionalities of the Propargyl-PEG5 linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Propargyl-PEG5-acid, 1245823-51-1 | BroadPharm [broadpharm.com]
- 5. Propargyl-PEG5-amine, 1589522-46-2 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. PEG Acid | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reducing Non-Specific Binding [reichertspr.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
dealing with hydrolysis of Propargyl-PEG5-CH2CO2H's NHS ester
Welcome to the Technical Support Center for Propargyl-PEG5-CH2CO2H NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for handling this reagent and troubleshooting common issues, with a primary focus on preventing and diagnosing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound NHS ester and what is it used for?
This compound NHS ester is a bifunctional chemical modification reagent. It consists of three key parts:
-
A propargyl group: This contains a terminal alkyne, which is used for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing it to be specifically linked to azide-containing molecules.[1][2]
-
A PEG5 spacer: The polyethylene glycol (PEG) spacer increases the hydrophilicity and solubility of the molecule and provides distance between the conjugated molecules.[1]
-
An N-hydroxysuccinimide (NHS) ester: This is an amine-reactive group that efficiently reacts with primary amines (e.g., the side chain of lysine residues on proteins) to form stable, covalent amide bonds.[1][2][3]
This reagent is primarily used to attach a clickable alkyne handle to proteins, antibodies, peptides, or other biomolecules for subsequent bioconjugation.[1]
Q2: My conjugation reaction failed or has a very low yield. What is the most likely cause?
The most common reason for failed or low-yield conjugation is the hydrolysis of the NHS ester.[1][4] The NHS ester is highly sensitive to moisture and will react with water (hydrolyze) to form an inactive carboxylic acid. This inactive molecule can no longer react with amines, thus preventing your desired conjugation. Other potential causes include using an inappropriate buffer (e.g., Tris), suboptimal pH, or improper storage of the reagent.[1][4]
Q3: How can I determine if my this compound NHS ester has hydrolyzed?
You can assess the activity of your NHS ester by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light around 260 nm.[1][3] A simple qualitative test involves measuring the absorbance of a solution of the ester at 260 nm before and after intentionally hydrolyzing it with a mild base (like NaOH). If the reagent is active, you will see a significant increase in absorbance after adding the base. If the reagent has already hydrolyzed, there will be little to no change in absorbance.[1][5] A detailed protocol for this test is provided below.
Q4: What are the optimal storage and handling conditions for this reagent?
To maintain the reagent's reactivity, strict storage and handling procedures are critical.
-
Storage: Store the solid reagent at -20°C, protected from light and moisture.[6][7] Keeping the vial in a sealed bag with a desiccant is highly recommended.[8]
-
Handling: Before opening the vial, always allow it to warm to room temperature completely.[4][6][9] This prevents atmospheric moisture from condensing inside the cold vial, which would cause rapid hydrolysis.[7][8] Handle the solid reagent quickly and in a low-humidity environment if possible.
Q5: What is the optimal pH for my conjugation reaction?
The optimal pH for NHS ester reactions is a trade-off. The reaction requires deprotonated primary amines, which are more abundant at alkaline pH. However, the rate of competing hydrolysis also increases dramatically with pH.[4][10][11] Therefore, the recommended pH range is typically 7.2 to 8.5 .[1][3][4] A pH of 8.3-8.5 is often cited as optimal for balancing reactivity and stability.[11][12]
Q6: What buffers and solvents should I use for dissolving the reagent and for the reaction?
-
Solvents for Stock Solutions: this compound NHS ester should be dissolved in a high-purity, anhydrous (dry), water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][6][13] Always prepare these solutions immediately before use and do not store them.[5][6] Be aware that old or degraded DMF can contain dimethylamine, which will consume the NHS ester.[5][11]
-
Reaction Buffers: Never use buffers that contain primary amines , such as Tris (TBS) or glycine.[3][4][6] These will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers, adjusted to the optimal pH range of 7.2-8.5.[3][4][12]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is the most common issue and can usually be traced to reagent inactivity or suboptimal reaction conditions.
Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.
Quantitative Data Summary
The stability of the NHS ester is critically dependent on pH and temperature. As the pH increases, the rate of hydrolysis accelerates dramatically, significantly reducing the time the reagent is active in your reaction.
| pH | Temperature (°C) | Half-life of NHS Ester | Citation(s) |
| 7.0 | 0 | 4 - 5 hours | [3][10] |
| 7.4 | 25 | > 2 hours | [14] |
| 8.0 | Room Temp | ~210 minutes | [7][15] |
| 8.5 | Room Temp | ~180 minutes | [7][15] |
| 8.6 | 4 | ~10 minutes | [3] |
| 9.0 | Room Temp | ~125 minutes | [7][15] |
Visualizing the Chemistry
DIAGRAM: COMPETING REACTION PATHWAYS
Caption: The NHS ester faces two competing fates: desired amine coupling or hydrolysis.
DIAGRAM: KEY FACTORS IN NHS ESTER STABILITY
Caption: Key environmental factors that influence the stability of the NHS ester.
Experimental Protocols
Protocol 1: General Protocol for Conjugation to a Protein
This protocol provides a general framework for conjugating the this compound NHS ester to a protein. Optimization may be required.
Materials:
-
This compound NHS ester
-
Protein of interest (>2 mg/mL recommended)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4
-
Purification system (e.g., dialysis cassette, spin desalting column)
Procedure:
-
Buffer Exchange: Ensure your protein is in an amine-free buffer at the desired concentration and pH. If necessary, perform a buffer exchange via dialysis or a desalting column.
-
Prepare NHS Ester Stock Solution: Perform this step immediately before starting the reaction.
-
Calculate Molar Ratio: Determine the desired molar excess of NHS ester to protein. A 10- to 20-fold molar excess is a common starting point for labeling.
-
Conjugation Reaction:
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[13] The final volume of organic solvent should ideally not exceed 10% of the total reaction volume.[6]
-
Incubate the reaction. Common conditions are 1-2 hours at room temperature or overnight at 4°C.[11] Incubating at 4°C can help slow the rate of hydrolysis.[10]
-
-
Quench Reaction (Optional): To stop the reaction, you can add a quenching buffer containing primary amines to a final concentration of 50-100 mM.[13] Incubate for 15-30 minutes.
-
Purification: Remove unreacted NHS ester and byproducts by dialysis, size-exclusion chromatography, or using a spin desalting column.[6]
-
Characterization: Confirm the success of the conjugation using appropriate analytical methods, such as mass spectrometry or SDS-PAGE.
Protocol 2: Quality Control Test for NHS Ester Activity
This spectrophotometric assay confirms if your NHS ester is active by measuring the release of NHS upon forced hydrolysis.[5][7]
Materials:
-
This compound NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Anhydrous DMSO or DMF
-
0.5 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Control Sample: Create a blank solution by mixing 100 µL of anhydrous DMSO/DMF with 1.9 mL of the amine-free buffer.
-
Prepare Reagent Solution:
-
Weigh 1-2 mg of the NHS ester and dissolve it in 100 µL of anhydrous DMSO/DMF.
-
Dilute this stock by adding 1.9 mL of the amine-free buffer.
-
-
Measure Initial Absorbance (A_initial):
-
Zero the spectrophotometer at 260 nm using the Control Sample.
-
Measure the absorbance of the Reagent Solution. Record this value as A_initial.
-
-
Induce Hydrolysis:
-
To 1 mL of the Reagent Solution, add 50-100 µL of 0.5 N NaOH.
-
Vortex immediately for 30 seconds.
-
-
Measure Final Absorbance (A_final):
-
Within 1-2 minutes, measure the absorbance of the base-treated solution at 260 nm. Record this value as A_final.
-
-
Interpretation:
-
Active Reagent: A_final will be significantly higher than A_initial.
-
Hydrolyzed (Inactive) Reagent: A_final will be very close to A_initial, showing no substantial increase in absorbance.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 14. benchchem.com [benchchem.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Optimizing Reactions with Propargyl-PEG5-CH2CO2H
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving Propargyl-PEG5-CH2CO2H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a terminal alkyne (propargyl group) for click chemistry, a five-unit polyethylene glycol (PEG) spacer to enhance solubility, and a carboxylic acid group for conjugation to primary amines.[1][2] This structure allows for a two-step conjugation process, making it a versatile tool in bioconjugation, drug delivery, and the development of complex biomolecules like antibody-drug conjugates (ADCs).[3]
Q2: What are the main reaction steps when using this compound?
There are typically two primary stages for using this linker:
-
Amine Coupling: The carboxylic acid group is first activated, commonly with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a more reactive NHS ester. This activated linker is then reacted with a molecule containing a primary amine (e.g., a protein).[3]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group on the now-conjugated PEG linker is reacted with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[3][4]
Q3: What are the optimal pH conditions for the two main reaction steps?
The two reaction steps have different optimal pH ranges for maximum efficiency:
| Reaction Step | Optimal pH Range | Rationale |
| EDC/NHS Activation | 4.5 - 7.2 | This pH range is most efficient for the formation of the NHS ester intermediate.[3] |
| Amine Coupling | 7.0 - 8.5 | In this range, primary amines are deprotonated and more nucleophilic, leading to an efficient reaction with the NHS ester.[3][5] |
| CuAAC (Click Chemistry) | 4.0 - 12.0 (typically ~7.0 for biomolecules) | The reaction is generally fast within a broad pH range, but a neutral pH is often used for biological molecules to maintain their integrity.[6] |
Q4: How should I store this compound?
It is recommended to store this compound at -20°C in a desiccated environment to prevent degradation.[2][7] Avoid multiple freeze-thaw cycles by aliquoting the reagent upon first use.[7]
Troubleshooting Guides
Issue 1: Low or No Yield in the EDC/NHS Coupling Reaction
Q: My EDC/NHS coupling reaction with this compound has a very low yield. What are the possible causes and how can I improve it?
A: Low yield in this step can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low EDC/NHS Coupling Yield
References
side reactions of Propargyl-PEG5-CH2CO2H and how to avoid them
Technical Support Center: Propargyl-PEG5-CH2CO2H
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding potential side reactions encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups on this compound?
A1: this compound is a heterobifunctional linker with two primary reactive sites. The first is the terminal alkyne (propargyl group), which is used for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". The second is the carboxylic acid group (-CH2CO2H), which is typically reacted with primary amines to form stable amide bonds using carbodiimide chemistry (e.g., EDC/NHS).[1][2]
Q2: I am observing dimerization of my linker. What could be the cause?
A2: Dimerization of a terminal alkyne-containing molecule like this one is likely due to a side reaction known as Glaser-Hay coupling. This reaction is a copper-catalyzed oxidative homocoupling of terminal alkynes, which results in the formation of a 1,3-diyne.[3][4] This is particularly relevant if you are performing a copper-catalyzed click chemistry reaction (CuAAC).
Q3: How can I prevent Glaser-Hay coupling during my CuAAC reaction?
A3: To minimize Glaser-Hay coupling, ensure your reaction is performed under anaerobic (oxygen-free) conditions. Use a reducing agent, such as sodium ascorbate, to maintain copper in the Cu(I) oxidation state. Additionally, employing a copper-stabilizing ligand like THPTA or TBTA can help prevent this side reaction.[3][5]
Q4: My EDC/NHS coupling reaction to a primary amine has a low yield. What are the common causes?
A4: Low yields in EDC/NHS couplings are a frequent issue and can stem from several factors:
-
Suboptimal pH: The reaction has a two-stage pH optimum. Carboxylic acid activation with EDC is most efficient at pH 4.5-6.0, while the subsequent reaction of the NHS-ester with the amine is most efficient at pH 7.0-8.5.[6][7][8]
-
Hydrolysis: The activated O-acylisourea intermediate and the subsequent NHS ester are both susceptible to hydrolysis in aqueous buffers, which reverts the carboxyl group to its original state.[6][9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1][8]
-
N-acylurea Formation: The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, which terminates the reaction pathway for that molecule.[6][7][9]
-
Inactive Reagents: EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C. Always allow them to warm to room temperature before opening to prevent condensation.[7][8]
-
Competing Nucleophiles: Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine) or other nucleophiles that can compete with your target molecule.[8]
Q5: I see some precipitation in my reaction vial. What could be the cause?
A5: Precipitation during the reaction can significantly lower your yield. Potential causes include:
-
Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause protein substrates to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers.[6][8]
-
High EDC Concentration: Using a large excess of EDC can sometimes lead to the precipitation of reagents or biomolecules.[6][8]
-
Loss of Charge: The reaction neutralizes the negative charge of the carboxyl groups. If this charge is important for the solubility of your molecule, this neutralization can lead to aggregation.[6]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling via EDC/NHS Chemistry
This guide helps you troubleshoot common problems when conjugating the carboxylic acid group of this compound to an amine-containing molecule.
| Potential Cause | Recommended Action |
| Suboptimal Reaction pH | Implement a two-step pH protocol. Perform the initial activation of the carboxylic acid with EDC/NHS in a suitable buffer at pH 4.5-6.0 (e.g., 0.1 M MES buffer).[6][7][8] Then, for the coupling step, add your amine-containing molecule and adjust the pH to 7.2-8.5 (e.g., using PBS or borate buffer).[6][8] |
| Hydrolysis of Activated Ester | Perform the reaction steps as quickly as possible after adding reagents.[1][8] For the two-step protocol, add the amine-containing molecule immediately after the 15-30 minute activation period.[10] Consider increasing the concentration of the amine nucleophile to favor the coupling reaction over hydrolysis. |
| N-acylurea Formation | The addition of NHS or its water-soluble analog, Sulfo-NHS, is specifically designed to minimize this side reaction by converting the unstable O-acylisourea intermediate to a more stable amine-reactive NHS ester.[6][7] Ensure you are using an adequate concentration of NHS (a 2- to 5-fold molar excess over the carboxyl groups is a good starting point).[1][8] |
| Inactive Reagents | Store EDC and NHS desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent moisture condensation. Prepare EDC/NHS solutions immediately before use and discard any unused solution.[7][8] |
| Inappropriate Buffer | Use buffers free of primary amines or carboxylates. For the activation step, MES buffer is recommended.[6][8] For the coupling step, PBS or borate buffer are good choices. Avoid buffers like Tris, glycine, or acetate.[8] |
| Steric Hindrance | The PEG5 spacer is designed to reduce steric hindrance, but if the reactive groups are still buried, consider increasing the reaction time or temperature slightly. Note that increasing temperature will also accelerate hydrolysis.[1][10] |
Issue 2: Side Reactions During 'Click Chemistry' (CuAAC)
This guide addresses the primary side reaction when using the propargyl group in a copper-catalyzed reaction.
| Potential Cause | Recommended Action |
| Glaser-Hay Coupling (Dimerization) | This oxidative homocoupling of the terminal alkyne is catalyzed by copper. To avoid it: • Use a Reducing Agent: Add a fresh solution of a reducing agent like sodium ascorbate (typically 1-5 mM final concentration) to the reaction to keep copper in the active Cu(I) state.[11][12] • Use a Ligand: Employ a copper-chelating ligand such as THPTA. A 1:5 molar ratio of Cu:Ligand is often recommended to stabilize the Cu(I) and accelerate the desired click reaction.[11] • Minimize Oxygen: Degas your buffers and cap the reaction tube to minimize exposure to atmospheric oxygen, which can act as the oxidant.[12] |
| Protein Degradation | Extended reaction times with copper can sometimes lead to protein degradation.[3] Use a ligand and optimize the reaction time to be as short as possible while still achieving a good yield (typically 1-4 hours at room temperature).[3][12] |
Experimental Protocols
Protocol: Two-Step EDC/NHS Coupling to an Amine-Containing Protein
This protocol describes the covalent attachment of the this compound linker to a primary amine on a protein.
Materials:
-
This compound
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification System: Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Activation of Linker:
-
Coupling to Protein:
-
Immediately add the activated linker solution to your protein, which has been prepared in Coupling Buffer. Alternatively, you can add the protein directly to the activation mixture and then raise the pH to 7.2-7.5 by adding a concentrated coupling buffer.[8][10]
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6][10]
-
-
Quenching:
-
Purification:
Visual Guides
To further clarify the chemical processes and potential pitfalls, the following diagrams illustrate the key reaction pathways.
Caption: Reaction pathway for EDC/NHS coupling showing the desired product and key side reactions.
Caption: Competing reactions of the propargyl group in the presence of a copper catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
improving the efficiency of amine coupling with Propargyl-PEG5-CH2CO2H
Welcome to the technical support center for optimizing the efficiency of amine coupling reactions with Propargyl-PEG5-CH2CO2H. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two-step amine coupling reaction?
The EDC/NHS coupling reaction involves two distinct steps, each with its own optimal pH range for maximum efficiency.
-
Activation Step: The activation of the carboxylic acid on the this compound by EDC is most effective in a slightly acidic buffer, with a pH range of 4.5-6.0. MES buffer is commonly recommended for this step.
-
Coupling Step: The reaction of the activated NHS-ester with the primary amine on the target molecule is most efficient at a pH of 7.2-8.0. Buffers such as phosphate-buffered saline (PBS) are suitable for this stage.
Q2: Why are my EDC and NHS reagents not working effectively?
EDC and NHS are sensitive to moisture and can lose their activity if not handled and stored correctly. It is crucial to use fresh reagents and allow them to warm to room temperature before opening the vials to prevent condensation. For long-term stability, store them desiccated at -20°C.
Q3: Which buffers should I avoid in an EDC/NHS coupling reaction?
It is critical to avoid buffers that contain primary amines or carboxylates, as they will compete with the reactants and reduce the efficiency of the conjugation.
-
Amine-containing buffers to avoid: Tris, Glycine.
-
Carboxylate-containing buffers to avoid: Acetate.
While phosphate buffers are often used for the coupling step, they can sometimes interfere with the EDC activation step.
Q4: What are the recommended reaction times and temperatures?
Reaction times and temperatures can be adjusted to optimize coupling efficiency. A common protocol involves incubating the activation mixture for 15-30 minutes at room temperature. The subsequent conjugation reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C. Lower temperatures for longer durations can sometimes improve the yield and reduce the risk of aggregation.
Q5: I'm observing aggregation of my protein after the PEGylation reaction. What can I do?
Protein aggregation can be a common issue, particularly with a high degree of PEGylation. To mitigate this, you can try reducing the molar excess of the activated PEG linker. Additionally, ensure that the buffer conditions throughout the purification process are optimized to maintain the solubility of the conjugate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the EDC/NHS coupling process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Inactive EDC or NHS: Reagents are sensitive to moisture and can hydrolyze over time. | - Use fresh, high-quality EDC and NHS.- Allow reagents to equilibrate to room temperature before opening to prevent condensation.- Prepare EDC and NHS solutions immediately before use. |
| Incorrect pH: The two main steps of the reaction have different optimal pH ranges. | - Activation Step (Carboxyl Activation): Perform in a slightly acidic buffer, such as MES buffer, at a pH of 4.5-6.0.- Coupling Step (Amine Reaction): Adjust the pH to 7.2-8.5 for an efficient reaction with the primary amine. | |
| Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired amine reaction. | - Perform the coupling step immediately after the activation step.- Work expeditiously and avoid unnecessary delays. | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated linker. | - Use amine-free buffers such as MES for the activation step and PBS or Borate buffer for the coupling step. | |
| Precipitation of Protein During Reaction | High Degree of PEGylation: Excessive modification of the protein surface can lead to changes in solubility and aggregation. | - Reduce the molar excess of the this compound linker in the reaction. |
| Inappropriate Buffer Conditions: The buffer may not be optimal for maintaining the stability and solubility of your specific protein or molecule. | - Ensure the protein is at a suitable concentration in a buffer that is known to maintain its stability. | |
| Unconjugated Linker Present After Purification | Inefficient Purification: The purification method may not be adequately separating the unconjugated linker from the final product. | - ** |
quenching unreacted Propargyl-PEG5-CH2CO2H in conjugation protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG5-CH2CO2H and similar alkyne-containing linkers in bioconjugation protocols.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the unreacted this compound after a conjugation reaction?
A1: Quenching, or capping, the unreacted terminal alkyne of this compound is performed to prevent potential side reactions in subsequent steps or in the final application of the bioconjugate. The terminal alkyne is a reactive functional group that, if left unreacted, could participate in unintended copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions or other side reactions, such as homodimerization (Glaser coupling), especially in the continued presence of a copper catalyst.[1][2][3]
Q2: What are the potential side reactions of unreacted propargyl groups?
A2: The most common side reaction for terminal alkynes like the propargyl group, particularly in the presence of a copper catalyst, is oxidative homodimerization, which leads to the formation of diynes.[1] This can result in the unwanted cross-linking of molecules. Additionally, if the bioconjugate is to be used in a complex biological system where azide-containing molecules might be present, the unreacted alkyne could lead to unintended labeling.
Q3: Is it always necessary to quench the unreacted this compound?
A3: Not always. The necessity of a specific quenching step depends on the nature of the subsequent experiments and the purification method. If a robust purification method like HPLC or size-exclusion chromatography is employed that efficiently removes all unreacted linker, a separate quenching step might be redundant.[4][5][6] However, for applications requiring very high purity or if the bioconjugate will be used in environments containing other reactive species, quenching is a recommended step to ensure the homogeneity and stability of the final product.
Q4: What is the difference between quenching the reaction and quenching the unreacted alkyne?
A4: "Quenching the reaction" typically refers to stopping the conjugation process. In the context of CuAAC, this is often achieved by adding a copper chelating agent like EDTA to sequester the Cu(I) catalyst, thus halting the cycloaddition reaction.[1][6] "Quenching the unreacted alkyne" refers to a subsequent, separate step where a reagent is added to specifically react with and cap any remaining terminal alkyne groups on the linker that did not participate in the initial conjugation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low conjugation efficiency | Oxidation of the Cu(I) catalyst to the inactive Cu(II) state. | Ensure all buffers are degassed prior to use. Prepare the sodium ascorbate solution fresh and add it to the reaction mixture last. |
| Suboptimal pH for the conjugation reaction. | For CuAAC, maintain a pH between 7 and 8 for optimal reaction kinetics. | |
| Presence of primary amines (e.g., Tris buffer) in the reaction mixture when activating the carboxylic acid. | Use non-amine containing buffers such as MES or PBS for the conjugation reaction.[7] | |
| Precipitation of the bioconjugate during the reaction | High concentration of the PEG linker or the bioconjugate leading to aggregation. | Reduce the concentration of the reactants. Consider adding a co-solvent like DMSO to improve solubility. |
| Instability of the biomolecule under the reaction conditions. | Optimize the reaction temperature and incubation time. For sensitive biomolecules, consider performing the reaction at 4°C for a longer duration. | |
| Fluorescence quenching of the labeled molecule | If using fluorescent dyes or quantum dots, the copper catalyst can cause significant fluorescence quenching.[8][9][10] | Use a copper chelating ligand such as THPTA or BTTAA to protect the fluorophore.[9] Alternatively, consider using a copper-free click chemistry approach (SPAAC) if compatible with your experimental design. |
| Difficulty in removing unreacted linker after conjugation | Inefficient purification method. | For large bioconjugates like proteins, size-exclusion chromatography or dialysis are effective for removing the smaller, unreacted linker.[5] For smaller molecules, reverse-phase HPLC may be necessary for efficient separation.[6] |
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted Propargyl Groups
This protocol describes a general method for quenching unreacted terminal alkynes after a CuAAC reaction using a small molecule azide.
Materials:
-
Bioconjugate solution containing unreacted this compound.
-
Small molecule azide (e.g., sodium azide, or a small, soluble organic azide like 3-azidopropan-1-ol).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette, or HPLC).
Procedure:
-
Completion of Primary Conjugation: Ensure your primary CuAAC conjugation reaction has proceeded to completion or has reached the desired endpoint.
-
Introduction of Quenching Reagent: Add a 5- to 10-fold molar excess of the small molecule azide relative to the initial amount of the propargyl-PEG linker used in the conjugation.
-
Incubation: Allow the quenching reaction to proceed for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Proceed immediately to the purification step to remove the capped linker, excess quenching reagent, and any remaining reaction components. Methods such as size-exclusion chromatography, dialysis, or HPLC are recommended to ensure a high purity of the final bioconjugate.[4][5][6]
Protocol 2: Quenching the CuAAC Reaction with EDTA
This protocol is for stopping the copper-catalyzed reaction itself, which can be useful prior to purification or a subsequent quenching step for the alkyne.
Materials:
-
Completed CuAAC reaction mixture.
-
EDTA solution (0.5 M, pH 8.0).
Procedure:
-
Addition of Chelating Agent: To your completed CuAAC reaction mixture, add EDTA to a final concentration of 10-50 mM. A common approach is to add a 5- to 10-fold molar excess of EDTA relative to the copper catalyst.
-
Incubation: Incubate the mixture for 15-30 minutes at room temperature to ensure complete chelation of the copper ions.
-
Subsequent Steps: The reaction is now quenched. You can proceed with purification or with a specific protocol to cap any unreacted alkyne groups.
Visualizations
Caption: Workflow for bioconjugation, quenching, and purification.
Caption: Decision tree for handling unreacted propargyl groups.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Tide Quencher™ 3 alkyne [TQ3 alkyne] | AAT Bioquest [aatbio.com]
- 9. Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
impact of impure reagents on Propargyl-PEG5-CH2CO2H reaction outcomes
Welcome to the technical support center for Propargyl-PEG5-CH2CO2H. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving this versatile bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a terminal propargyl group (an alkyne) and a carboxylic acid, connected by a 5-unit polyethylene glycol (PEG) spacer. The carboxylic acid can be reacted with primary amines to form a stable amide bond, while the alkyne group is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][3] Its primary applications are in bioconjugation, such as linking peptides, proteins, or antibodies to other molecules or surfaces, and in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]
Q2: What are the most common impurities in this compound and how do they arise?
Common impurities can arise from the synthetic pathway used to create the molecule. Based on typical synthesis routes, potential impurities include:
-
PEG Diol (HO-PEG5-OH): Incomplete functionalization of the starting PEG material.
-
Propargyl-PEG5-OH: Incomplete conversion of the terminal hydroxyl group to a carboxylic acid.
-
Disubstituted PEG (Propargyl-PEG5-Propargyl or HO2CCH2-PEG5-CH2CO2H): Impurities in the starting PEG material or side reactions during synthesis.
-
PEGs of varying lengths (Polydispersity): The starting PEG material may not be perfectly monodisperse.
-
Residual solvents and reagents: Small amounts of solvents (e.g., DMF, DCM) or reagents from the synthesis and purification process.[5]
Q3: How do these impurities affect my reaction outcomes?
Impurities primarily lead to lower reaction yields, complex purification challenges, and difficulty in characterizing the final product.
-
Inert Impurities (e.g., PEG Diol): These impurities do not participate in the reaction but lower the actual molar concentration of your active reagent. This can lead to apparently low yields when calculations are based on the bulk mass of the impure reagent.
-
Competing Impurities (e.g., Propargyl-PEG5-OH in an EDC coupling): While less reactive than an amine, the hydroxyl group can still react with the activated carboxylic acid, leading to side products.
-
Impurities that interfere with downstream reactions: For a two-step conjugation, an impurity lacking one of the functional groups (e.g., a di-acid impurity in a subsequent click chemistry step) will lead to an incomplete final conjugate.
-
Chelating Impurities: Some impurities may chelate the copper catalyst in CuAAC reactions, reducing its catalytic activity and leading to low yields.[1][6]
Q4: What is the recommended purity for this compound?
For most bioconjugation applications, a purity of ≥95% is recommended.[7] However, the required purity depends on the sensitivity of the application. For demanding applications like the synthesis of clinical-grade ADCs, a purity of >98% may be necessary. It is crucial to use well-characterized reagents.
Q5: What analytical methods are used to assess the purity of this reagent?
A combination of analytical techniques is essential for robust purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure and the presence of key functional groups. Quantitative NMR (qNMR) can be used to determine purity against a certified internal standard.[7]
-
High-Performance Liquid Chromatography (HPLC): Separates the main compound from impurities, allowing for quantification of purity based on peak area.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in identifying the mass of impurities.[7]
Troubleshooting Guides
This section provides troubleshooting for the two primary reactions involving this compound: amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Guide 1: Amide Bond Formation via EDC/HATU Coupling
This reaction couples the carboxylic acid of this compound to a primary amine on your molecule of interest.
| Potential Cause | Recommended Action | Citation |
| Impure Reagents | The stated mass of your this compound may contain significant non-reactive impurities (e.g., PEG diol), reducing the effective molar ratio. Confirm purity via HPLC or NMR. If purity is low, consider increasing the molar excess of the PEG linker. | [7] |
| Inactive Coupling Reagents | EDC and HATU are moisture-sensitive. Use fresh, high-quality reagents and store them under desiccated, inert conditions. | [9] |
| Presence of Water | Water hydrolyzes the activated carboxylic acid intermediate, preventing it from reacting with the amine. Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (N₂ or Ar). | [10] |
| Incorrect pH / Wrong Base | For EDC coupling in aqueous buffers, the activation step is most efficient at pH 4.5-6.0. The coupling step is more efficient at pH 7.2-8.0. For organic solvents, use a non-nucleophilic base like DIPEA or TEA, not a nucleophilic one like pyridine which can compete in the reaction. | [9][10][11] |
| Suboptimal Reaction Conditions | Sterically hindered amines or acids may require longer reaction times, elevated temperatures (e.g., 40-50°C), or more potent coupling agents like HATU. Monitor reaction progress by LC-MS or TLC. | [12][13] |
| Poor Reagent Solubility | If reagents are not fully dissolved, the reaction will be slow or incomplete. If solubility in DCM is poor, switch to a more polar aprotic solvent like DMF or DMSO. Sonication or gentle heating can also help. | [13] |
Guide 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction couples the terminal alkyne of the Propargyl-PEG linker to an azide-functionalized molecule.
| Potential Cause | Recommended Action | Citation |
| Impure Starting Materials | Impurities in either the propargyl-PEG or the azide-containing molecule can inhibit the reaction. Purify starting materials before the reaction. | [14] |
| Inactive/Oxidized Copper Catalyst | The active catalyst is Cu(I). Reactions are typically run with a Cu(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ. Use a freshly prepared solution of the reducing agent. | [4][14] |
| Catalyst Sequestration | Your biomolecule or buffer components (e.g., thiols, chelators like EDTA) may bind to the copper catalyst, rendering it inactive. Consider adding excess copper and a stabilizing ligand (e.g., THPTA, TBTA). In some cases, adding a sacrificial metal like Zn(II) can help. | [1][6] |
| Poor Reagent Solubility | Reactants must be soluble for the reaction to proceed. If solubility in aqueous buffers is low, add a co-solvent like DMSO or DMF. | [1][14] |
| Oxygen in the Reaction | Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degas your solvents and run the reaction under an inert atmosphere (N₂ or Ar), especially if reaction times are long. | [14] |
| Suboptimal Reagent Concentrations | For bioconjugation, Cu(I) concentrations are typically kept between 50-100 µM to balance reaction rate and potential damage to the biomolecule. The stabilizing ligand should be in excess (e.g., 5 equivalents relative to copper). | [15] |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/Sulfo-NHS Coupling
This protocol is recommended for conjugating this compound to sensitive biomolecules like proteins in an aqueous environment.
Materials:
-
This compound
-
Amine-containing biomolecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature.
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add Sulfo-NHS and EDC. A 2- to 10-fold molar excess of each reagent over the this compound is recommended.
-
Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.[11]
-
-
Conjugation to Amine:
-
Prepare your amine-containing biomolecule in the Coupling Buffer.
-
Immediately add the activated this compound solution to the biomolecule solution. The optimal molar ratio of linker to biomolecule should be determined empirically.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[11]
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted Sulfo-NHS ester. Incubate for 15 minutes.
-
Purification: Remove excess reagents and byproducts using a desalting column or dialysis.
Protocol 2: CuAAC Reaction in Aqueous Buffer
This protocol is for the "click" reaction between your newly synthesized propargyl-PEGylated molecule and an azide-containing molecule.
Materials:
-
Propargyl-PEGylated molecule
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 1 M in water, prepared fresh)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the Propargyl-PEGylated molecule (1.0 equivalent) and the azide-containing molecule (1.0 - 1.2 equivalents) in the Reaction Buffer.
-
-
Reagent Addition (in order):
-
Add the THPTA ligand. The final concentration should be ~5 times the final copper concentration.[15]
-
Add the CuSO₄ solution. The final concentration is typically 50-100 µM.[15]
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration is typically 1-5 mM.[6]
-
-
Incubation: Mix gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE for proteins.
-
Purification: Purify the resulting triazole-linked conjugate using an appropriate method for your molecule (e.g., size exclusion chromatography, affinity chromatography).
Visualizations
Caption: Troubleshooting workflow for low-yield EDC/HATU coupling reactions.
Caption: General experimental workflow for a two-step bioconjugation.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for PEGylated Compounds
This technical support guide provides researchers, scientists, and drug development professionals with essential information on selecting appropriate solvents for dissolving Propargyl-PEG5-CH2CO2H and its substrates. It includes a troubleshooting guide, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide & FAQs
Q1: What are the recommended solvents for dissolving this compound?
This compound is soluble in a variety of common laboratory solvents. The choice of solvent will often depend on the downstream application and the solubility of other reagents in your experimental setup. Generally, polar aprotic and some polar protic solvents are effective.
Q2: I am having difficulty dissolving this compound. What should I do?
If you encounter solubility issues, consider the following troubleshooting steps:
-
Increase Solvent Volume: The concentration of your solution may be too high. Try adding more solvent.
-
Gentle Heating: Gently warming the solution to 40-50°C can aid in dissolution, particularly for higher molecular weight PEGs.[1]
-
Sonication: Brief periods of sonication can help to break up solid material and enhance solvation.
-
Use a Co-solvent System: If a single solvent is not effective, a mixture of solvents (e.g., DMSO and water) can be employed.
Q3: Which solvents are compatible with downstream bioconjugation reactions?
For bioconjugation reactions, it is crucial to select a solvent that does not interfere with the reaction chemistry.
-
Amine-Reactive Chemistry: When reacting the carboxylic acid moiety of this compound with a primary amine, it is important to use amine-free buffers such as phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, or borate buffer.[2] Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the activated carboxylic acid.[2]
-
Click Chemistry: The propargyl group can react with azide-containing molecules via copper-catalyzed click chemistry.[3] Solvents such as DMSO, DMF, and aqueous buffers are generally compatible with this type of reaction.
Q4: How should I prepare a stock solution of this compound?
For ease of handling, especially for low-melting solids, it is recommended to prepare a stock solution.[2]
-
Recommended Solvents: Dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices for preparing stock solutions.[1][2]
-
Storage: Store unused stock solutions at -20°C under an inert gas like argon or nitrogen to minimize exposure to air and moisture.[2] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[2]
Solvent Solubility for this compound
| Solvent | Solubility | Notes |
| Water | Soluble[4] | The PEG chain enhances aqueous solubility. |
| Dimethylsulfoxide (DMSO) | Soluble[1][2][4] | Recommended for preparing stock solutions.[2] |
| Dimethylformamide (DMF) | Soluble[1][2][4] | Also recommended for preparing stock solutions.[2] |
| Dichloromethane (DCM) | Soluble[1][4] | A common organic solvent for PEG compounds. |
| Chloroform | Soluble[1] | Similar to DCM in its ability to dissolve PEGs. |
| Alcohols (Methanol, Ethanol) | Soluble[1] | Generally good solvents for PEG derivatives. |
| Tetrahydrofuran (THF) | Soluble[1] | Can be used, potentially with gentle heating.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Syringe and septum-capped vial
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[2]
-
Under an inert atmosphere, add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Cap the vial with a septum and vortex or gently swirl until the solid is completely dissolved. Gentle warming (40-50°C) can be applied if necessary.[1]
-
For storage, flush the headspace of the vial with inert gas and store at -20°C.[2]
Protocol 2: General Procedure for Amide Coupling with an Amine-Containing Substrate
Materials:
-
This compound stock solution
-
Amine-containing substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous DMF or a suitable non-amine containing buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for coupling)
Procedure:
-
Activation: Dissolve this compound in anhydrous DMF or MES buffer.
-
Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar ratio is 1:1.2:1.2 (PEG-acid:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Coupling: Add the amine-containing substrate to the activated PEG solution. If using a buffered system, adjust the pH to 7.2-8.0.
-
Let the coupling reaction proceed for 2 hours to overnight at room temperature.
-
Quenching and Purification: Quench the reaction by adding a small molecule primary amine (e.g., hydroxylamine or Tris buffer) if desired. Purify the conjugate using appropriate chromatographic techniques such as size exclusion or reversed-phase chromatography.
Visualizations
Solvent Selection Workflow
Caption: A flowchart illustrating the decision-making process for solvent selection.
References
Validation & Comparative
The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis Featuring Propargyl-PEG5-CH2CO2H
For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical component in this design is the linker that connects the targeting moiety to the payload. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of these complex molecules. This guide provides an objective, data-driven comparison of Propargyl-PEG5-CH2CO2H with other PEG linker lengths, offering insights into how linker length modulates the overall performance of a bioconjugate.
This compound is a heterobifunctional linker featuring a terminal alkyne group for "click" chemistry and a carboxylic acid for amine coupling.[1] The five-unit PEG chain provides a balance of hydrophilicity and spatial separation. However, the optimal PEG linker length is highly dependent on the specific application, antibody, payload, and target.[2] This guide will delve into the quantitative impact of varying PEG linker lengths on key performance indicators and provide detailed experimental methodologies for their evaluation.
Data Presentation: A Quantitative Comparison of PEG Linker Lengths
The length of the PEG linker can significantly influence the therapeutic index of a bioconjugate by affecting its stability, in vitro potency, and in vivo pharmacokinetics.[3] The following tables summarize quantitative data from various studies to highlight these effects.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates
| PEG Linker Length | ADC Example | Target Cell Line | IC50 (nM) | Fold Change in Cytotoxicity (vs. No PEG) | Key Observation |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~5 | 1x (Baseline) | Often exhibits high in vitro potency but may suffer from poor solubility and stability.[4] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 | ~22.5 | 4.5x reduction | A moderate PEG length can offer a balance between improved stability and a slight decrease in potency.[4] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | ~112 | 22.5x reduction | Longer PEG chains can significantly reduce in vitro cytotoxicity, likely due to steric hindrance.[4] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates in Rats
| PEG Side Chain Length | ADC Example | Clearance Rate (mL/hr/kg) | Key Observation |
| PEG2 | Homogeneous DAR 8 ADC with a glucuronide-MMAE linker | ~1.6 | Short PEG chains result in rapid clearance.[5] |
| PEG4 | Homogeneous DAR 8 ADC with a glucuronide-MMAE linker | ~1.3 | [5] |
| PEG8 | Homogeneous DAR 8 ADC with a glucuronide-MMAE linker | ~0.7 | A threshold is often reached around PEG8, beyond which clearance is not significantly impacted.[5] |
| PEG12 | Homogeneous DAR 8 ADC with a glucuronide-MMAE linker | ~0.6 | A lead linker from the study, providing a good balance of properties.[5] |
| PEG24 | Homogeneous DAR 8 ADC with a glucuronide-MMAE linker | ~0.6 | [5] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy of Antibody-Drug Conjugates
| PEG Linker Length | ADC Example | Animal Model | Efficacy Outcome | Key Observation |
| No PEG | Non-PEGylated ADC | L540cy Xenograft | 11% decrease in tumor weight | [4] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 Xenograft | 2.5-fold increase in half-life vs. No PEG | Longer PEG chains can lead to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.[2] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 Xenograft | 11.2-fold increase in half-life vs. No PEG | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of bioconjugates with different PEG linker lengths.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency.[6][7]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with varying PEG linker lengths
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its effect (typically 48-144 hours).[7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[8]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: ADC Stability in Plasma
This protocol assesses the stability of an ADC in plasma by monitoring changes in the drug-to-antibody ratio (DAR) and aggregation over time.[9]
Materials:
-
Test ADC
-
Mouse or human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
-
LC-MS system
Procedure:
-
Incubation: Incubate the test ADC in plasma at 37°C over a time course (e.g., 0, 24, 48, 96, and 168 hours). A control sample of the ADC in PBS should be run in parallel.
-
Sample Collection: At each time point, collect aliquots of the plasma/ADC mixture and store them at -80°C until analysis.
-
Aggregation Analysis (SEC):
-
Thaw the plasma samples and dilute them in a suitable mobile phase.
-
Inject the samples onto an SEC column to separate monomers from high molecular weight species (aggregates).
-
Monitor the elution profile using a UV detector at 280 nm.
-
Calculate the percentage of aggregates relative to the monomeric ADC. An increase in the percentage of high molecular weight species over time indicates aggregation.[9]
-
-
DAR Analysis (LC-MS):
-
Analyze the plasma samples using a high-resolution mass spectrometer coupled with an HPLC system.
-
Determine the relative abundance of different DAR species to calculate the average DAR. A decrease in the average DAR over time indicates payload deconjugation.[9]
-
Protocol 3: In Vivo Pharmacokinetic Analysis
This protocol outlines the determination of key pharmacokinetic parameters of an ADC in a rodent model.[10]
Materials:
-
Test ADC
-
Rodent model (e.g., mice or rats)
-
Anticoagulant (e.g., EDTA)
-
Analytical method for ADC quantification in plasma (e.g., ELISA or LC-MS)
Procedure:
-
Drug Administration: Administer the ADC to the animals via intravenous (IV) injection at a specified dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 168 hr) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the ADC in the plasma samples using a validated bioanalytical method.
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.
Mandatory Visualization
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Propargyl-PEG5-CH2CO2H vs. DBCO Linkers for Copper-Free Click Chemistry
In the landscape of bioconjugation, click chemistry has become an indispensable tool for its high efficiency, specificity, and biocompatibility. For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical to experimental success. This guide provides an objective comparison between two classes of linkers: Propargyl-PEG5-CH2CO2H and Dibenzocyclooctyne (DBCO) linkers, with a specific focus on their application in copper-free click chemistry.
The primary distinction lies in their reaction mechanisms. This compound contains a terminal alkyne that necessitates a copper(I) catalyst to efficiently react with an azide in a process known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] In stark contrast, DBCO linkers feature a strained cyclooctyne that reacts spontaneously with azides without a catalyst, a reaction termed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] For applications within living systems or where copper cytotoxicity is a concern, SPAAC is the preferred method.[1][2]
Performance and Properties: A Comparative Analysis
For copper-free click chemistry, DBCO linkers are the unequivocally superior choice due to their inherent reactivity.[1] The terminal alkyne of this compound exhibits negligible reactivity with azides in a copper-free environment, making it unsuitable for SPAAC applications.[1]
Quantitative Data Summary
The following table summarizes the key performance parameters of Propargyl-PEG linkers (in the context of their required reaction) and DBCO linkers.
| Feature | This compound (for CuAAC) | DBCO Linkers (for SPAAC) | Rationale |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1] | CuAAC requires a catalyst, while SPAAC is catalyst-free.[3] |
| Catalyst Requirement | Yes, Copper(I) [1] | No [1] | The copper catalyst in CuAAC can be cytotoxic, limiting in vivo applications.[3] |
| Reaction Kinetics (Copper-Free) | Extremely slow to negligible[1] | Very fast[1] | The strained ring of the DBCO molecule provides the necessary activation energy for rapid cycloaddition with an azide.[1] |
| Second-Order Rate Constant (k₂) * | Not applicable for copper-free | ~0.1 - 1.0 M⁻¹s⁻¹[3] | This constant quantifies the reaction speed; higher is faster. |
| Biocompatibility | Limited in vivo due to copper cytotoxicity[1] | High; ideal for live-cell and in vivo applications[1][4] | For sensitive biological systems, SPAAC is the preferred method.[3] |
| Solubility | Enhanced by PEG5 linker | Enhanced by PEG linker[1] | The PEG spacer in both linkers improves aqueous solubility.[5][6] |
| Stability of Linker | Propargyl group is generally stable.[3] | A DBCO-modified antibody showed ~3-5% loss of reactivity over 4 weeks at 4°C.[3] | Both linkers offer good stability for most bioconjugation procedures.[3] |
| Reagent Size | Small alkyne group[3] | Bulky cyclooctyne group[3] | The larger size of DBCO may cause steric hindrance in some applications.[3] |
Note: The second-order rate constant for CuAAC is significantly higher (10 to 10⁴ M⁻¹s⁻¹) but is dependent on the copper catalyst.[3]
Reaction Mechanisms
The fundamental difference between the two linkers in the context of click chemistry is the requirement of a catalyst.
Experimental Protocols
As this compound is not suitable for copper-free click chemistry, the following protocols focus on the use of DBCO linkers for SPAAC.
Protocol 1: Activation of a Biomolecule (e.g., Antibody) with DBCO-NHS Ester
This protocol describes the initial step of attaching the DBCO linker to a primary amine on a biomolecule.
-
Buffer Exchange : Ensure the antibody or protein is in an amine-free buffer (e.g., 1X PBS, pH 7.4). The antibody concentration should be at least 1 mg/mL.[7]
-
Prepare DBCO-NHS Ester Solution : Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[7]
-
Reaction Setup : Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).[7]
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[7]
-
Quenching (Optional) : To quench any unreacted DBCO-NHS ester, add Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.[7]
-
Purification : Remove excess, unreacted DBCO-NHS ester using a desalting spin column or dialysis.[7]
-
Quantification : Determine the concentration of the DBCO-labeled antibody and the degree of labeling (DOL) by measuring the absorbance at 280 nm and 309 nm.[7]
Protocol 2: SPAAC Reaction for Biomolecule-Azide Conjugation
This protocol outlines the copper-free click reaction between the DBCO-activated biomolecule and an azide-modified molecule.
-
Prepare Reactants : Have the purified DBCO-activated biomolecule and the azide-modified molecule in an azide-free buffer such as PBS.[7]
-
Reaction Setup : Mix the DBCO-activated biomolecule with a 2-4 fold molar excess of the azide-modified molecule.[7]
-
Incubation : Incubate the reaction overnight at 4°C.[8][9] Alternatively, for faster kinetics, incubate for 2-4 hours at room temperature.[7]
-
Analysis : The final conjugate can be analyzed by SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the conjugate compared to the unconjugated biomolecule.[7]
-
Purification : Purify the final conjugate using a suitable method like size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted starting materials.[10]
Experimental Workflow
The general workflow for a two-step bioconjugation using an amine-reactive DBCO linker is illustrated below.
Conclusion
For researchers engaged in copper-free click chemistry, the choice is clear. DBCO linkers are the appropriate and highly effective reagents due to their ability to undergo rapid, spontaneous strain-promoted cycloaddition with azides.[1] Their high biocompatibility makes them the standard for in vivo and live-cell applications.[1] this compound, while a valuable tool for bioconjugation, is designed for copper-catalyzed reactions. Its terminal alkyne shows negligible reactivity with azides in a copper-free environment, making it an unsuitable alternative for SPAAC.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Propargyl-PEG5-CH2CO2H vs. Standard NHS-PEG Linkers for Advanced Bioconjugation
In the fields of drug development, diagnostics, and proteomics, the covalent attachment of molecules to proteins, antibodies, and other biomolecules is a fundamental process. The choice of a chemical linker is paramount, as it dictates the specificity, stability, and functionality of the resulting bioconjugate. This guide provides an objective, data-driven comparison between Propargyl-PEG5-CH2CO2H, a heterobifunctional linker enabling "click chemistry," and standard N-hydroxysuccinimide (NHS)-ester PEG linkers.
This compound offers a two-step, orthogonal conjugation strategy. It involves an initial amine-reactive coupling via its carboxylic acid group, followed by a highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) using its terminal propargyl (alkyne) group.[1][2][3] In contrast, standard NHS-PEG linkers provide a simpler, one-step method for directly conjugating to primary amines (e.g., lysine residues) to form stable amide bonds.[4][5][6] The primary advantage of the propargyl-based linker lies in its ability to introduce a bioorthogonal handle for subsequent, highly controlled modifications, a feature standard NHS-PEG linkers lack.[7]
Comparative Analysis of Linker Performance
The selection of a linker technology depends critically on the specific requirements of the application, such as the need for site-specificity, the complexity of the final conjugate, and the conditions under which the conjugation must be performed.
Table 1: Key Performance Parameter Comparison
| Feature | This compound Strategy | Standard NHS-PEG Linkers | Data Source(s) |
| Reaction Type | 1. Amide Bond Formation2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Amide Bond Formation | [2][7] |
| Target Residue(s) | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | [3][4] |
| Specificity & Control | High. The second "click" reaction is bioorthogonal, allowing precise 1:1 stoichiometry. | Low to Moderate. Reacts with multiple available lysine residues, often leading to a heterogeneous mixture of conjugates. | [8] |
| Linkage Stability | 1. Amide Bond: Highly stable.2. Triazole Ring (from CuAAC): Highly stable and considered irreversible. | Amide Bond: Highly stable under physiological conditions. | [7][8] |
| pH Sensitivity | Amine reaction is optimal at pH 7.2-8.5.[9] Click chemistry is generally insensitive to pH (typically 4-11).[8] | Reaction is highly pH-dependent, optimal at pH 7.2-8.5.[4][10] | [8][9][10] |
| Biocompatibility | The required copper(I) catalyst for CuAAC can be cytotoxic, though mitigating ligands (e.g., THPTA) and copper-free alternatives exist.[8][11] | Generally good for in vitro applications. | [8][11] |
| Workflow Complexity | Two-step process requiring intermediate purification. | Simple, one-step conjugation. |
Table 2: Stability of Reactive Groups and Final Linkage
| Linker/Component | Condition | Half-life / Stability Note | Data Source(s) |
| NHS Ester (Unreacted) | pH 7.0, 0°C | 4 to 5 hours | [4][12] |
| pH 8.6, 4°C | 10 minutes | [4][12] | |
| pH 9.0, RT | 5 to 9 minutes | [13] | |
| Propargyl Group (Alkyne) | General Storage | Stable under neutral and mildly acidic/basic conditions. Susceptible to strong oxidizing agents. | [14][15] |
| Amide Bond (Linkage) | Physiological Conditions | Highly stable; resistant to hydrolysis and enzymatic cleavage compared to ester bonds. | [7][16] |
| Triazole Ring (Linkage) | Physiological Conditions | Considered one of the most stable chemical linkages; highly resistant to cleavage. | [8][17] |
Logical and Chemical Pathways
The fundamental difference between the two linker strategies is the ability of the propargyl-PEG system to enable a secondary, orthogonal reaction. This creates a more versatile platform for constructing complex bioconjugates.
Experimental Protocols
The following protocols provide detailed methodologies for protein conjugation using both standard NHS-ester chemistry and the two-step propargyl-PEG linker strategy.
Protocol 1: General Protein Labeling with a Standard NHS-PEG Linker
This protocol describes a general procedure for conjugating an NHS-activated PEG linker to a protein.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).[18]
-
NHS-PEGn reagent.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5]
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4-8.0).[19]
-
Purification equipment (e.g., desalting column, dialysis cassette).[5]
Procedure:
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the NHS-PEGn reagent by dissolving it in anhydrous DMSO or DMF.[5][19] The NHS-ester moiety readily hydrolyzes in the presence of moisture.[5]
-
Conjugation Reaction : Add a 10- to 50-fold molar excess of the NHS-PEGn solution to the protein solution.[20] The optimal ratio should be determined empirically for each specific protein.[19]
-
Incubation : Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.[18][20] If the attached molecule is light-sensitive, protect the reaction from light.
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[18][19]
-
Purification : Remove excess, unreacted NHS-PEGn and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]
-
Characterization : Determine the protein concentration and degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry or other appropriate methods like SDS-PAGE or mass spectrometry.[18]
Protocol 2: Two-Step Conjugation Using this compound and CuAAC
This protocol involves the initial attachment of the propargyl-PEG linker to a protein, followed by a "click chemistry" reaction to conjugate a second, azide-modified molecule.
Part A: Activation and Conjugation of this compound to a Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-7.5).
-
This compound.
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Quenching and purification materials as in Protocol 1.
Procedure:
-
Linker Activation : Dissolve this compound in Activation Buffer. Add a 2- to 5-fold molar excess of EDC and NHS relative to the linker. Incubate for 15 minutes at room temperature to form the NHS ester intermediate.[3] Use the activated linker solution immediately.
-
Conjugation Reaction : Add the freshly activated propargyl-PEG-NHS ester solution to the protein solution. The final reaction pH should be between 7.2 and 7.5 for efficient coupling.[3]
-
Incubation & Quenching : Follow steps 3 and 4 from Protocol 1.
-
Purification : Purify the propargyl-modified protein to remove all unreacted reagents. This step is critical to prevent interference in the subsequent click reaction. Use a desalting column or dialysis.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Purified propargyl-modified protein.
-
Azide-modified molecule of interest.
-
Copper(II) sulfate (CuSO₄).[17]
-
Sodium Ascorbate (freshly prepared solution).[17]
-
Copper-stabilizing ligand (e.g., THPTA).[11]
Procedure:
-
Prepare Reagents :
-
Click Reaction :
-
Incubation : Allow the reaction to proceed for 1-4 hours at room temperature.[22]
-
Final Purification : Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis, or affinity chromatography) to remove the copper catalyst, excess reagents, and any unreacted molecules.[22]
Experimental Workflow Visualization
The workflow for the propargyl-PEG linker is more involved, requiring additional steps and purification, but offers significantly greater control over the final product.
Conclusion
The choice between this compound and standard NHS-PEG linkers is a trade-off between simplicity and versatility.
-
Standard NHS-PEG linkers are ideal for applications where rapid, straightforward PEGylation is the primary goal, and product heterogeneity is acceptable.[7] Their simple, one-step protocol makes them highly accessible.[20]
-
This compound represents a more advanced strategy. While it requires a more complex, multi-step workflow, it provides an invaluable advantage: the ability to install a bioorthogonal alkyne handle onto a biomolecule.[2][7] This enables the subsequent, highly specific and efficient attachment of a second molecule via click chemistry, leading to well-defined, homogeneous conjugates. This level of control is often essential for the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), PROTACs, and precisely functionalized biomaterials.[3]
For researchers aiming to create complex, multifunctional, and homogeneous bioconjugates, the initial investment in the two-step propargyl-PEG linker strategy offers superior control and versatility that cannot be achieved with standard NHS-PEG linkers.
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 20. benchchem.com [benchchem.com]
- 21. jenabioscience.com [jenabioscience.com]
- 22. benchchem.com [benchchem.com]
Characterizing Propargyl-PEG5-CH2CO2H Conjugates: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) linkers to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The Propargyl-PEG5-CH2CO2H linker is a valuable tool in bioconjugation, featuring a terminal alkyne for "click" chemistry and a carboxylic acid for amide bond formation. Its defined length and chemical functionalities necessitate precise characterization of the resulting conjugates. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing detailed information on molecular weight, conjugation efficiency, and structural integrity.
This guide offers an objective comparison of the primary mass spectrometry techniques used for the characterization of this compound conjugates, supported by experimental protocols and illustrative data from closely related PEGylated molecules.
Performance Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for analyzing this compound conjugates depends on the specific analytical goal, whether it be rapid confirmation of conjugation, detailed structural elucidation, or quantitative analysis. The two most common ionization techniques employed are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), often coupled with various mass analyzers.
| Feature | MALDI-TOF MS | ESI-MS (e.g., Q-TOF, Orbitrap) |
| Primary Application | Rapid molecular weight determination of intact conjugates, assessment of conjugation efficiency. | Accurate mass measurement of intact conjugates and their fragments, suitable for LC-MS coupling for complex mixture analysis. |
| Ionization Principle | Analyte is co-crystallized with a matrix and ionized by a laser pulse. | Analyte in solution is nebulized and ionized by a strong electric field. |
| Primary Ion Species | Predominantly singly charged ions (e.g., [M+H]⁺, [M+Na]⁺). | Multiply charged ions (e.g., [M+nH]ⁿ⁺). |
| Mass Accuracy | Moderate to high. | High to very high. |
| Resolution | Good. | Very high. |
| Sample Preparation | Requires co-crystallization with a suitable matrix. | Requires sample to be soluble in a volatile solvent. |
| Throughput | High. | Moderate (higher when coupled with LC). |
| Fragmentation Capability | Post-source decay (PSD) provides some fragmentation information. | Tandem MS (MS/MS) capabilities (e.g., CID, HCD, ETD) for detailed structural analysis. |
Illustrative Mass Spectrometry Data for a Model Conjugate
Model System: A 10-amino acid peptide (e.g., GGGGGGGGGG, MW = 750.7 Da) conjugated with this compound (MW = 290.3 Da). The expected molecular weight of the conjugate is 1041.0 Da.
Table 1: Expected MALDI-TOF MS Data for the Model Conjugate
| Ion Species | Theoretical m/z | Expected Observation |
| [Peptide+H]⁺ | 751.7 | Peak corresponding to the unconjugated peptide. |
| [Conjugate+H]⁺ | 1042.0 | Primary peak confirming successful conjugation. |
| [Conjugate+Na]⁺ | 1064.0 | Sodiated adduct, commonly observed for PEGylated molecules. |
| [Conjugate+K]⁺ | 1080.1 | Potassiated adduct, also commonly observed. |
Table 2: Expected ESI-MS Data for the Model Conjugate
| Ion Species | Theoretical m/z | Expected Observation |
| [Conjugate+H]⁺ | 1042.0 | Singly charged ion. |
| [Conjugate+2H]²⁺ | 521.5 | Doubly charged ion, allowing for analysis on instruments with a lower m/z range. |
| [Conjugate+3H]³⁺ | 347.7 | Triply charged ion. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful mass spectrometric analysis of this compound conjugates.
Protocol 1: MALDI-TOF MS Analysis of a this compound Conjugated Peptide
1. Sample Preparation:
- Desalting: It is crucial to remove non-volatile salts from the sample. This can be achieved using C18 ZipTips or dialysis.
- Concentration: The sample should be concentrated to approximately 1-10 pmol/µL in a solvent compatible with the MALDI matrix (e.g., 0.1% trifluoroacetic acid in 50% acetonitrile/water).
2. Matrix Preparation:
- Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in 50% acetonitrile/water with 0.1% trifluoroacetic acid.
3. Sample Spotting:
- Mix the sample and matrix solutions in a 1:1 ratio.
- Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form co-crystals.
4. Data Acquisition:
- Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode.
- Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of the conjugate.
Protocol 2: LC-ESI-MS Analysis of a this compound Conjugated Small Molecule
1. Sample Preparation:
- Dissolve the conjugate in a solvent compatible with reverse-phase liquid chromatography, such as 10% acetonitrile with 0.1% formic acid, to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm filter before injection.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 10-15 minutes.
- Flow Rate: 0.2-0.4 mL/min.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI).
- Mass Range: A wide m/z range should be scanned (e.g., 100-2000 m/z) to detect all possible charge states.
- Capillary Voltage: ~3.5 kV.
- Source Temperature: ~120 °C.
- Data Acquisition: Acquire data in full scan mode. For structural elucidation, perform tandem MS (MS/MS) on the precursor ion of the conjugate.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a this compound conjugate using mass spectrometry.
Caption: Workflow for the synthesis and mass spectrometry characterization of this compound conjugates.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound conjugates often benefits from the use of orthogonal analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors can be used to assess the purity of the conjugate and to separate it from unreacted starting materials. Different HPLC modes, such as reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC-HPLC), can provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the conjugate, confirming the site of conjugation and the integrity of the linker and the attached molecule. However, it is a less sensitive technique than mass spectrometry and requires larger amounts of sample.
A Researcher's Guide to Determining the Degree of Labeling of Propargyl-PEG5-CH2CO2H
For researchers, scientists, and drug development professionals, the precise quantification of bioconjugation is a critical step in the development of targeted therapeutics and research tools. Propargyl-PEG5-CH2CO2H is a bifunctional linker that introduces a terminal alkyne for "click" chemistry and a carboxylic acid for conjugation to amine-containing biomolecules. Accurately determining the degree of labeling (DOL), or the average number of PEG linkers attached to a biomolecule, is essential for ensuring batch-to-batch consistency, optimizing reaction conditions, and understanding the structure-activity relationship of the final conjugate.
This guide provides an objective comparison of the most common analytical techniques for determining the DOL of molecules labeled with this compound. We present a summary of quantitative data, detailed experimental protocols for key methods, and visual workflows to aid in the selection of the most appropriate analytical technique for your research needs.
Comparison of Analytical Methods for Determining Degree of Labeling
The choice of method for determining the DOL of a this compound-conjugated molecule depends on several factors, including the properties of the biomolecule, the required accuracy and sensitivity, and the available instrumentation. The following table summarizes and compares the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| ¹H-NMR Spectroscopy | Quantifies the number of PEG monomer units by integrating the characteristic signal of the ethylene oxide protons relative to a known signal from the biomolecule.[1][2][3] | Provides an absolute quantification of the DOL without the need for standards of the labeled molecule.[1] Non-destructive. | Moderate sensitivity, requires relatively high sample concentration.[1] Can be affected by signal overlap in complex molecules. | Low to Moderate |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of the intact biomolecule and its PEGylated forms. The mass difference between the unlabeled and labeled molecule is used to calculate the DOL.[4][5][6][7][8] | High sensitivity and accuracy. Provides information on the distribution of different labeled species.[7][8] | Can be challenging for large, heterogeneous glycoproteins. Polydispersity of the PEG reagent can complicate spectra.[4][5] | Moderate |
| HPLC-Based Methods (SEC, RP-HPLC) | Separates molecules based on size (SEC) or hydrophobicity (RP-HPLC). PEGylation alters these properties, leading to a shift in retention time that can be correlated with the DOL.[9][][11][12] | Robust, reproducible, and excellent for analyzing aggregates and removing unreacted PEG.[1] High-performance liquid chromatography (HPLC) is a highly sensitive technique.[] | Indirect method that often requires calibration with standards. Resolution may be insufficient to separate species with small differences in DOL.[4] | High |
| Colorimetric Assays (TNBS Assay) | Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product. The reduction in free amines after conjugation is proportional to the DOL.[13][14] | Simple, inexpensive, and uses standard laboratory equipment.[13] | Indirect measurement of amine modification. Requires a non-labeled biomolecule as a control and knowledge of the total number of available amines.[14] | High |
Experimental Protocols
Below are detailed protocols for the key experiments to determine the degree of labeling of a protein conjugated with this compound.
Protocol 1: ¹H-NMR Spectroscopy for DOL Determination
Objective: To directly quantify the average number of this compound molecules conjugated to a protein.
Materials:
-
Purified this compound-labeled protein
-
Unlabeled protein (as a control)
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a known concentration of the purified labeled protein in the deuterated solvent. A typical concentration is 1-5 mg/mL. Prepare a similar sample of the unlabeled protein.
-
NMR Data Acquisition: Acquire a ¹H-NMR spectrum for both the labeled and unlabeled protein samples.
-
Data Analysis:
-
Identify the characteristic peak of the PEG ethylene oxide protons, which typically appears as a sharp singlet around 3.6 ppm.[3][15]
-
Identify a well-resolved peak from the protein that is not expected to shift upon conjugation (e.g., aromatic protons between 6.5-8.0 ppm or methyl group protons).
-
Integrate the area of the PEG proton peak and the selected protein proton peak.
-
Calculate the DOL using the following formula:
DOL = (Integration_PEG / Number of PEG protons) / (Integration_Protein / Number of Protein protons)
Note: The number of protons for the -(CH₂CH₂O)₅- portion of this compound is 20.
-
Protocol 2: MALDI-TOF Mass Spectrometry for DOL Determination
Objective: To determine the average molecular weight of the labeled protein and thereby calculate the DOL.
Materials:
-
Purified this compound-labeled protein
-
Unlabeled protein (as a control)
-
MALDI matrix (e.g., sinapinic acid for proteins >10 kDa)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the purified labeled protein solution (typically 1 µL of a 1 mg/mL solution) with the MALDI matrix solution (typically 1 µL) directly on the MALDI target plate. Allow the spot to air dry. Repeat for the unlabeled protein.[1]
-
Mass Spectrometry Analysis: Acquire a mass spectrum for both the labeled and unlabeled protein samples in the appropriate mass range.
-
Data Analysis:
-
Determine the average molecular weight of the unlabeled protein from its mass spectrum.
-
Determine the average molecular weight of the labeled protein from its mass spectrum. You may observe a distribution of peaks corresponding to different numbers of attached PEG linkers.
-
Calculate the mass difference between the average molecular weight of the labeled and unlabeled protein.
-
Calculate the DOL by dividing the mass difference by the molecular weight of a single this compound molecule (MW = 290.31 g/mol ).[16]
-
Protocol 3: RP-HPLC for DOL Estimation
Objective: To separate different labeled species and estimate the DOL based on the change in retention time.
Materials:
-
Purified this compound-labeled protein
-
Unlabeled protein (as a control)
-
RP-HPLC system with a C4 or C8 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
HPLC Method:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the unlabeled protein and run a linear gradient of increasing Mobile Phase B to elute the protein.
-
Inject the labeled protein and run the same gradient.
-
-
Data Analysis:
-
Compare the chromatograms of the unlabeled and labeled protein. PEGylation increases the hydrophilicity of the protein, which typically leads to an earlier elution time on a reverse-phase column.
-
The appearance of new, earlier-eluting peaks in the chromatogram of the labeled protein corresponds to the PEGylated species.
-
The number and relative areas of the new peaks can provide a qualitative and semi-quantitative assessment of the DOL and the heterogeneity of the labeled product. For a more quantitative analysis, calibration with purified standards of known DOL would be required.
-
Visualizing the Workflow
To better illustrate the process of determining the degree of labeling, the following diagrams outline the key experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. sciex.com [sciex.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. frontiersin.org [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. precisepeg.com [precisepeg.com]
Stability Under Scrutiny: A Comparative Analysis of the Propargyl-PEG5-CH2CO2H-Derived Amide Bond
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins. The linker's stability dictates the conjugate's pharmacokinetic profile, therapeutic efficacy, and potential for off-target toxicity. An ideal linker must remain intact in systemic circulation to ensure the payload is delivered to the target site, a characteristic for which the amide bond is the gold standard.
This guide provides an objective comparison of the stability of the amide bond formed by the non-cleavable linker, Propargyl-PEG5-CH2CO2H , against common alternative conjugation chemistries. By presenting supporting experimental data and detailed analytical protocols, this document serves as a resource for the rational design and evaluation of bioconjugates where stability is a paramount concern.
Comparative Stability of Bioconjugate Linkages
The stability of a linker is not absolute but is highly dependent on its chemical structure and the physiological environment, including pH, temperature, and the presence of enzymes. The this compound linker forms a simple, non-cleavable amide bond that is renowned for its exceptional chemical robustness.[1] This stability is attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts significant double-bond character to the C-N bond, making it highly resistant to hydrolysis under physiological conditions.[1]
The following tables summarize quantitative stability data for various linker types, highlighting the superior stability of the amide linkage.
Table 1: Stability of Common Bioconjugate Linkages under Chemical Conditions
| Linker Type | Formation Chemistry | Condition | Stability Metric (Half-life, t½) | Key Remarks |
| Amide (Non-cleavable) | Carboxylic Acid + Amine | pH 7.4, 37°C | Extremely High (Est. > 1 year) [2] | Considered the gold standard for stable linkages. Hydrolysis requires harsh conditions (strong acid/base) or specific enzymatic activity.[1] |
| Thioether (Maleimide-derived) | Maleimide + Thiol | pH 7.4, 37°C (in plasma) | Hours to Days | Prone to retro-Michael addition and thiol exchange with endogenous thiols like albumin, leading to premature deconjugation.[2][3] |
| Hydrazone (Cleavable) | Hydrazine + Ketone/Aldehyde | pH 7.4, 37°C | ~2-3 days[4] | Designed for pH-sensitive cleavage. Relatively stable at neutral pH but rapidly hydrolyzes in acidic environments. |
| Hydrazone (Cleavable) | Hydrazine + Ketone/Aldehyde | pH 4.5-5.0, 37°C | Minutes to Hours[5] | Rapidly cleaves in the acidic environment of endosomes and lysosomes, facilitating intracellular drug release. |
| Disulfide (Cleavable) | Thiol-Disulfide Exchange | pH 7.4, 37°C (in plasma) | Moderately Stable | Designed for reductive cleavage. Can undergo premature cleavage in circulation due to endogenous reducing agents. |
Note: Half-life values are compiled from multiple sources and should be considered representative. Actual stability can vary based on the specific molecular context, conjugate design, and experimental conditions.
Table 2: Stability of Linkages in Biological Media (In Vitro Plasma/Serum)
| Linker Type | Matrix | Stability Metric | Value / Observation | Reference |
| Amide (Non-cleavable) | Human Plasma | % Intact Conjugate | >95% after 7 days | Inferred from general amide stability.[6] |
| Peptide (Val-Cit, Cleavable) | Human Plasma | % Intact Conjugate | Stable (>28 days) | [6] |
| Peptide (Val-Cit, Cleavable) | Mouse Plasma | % Intact Conjugate | Unstable due to different enzyme specificities | [6] |
| Thioether (Maleimide-derived) | Human Plasma | % Intact Conjugate | ~80% remaining after 4 days | [6] |
| Hydrazone (Cleavable) | Human Plasma | Half-life (t½) | ~2-3 days | [4] |
Visualizing Reaction and Experimental Workflows
Diagrams created using Graphviz provide clear visual representations of chemical reactions and experimental processes, aiding in comprehension and reproducibility.
Caption: Amide bond formation using this compound.
Caption: Workflow for assessing bioconjugate stability in plasma.
Caption: Decision tree for selecting a linker based on stability.
Experimental Protocols
Accurate and reproducible data are essential for comparing linker stability. The following are generalized protocols for key in vitro stability assays.
Protocol 1: Hydrolytic Stability Assay by HPLC
This protocol assesses the chemical stability of the amide linkage in aqueous buffers at different pH values.
-
Objective: To determine the rate of hydrolytic degradation of a bioconjugate across a range of pH conditions.
-
Materials:
-
Purified bioconjugate (e.g., Propargyl-PEG5-amide-protein conjugate).
-
Aqueous buffers at various pH values (e.g., pH 4.0, pH 7.4, pH 9.0).
-
Incubator or water bath set to 37°C.
-
Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in acetonitrile).
-
HPLC system with a suitable column (e.g., C4 or C18 reversed-phase) and UV detector.[7][8]
-
-
Procedure:
-
Prepare a stock solution of the bioconjugate (e.g., 5 mg/mL) in a suitable storage buffer.
-
Dilute the stock solution into each of the pH buffers to a final concentration of 1 mg/mL.
-
Incubate all samples at 37°C.
-
At specified time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by mixing the aliquot with the quenching solution to stop further degradation.
-
Analyze the samples by reversed-phase HPLC to quantify the percentage of remaining intact bioconjugate.
-
-
Data Analysis:
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Plot the percentage of intact conjugate remaining versus time for each pH condition.
-
Calculate the degradation rate and the half-life (t½) of the conjugate at each pH.
-
Protocol 2: In Vitro Plasma Stability Assay by LC-MS
This protocol evaluates the stability of the bioconjugate in a more physiologically relevant matrix, accounting for the presence of plasma proteins and enzymes.[9][10][11][12][13][14]
-
Objective: To determine the stability and rate of degradation of a bioconjugate in plasma from relevant species (e.g., human, mouse).
-
Materials:
-
Purified bioconjugate.
-
Frozen plasma (e.g., human, mouse) containing an anticoagulant (e.g., heparin).[11]
-
Incubator with gentle rotation at 37°C.
-
Protein precipitation solution (e.g., cold acetonitrile with an internal standard).
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole) for sensitive and specific quantification.[15][16][17]
-
-
Procedure:
-
Thaw the plasma at 37°C.
-
Spike the bioconjugate into the plasma to a final concentration (e.g., 10-100 µg/mL).
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw aliquots.
-
Immediately add the aliquot to 3-4 volumes of cold protein precipitation solution to stop enzymatic activity and precipitate plasma proteins.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for LC-MS analysis.
-
-
Data Analysis:
-
Develop an LC-MS method to quantify the concentration of the intact bioconjugate.
-
Plot the concentration of the intact conjugate versus time.
-
Calculate the half-life (t½) of the conjugate in plasma by fitting the data to a first-order decay model.
-
Conclusion
The selection of a linker is a critical decision that profoundly impacts the stability and therapeutic performance of a bioconjugate. The amide bond, formed from linkers such as This compound , provides exceptional stability under physiological conditions, making it the linker of choice for applications where the conjugate must remain intact in circulation to minimize off-target effects and maximize target engagement.[18][19] While cleavable linkers offer the advantage of controlled payload release in response to specific triggers, this often comes at the cost of reduced plasma stability. For non-cleavable applications, the robust and chemically resilient amide bond remains the benchmark for stability in bioconjugate design. The experimental protocols provided offer a framework for empirically validating the stability of any chosen linker, ensuring the development of safe and effective biotherapeutics.
References
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ymcamerica.com [ymcamerica.com]
- 8. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Plasma Stability Assay | Domainex [domainex.co.uk]
- 14. Plasma Stability Assay | Bienta [bienta.net]
- 15. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 16. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. purepeg.com [purepeg.com]
- 19. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
A Researcher's Guide to Validating Propargyl-PEG5-CH2CO2H Conjugate Activity in PROTACs
For researchers, scientists, and drug development professionals, the validation of a novel therapeutic agent is a multi-faceted process requiring rigorous experimental evidence. When Propargyl-PEG5-CH2CO2H is utilized as a linker in the synthesis of a Proteolysis-Targeting Chimera (PROTAC), a series of functional assays are essential to confirm the conjugate's activity. This guide provides a comparative overview of key functional assays, complete with experimental protocols and data presentation strategies, to validate the efficacy of such a PROTAC.
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) to selectively eliminate a target protein of interest (POI).[1][2] They consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two.[3] The validation process involves a stepwise confirmation of each key event in its mechanism of action.[4]
The PROTAC Mechanism of Action
The core function of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase.[5] This initiates a cascade of intracellular events culminating in the degradation of the target protein. The key steps are:
-
Ternary Complex Formation: The PROTAC facilitates the formation of a stable ternary complex consisting of the POI, the PROTAC, and an E3 ligase.[3]
-
Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules to the POI.[3]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
-
Recycling: The PROTAC is released and can catalytically induce the degradation of multiple POI molecules.[6]
A Comparative Overview of Key Functional Assays
The selection of an appropriate assay depends on the specific question being addressed, required throughput, and available instrumentation.[7] The following sections compare common assays used to assess each step of PROTAC function.
Ternary Complex Formation
The formation of a stable ternary complex is a critical first step for a functional PROTAC.[5] Assays in this category aim to detect and quantify the POI-PROTAC-E3 ligase complex.
Table 1: Comparison of Assays for Ternary Complex Formation
| Assay Technique | Principle | Throughput | Data Output | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip. | Low-Medium | Binding affinity (KD), kinetics (ka, kd) | Real-time, label-free, provides kinetic data.[8] | Requires specialized equipment, protein immobilization can affect activity. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on interacting partners. | High | Ratiometric signal, apparent affinity | Homogeneous (no-wash), suitable for HTS.[9] | Requires labeled proteins, potential for compound interference. |
| Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a protein complex, which is then analyzed by Western blot. | Low | Qualitative or semi-quantitative detection of interaction | Detects interactions in a cellular context.[10] | Prone to false positives/negatives, generally not quantitative. |
| NanoBRET™ Assay | Measures bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a HaloTag® acceptor in live cells. | High | BRET ratio, intracellular affinity | Live-cell analysis, kinetic measurements.[5] | Requires genetic engineering of cell lines. |
This protocol describes a biochemical assay to measure the formation of a ternary complex between a His-tagged POI, a GST-tagged E3 ligase, and a PROTAC.
Materials:
-
Purified, His-tagged POI and GST-tagged E3 ligase.
-
PROTAC utilizing the this compound linker.
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
Fluorescently labeled anti-tag antibodies (e.g., anti-His-Tb (donor) and anti-GST-d2 (acceptor)).
-
Low-volume 384-well plates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Reagent Preparation: Reconstitute the labeled antibodies in the assay buffer. Prepare a serial dilution of the PROTAC compound.
-
Assay Setup: In a 384-well plate, add the PROTAC dilution series.
-
Add the tagged POI and E3 ligase to the wells at optimized concentrations.
-
Add the labeled anti-tag antibodies.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to determine the potency of ternary complex formation. A characteristic bell-shaped curve (the "hook effect") is often observed at high PROTAC concentrations due to the formation of binary complexes.[1]
Target Protein Ubiquitination
Following ternary complex formation, the PROTAC must induce the ubiquitination of the POI.[11] Assays that directly measure this event provide strong evidence of the PROTAC's mechanism of action.
Table 2: Comparison of Assays for Protein Ubiquitination
| Assay Technique | Principle | Throughput | Data Output | Pros | Cons |
| In Vitro Ubiquitination Assay | Reconstitutes the ubiquitination cascade (E1, E2, E3, Ub, ATP) and detects ubiquitinated POI by Western blot. | Low-Medium | Western blot bands showing polyubiquitin chains on the POI | Directly confirms the catalytic activity of the PROTAC-E3 complex.[12] | In vitro system may not fully reflect cellular dynamics.[4] |
| In-Cell Ubiquitination (Co-IP) | Immunoprecipitate the POI from PROTAC-treated cells and probe for ubiquitin by Western blot. | Low | Detection of ubiquitinated POI from cell lysates | Confirms ubiquitination in a native cellular environment.[13] | Can be technically challenging, often requires proteasome inhibitor co-treatment. |
| TR-FRET Ubiquitination Assay | A TR-FRET assay that uses an antibody against ubiquitin to detect ubiquitination of a tagged POI. | High | Ratiometric signal | Homogeneous, high-throughput format.[9] | Indirect measurement, requires specific reagents. |
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.
-
Purified recombinant POI.
-
Ubiquitin and ATP.
-
PROTAC compound and vehicle control (DMSO).
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
SDS-PAGE loading buffer.
-
Western blot reagents (antibodies against POI and ubiquitin).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, POI, and ubiquitin in the ubiquitination buffer.
-
Add the PROTAC (e.g., to a final concentration of 1 µM) or DMSO vehicle control.
-
Initiation: Initiate the reaction by adding the E3 ligase complex and ATP.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding 5X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against the POI. A smear or ladder of high-molecular-weight bands above the unmodified POI band indicates successful polyubiquitination.
Target Protein Degradation
The ultimate goal of a PROTAC is to reduce the levels of the target protein.[9] Quantifying this degradation is the most critical measure of PROTAC activity.
Table 3: Comparison of Assays for Protein Degradation
| Assay Technique | Principle | Throughput | Data Output | Pros | Cons |
| Western Blot | Separates proteins by size via electrophoresis, followed by antibody-based detection. | Low | Semi-quantitative protein levels, DC50, Dmax | Widely accessible, provides direct visualization of protein.[6] | Low throughput, semi-quantitative without careful normalization. |
| ELISA / MSD | Immunoassay using antibodies to capture and detect the target protein. | High | Quantitative protein levels, DC50, Dmax | Highly quantitative and sensitive. | Requires specific antibody pairs. |
| Mass Spectrometry (Proteomics) | Identifies and quantifies proteins based on mass-to-charge ratio of their peptides. | Medium | Global, unbiased protein quantification | Unbiased, can identify off-target effects. | Requires specialized expertise and instrumentation. |
| HiBiT/NanoLuc® Reporter Assays | Measures luminescence from a small tag fused to the POI, which decreases upon degradation. | High | Quantitative, kinetic degradation data (DC50, Dmax, degradation rate) | Live-cell, real-time measurements, highly sensitive.[14] | Requires CRISPR-based gene editing or overexpression. |
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control (DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blot equipment.
-
Primary antibodies for the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies and chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the PROTAC or vehicle control for a desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the POI and a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and image the blot using a digital imager.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation).[15]
Table 4: Example Degradation Data for PROTAC-X
| Concentration (nM) | % Protein Remaining (vs. Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 48% |
| 100 | 12% |
| 1000 | 15% (Hook Effect) |
| Calculated DC50 | ~10 nM |
| Calculated Dmax | ~88% |
Downstream Cellular Phenotype
Confirming that POI degradation leads to a desired biological outcome, such as reduced cell viability or induction of apoptosis, is the final step in validation.
Table 5: Comparison of Assays for Cellular Phenotype
| Assay Technique | Principle | Throughput | Data Output | Pros | Cons |
| CellTiter-Glo® | Measures ATP levels as an indicator of metabolic activity and cell viability.[16] | High | Luminescent signal, IC50/GI50 | Fast, sensitive, and amenable to HTS.[12] | Indirect measure of viability. |
| MTT/XTT Assay | Measures the reduction of a tetrazolium salt by metabolically active cells. | High | Colorimetric signal, IC50/GI50 | Inexpensive and widely used. | Can be affected by cellular redox state. |
| Caspase-Glo® 3/7 Assay | Measures caspase-3 and -7 activity, key markers of apoptosis. | High | Luminescent signal | Directly measures an apoptotic pathway.[17] | Only measures a specific cell death pathway. |
| Annexin V Staining | Uses flow cytometry to detect Annexin V binding to phosphatidylserine on the surface of apoptotic cells. | Medium | Percentage of apoptotic cells | Distinguishes between early and late apoptosis/necrosis.[17] | Requires a flow cytometer. |
This assay determines the number of viable cells based on the quantitation of ATP, an indicator of metabolically active cells.[16]
Materials:
-
Cell line of interest.
-
Opaque-walled 96-well plates.
-
PROTAC compound and vehicle control.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium per well.[16]
-
Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add a serial dilution of the PROTAC to the wells. Include vehicle control wells.
-
Incubate for the desired duration (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[16]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[16]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Experimental Workflow for PROTAC Validation
A robust validation strategy for a novel PROTAC typically follows a logical progression from biochemical confirmation to cellular and functional characterization.[4]
By systematically confirming ternary complex formation, target ubiquitination, selective protein degradation, and a downstream functional effect, researchers can build a robust data package to support the advancement of their PROTAC molecules containing the this compound linker.[4]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.co.jp [promega.co.jp]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Protein Modification: Propargyl-PEG5-CH2CO2H vs. Alternative Crosslinkers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in protein modification, influencing the stability, functionality, and overall success of the resulting bioconjugate. This guide provides an objective comparison of Propargyl-PEG5-CH2CO2H, a heterobifunctional crosslinker utilized in "click chemistry," with other widely used crosslinking agents. We will delve into their performance, supported by experimental data, and provide detailed methodologies for their application.
This compound is a versatile tool for protein modification, featuring a terminal alkyne group for highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, and a carboxylic acid group for conjugation to primary amines via amide bond formation. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. This guide will compare its performance against two major classes of crosslinkers: N-hydroxysuccinimide (NHS) esters and maleimides.
Performance Comparison of Crosslinking Chemistries
The choice of a crosslinking strategy is a trade-off between reaction specificity, efficiency, and the stability of the resulting linkage. The following tables provide a comparative overview of the key performance metrics for click chemistry (utilizing propargyl-containing linkers), NHS ester, and maleimide-based crosslinkers.
Table 1: General Characteristics of Crosslinking Chemistries
| Feature | Propargyl-PEG (Click Chemistry) | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue | Site-specifically introduced azides | Primary amines (Lysine, N-terminus) | Sulfhydryl groups (Cysteine) |
| Reaction Mechanism | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Nucleophilic acyl substitution | Michael addition |
| Resulting Bond | 1,2,3-Triazole | Amide | Thioether |
| Reaction pH | Wide range (typically 4-11) | 7.2-9.0[1] | 6.5-7.5[2] |
| Specificity | Very High (bio-orthogonal)[2] | Moderate (multiple lysines on protein surface)[2] | High (cysteines are less abundant)[2] |
Table 2: Quantitative Performance Comparison of Crosslinking Chemistries
| Feature | Propargyl-PEG (Click Chemistry) | NHS Ester Chemistry | Maleimide Chemistry |
| Typical Efficiency/Yield | >90%[3] | 5-30%[3] | 20-60%[3] |
| Reaction Kinetics | Fast (minutes to a few hours) | Relatively fast (30-60 minutes)[2] | Very fast (minutes to a few hours)[2] |
| Stoichiometry Control | High (often 1:1 ratio achievable)[4] | Difficult to control, can lead to heterogeneous products[2][4] | Difficult to control, can lead to multiple reaction products[4] |
| Biocompatibility (for in-vivo applications) | SPAAC (copper-free click chemistry) is highly biocompatible. CuAAC requires a copper catalyst which can be toxic.[2] | Generally good for in-vitro applications. | The thioether bond can undergo retro-Michael reaction in the presence of other thiols in-vivo, leading to deconjugation.[2] |
Table 3: Stability of Covalent Linkages in Bioconjugates
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT, TCEP) | Notes |
| 1,2,3-Triazole | Highly Stable[5] | Highly Stable[5] | Highly Stable[5] | Generally considered one of the most stable bioorthogonal linkages.[5] |
| Amide | Highly Stable[5][6] | Generally Stable[5][7] | Highly Stable[5] | Susceptible to cleavage by specific proteases.[5][7] |
| Thioether (from Maleimide) | Stable[5] | Prone to Thiol Exchange[5] | Stable[5] | Can undergo retro-Michael reaction and exchange with serum proteins like albumin, leading to payload loss.[5][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful protein modification. Below are protocols for key experiments using this compound, NHS esters, and maleimides.
Protocol 1: Protein Labeling with this compound (Two-Step Approach)
This protocol first activates the carboxylic acid of this compound to an NHS ester, which then reacts with primary amines on the protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound, DCC/EDC, and NHS in anhydrous DMF or DMSO. A common molar ratio is 1:1.2:1.2 (Propargyl-PEG-acid:DCC/EDC:NHS).
-
Incubate the reaction for 1 hour at room temperature to form the NHS ester.
-
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Conjugation Reaction:
-
Add the activated Propargyl-PEG5-NHS ester solution to the protein solution to achieve a 10- to 50-fold molar excess. The optimal ratio should be determined empirically.
-
Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Protocol 2: Protein Labeling with a Generic NHS Ester Crosslinker
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add a calculated amount of the NHS ester stock solution to the protein solution while gently vortexing to achieve a 10- to 20-fold molar excess.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Purify the conjugate using a desalting column or dialysis.
Protocol 3: Protein Labeling with a Maleimide Crosslinker
Materials:
-
Protein of interest with at least one free cysteine residue
-
Maleimide crosslinker
-
Reaction buffer: Thiol-free buffer, such as PBS, at pH 6.5-7.5
-
(Optional) Reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
(Optional) Disulfide Reduction: If the protein does not have free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce disulfide bonds.
-
Prepare Maleimide Solution: Immediately before use, dissolve the maleimide crosslinker in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add the maleimide solution to the protein solution to achieve a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add an excess of a quenching reagent like L-cysteine to react with any unreacted maleimide.
-
Purification: Purify the conjugate using a desalting column or dialysis.
Protocol 4: Quantification of Protein Labeling (Degree of Labeling)
UV-Vis Spectrophotometry (for labels with a chromophore):
-
Remove Unbound Label: It is critical to remove all non-conjugated labels from the protein solution using dialysis or gel filtration.[9]
-
Measure Absorbance: Measure the absorbance of the labeled protein solution at the protein's maximum absorbance wavelength (typically 280 nm) and at the maximum absorbance wavelength of the label.[9]
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where CF is the correction factor for the label's absorbance at 280 nm.[10]
-
Calculate Degree of Labeling (DOL): DOL = Aₘₐₓ / (ε_label × Protein Concentration (M))
Mass Spectrometry:
For a more precise determination of the DOL and to analyze the distribution of labeled species, mass spectrometry (e.g., ESI-MS or MALDI-TOF) can be used.[11] By comparing the mass of the unlabeled protein to the mass spectrum of the labeled protein, the number of attached linkers can be determined.[11]
Visualizing the Workflows and Relationships
The following diagrams illustrate the chemical reactions and experimental workflows described.
Conclusion
The choice between this compound and other crosslinkers is highly dependent on the specific application.
-
This compound and click chemistry offer unparalleled specificity and efficiency, resulting in highly stable and well-defined bioconjugates. This makes them ideal for applications where precise control over stoichiometry and a robust linkage are critical. The primary consideration is the need for a copper catalyst in CuAAC, which may be a concern for in-vivo applications, although copper-free click chemistry alternatives exist.
-
NHS ester chemistry is a robust and straightforward method for general protein labeling, particularly when a high degree of labeling is desired and site-specificity is less critical. However, it often leads to heterogeneous products.
-
Maleimide chemistry provides a highly selective method for site-directed conjugation to cysteine residues, which is advantageous for creating homogenous bioconjugates. The main drawback is the potential instability of the resulting thioether bond in reducing environments.
By carefully considering the comparative data and adhering to detailed experimental protocols, researchers can select the optimal crosslinking strategy to achieve their desired outcomes in protein modification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
Assessing the Impact of Propargyl-PEG5-CH2CO2H on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the modification of proteins to enhance their therapeutic properties is a critical endeavor. Propargyl-PEG5-CH2CO2H is a heterobifunctional linker that enables the attachment of a polyethylene glycol (PEG) spacer and a bioorthogonal alkyne handle to a protein. This guide provides a comprehensive comparison of this compound with alternative protein modification strategies, focusing on the impact on protein function. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research.
Introduction to this compound and Protein Modification
This compound is a chemical tool used in bioconjugation, a process that joins two molecules, at least one of which is a biomolecule like a protein. The key features of this linker are:
-
Propargyl group: An alkyne functional group that can participate in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules.[1][2]
-
PEG5 spacer: A short chain of five polyethylene glycol units that enhances the solubility and can reduce the immunogenicity of the modified protein.[3][4][5] The PEG spacer can also increase the hydrodynamic radius of the protein, which can prolong its circulation time in the body.[6][7]
-
Carboxylic acid (CH2CO2H) group: This group can be activated, for example, as an N-hydroxysuccinimide (NHS) ester (Propargyl-PEG5-CH2CO2-NHS), to react with primary amines on the protein surface, such as the side chains of lysine residues or the N-terminus, forming a stable amide bond.[8][9][10]
The process of attaching PEG chains to a protein, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[11][12] However, the modification can also impact the protein's biological activity, making a thorough functional assessment essential.[11]
Comparison of Protein Modification Chemistries
The choice of conjugation chemistry is critical as it dictates the site of attachment, the stability of the linkage, and the potential for side reactions. Below is a comparison of amine-reactive labeling using an NHS ester of this compound with other common protein modification strategies.
| Feature | Propargyl-PEG-NHS Ester | Maleimide-PEG Chemistry | Click Chemistry (SPAAC) |
| Target Residue | Primary amines (Lysine, N-terminus) | Sulfhydryl groups (Cysteine) | Bioorthogonal handles (e.g., azide) |
| Specificity | Moderate to low (multiple lysines) | High (naturally rare cysteines) | Very High |
| Linkage Stability | High (Amide bond) | Moderate (Thioether bond) | Very High (Triazole ring) |
| Key Side Reactions | Hydrolysis of NHS ester | Reaction with other thiols, hydrolysis of maleimide | Minimal in biological systems |
| Control over Degree of Labeling | Moderate | High, especially with engineered cysteines | High |
Impact on Protein Function: A Comparative Analysis
The attachment of any molecule to a protein has the potential to alter its structure and function. The primary concern with PEGylation is steric hindrance, where the PEG chain physically blocks the active site or binding interfaces of the protein, leading to a decrease in in vitro biological activity.[11] However, this can be offset by the improved in vivo stability and circulation half-life.[6]
Below is a summary of hypothetical, yet representative, experimental data comparing the functional impact of modifying a therapeutic enzyme (e.g., Uricase) with this compound versus a thiol-reactive maleimide-PEG linker.
| Parameter | Native Uricase | Uricase-Propargyl-PEG5 | Uricase-Maleimide-PEG5 |
| Degree of Labeling (DoL) | N/A | 2.5 | 1.1 |
| In Vitro Enzyme Activity (U/mg) | 100 | 75 | 88 |
| In Vivo Half-life (hours) | 8 | 48 | 45 |
| Receptor Binding Affinity (KD, nM) | 10 | 25 | 15 |
| Immunogenicity (Arbitrary Units) | 50 | 15 | 18 |
This data illustrates a common trade-off: while the more extensively labeled Propargyl-PEG5 conjugate shows a greater reduction in in vitro activity and binding affinity, it also demonstrates a significant improvement in in vivo half-life and a greater reduction in immunogenicity compared to the more specifically labeled maleimide-PEG conjugate.
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible data.
Protocol 1: Amine Labeling of a Protein with Propargyl-PEG5-CH2CO2-NHS
This protocol describes the general procedure for conjugating an NHS ester-functionalized PEG linker to a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
Propargyl-PEG5-CH2CO2-NHS dissolved in anhydrous DMSO or DMF
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the protein in the reaction buffer.
-
Immediately before use, dissolve the Propargyl-PEG5-CH2CO2-NHS in DMSO to create a stock solution.
-
Add a 5-20 fold molar excess of the NHS ester solution to the protein solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Add the quenching solution to stop the reaction and incubate for 15-30 minutes.
-
Remove the excess, unreacted linker by size-exclusion chromatography using a desalting column.
Protocol 2: Enzyme Activity Assay (Uricase Example)
This protocol measures the activity of uricase by monitoring the decrease in absorbance as uric acid is consumed.[11]
Materials:
-
Native and PEGylated uricase standards and samples
-
0.1 M Sodium Borate Buffer, pH 8.5
-
Uric acid solution
-
UV-Vis spectrophotometer with temperature control (25°C)
Procedure:
-
Prepare a solution of uric acid in the borate buffer.
-
Equilibrate the spectrophotometer and the uric acid solution to 25°C.
-
Add a known amount of the native or PEGylated uricase to the uric acid solution and mix quickly.
-
Monitor the decrease in absorbance at 293 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance and the extinction coefficient of uric acid.
Protocol 3: Cell-Based Proliferation Assay
This assay measures the effect of a PEGylated protein (e.g., a growth factor) on the proliferation of a responsive cell line.[12]
Materials:
-
Responsive cell line
-
Cell culture medium and supplements
-
Native and PEGylated protein samples
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the native and PEGylated protein in cell culture medium.
-
Replace the medium in the wells with the protein dilutions. Include a negative control (medium only).
-
Incubate the plate for 24-72 hours.
-
Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Plot the cell proliferation against the protein concentration to generate dose-response curves and calculate EC50 values.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Caption: Workflow for protein labeling and functional assessment.
Caption: A generic signaling pathway for a growth factor.
Conclusion
The modification of proteins with linkers like this compound is a powerful strategy for enhancing their therapeutic potential. However, the impact on protein function must be carefully assessed. A combination of biochemical and cell-based assays provides a comprehensive understanding of how PEGylation affects a protein's biological activity. While in vitro potency may sometimes be reduced, the overall therapeutic benefit is often enhanced due to improved pharmacokinetics and reduced immunogenicity.[4][11] The choice of linker and conjugation strategy should be tailored to the specific protein and its intended application. This guide provides the foundational knowledge and experimental framework to make those critical decisions.
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Influence of PEGylation on the strength of protein surface salt bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Propargyl-PEG5-CH2CO2-NHS, 1161883-51-7 | BroadPharm [broadpharm.com]
- 10. Propargyl-PEG5-acid, 1245823-51-1 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target site. This guide provides an objective comparison of the two primary classes of linkers—cleavable and non-cleavable—supported by experimental data to inform rational ADC design.
The fundamental difference between these two linker strategies lies in their payload release mechanism.[1] Cleavable linkers are engineered to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes, acidity, or reducing agents.[2][3] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody in the lysosome.[4][5] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Mechanism of Action: A Tale of Two Release Strategies
ADCs with cleavable linkers can release the unmodified, potent payload. If this payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cells—a phenomenon known as the "bystander effect".[1][2] This can be particularly advantageous in treating heterogeneous tumors with varied antigen expression.[6]
Conversely, ADCs with non-cleavable linkers release a payload-linker-amino acid complex. This complex is typically charged and less permeable, thus limiting the bystander effect but potentially offering a better safety profile due to reduced off-target toxicity.[1][7] Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window.[6][8]
Quantitative Data Comparison
The choice of linker technology significantly impacts the therapeutic index of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers across key performance parameters.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable vs. Non-Cleavable Linkers
| Antibody | Target Antigen | Cell Line | Cleavable Linker | Payload | IC50 (ng/mL) | Non-Cleavable Linker | Payload | IC50 (ng/mL) |
| Trastuzumab | HER2 | SK-BR-3 | vc-MMAE | MMAE | 1.5 | SMCC-DM1 | DM1 | 3.2 |
| Trastuzumab | HER2 | JIMT-1 | mc-vc-PAB-MMAE | MMAE | 5.8 | mc-DM1 | DM1 | 12.5 |
| Anti-CD22 | CD22 | BJAB | SPDB-DM4 | DM4 | 0.1 | SMCC-DM1 | DM1 | 0.4 |
| Anti-CD79b | CD79b | DHL-4 | vc-MMAE | MMAE | 0.03 | mc-MMAF | MMAF | 0.08 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.[6]
Table 2: In Vivo Efficacy of ADCs with Cleavable vs. Non-Cleavable Linkers in Xenograft Models
| Antibody | Target Antigen | Xenograft Model | Linker Type | Payload | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab | HER2 | NCI-N87 | Cleavable (vc-MMAE) | MMAE | 95 | [1] |
| Trastuzumab | HER2 | NCI-N87 | Non-Cleavable (SMCC-DM1) | DM1 | 85 | [1] |
| Anti-CD30 | CD30 | Karpas 299 | Cleavable (vc-MMAE) | MMAE | >99 | [1] |
| Anti-CD30 | CD30 | Karpas 299 | Non-Cleavable (mc-MMAF) | MMAF | 90 | [1] |
Table 3: Pharmacokinetic Parameters of ADCs with Cleavable vs. Non-Cleavable Linkers
| Antibody | Target | Linker Type | Linker | Payload | Animal Model | t1/2 (days) | CL (mL/day/kg) |
| Anti-CD22 | CD22 | Non-Cleavable | Thioether (MCC) | DM1 | Rat | 6.9 | 10.3 |
| Anti-CD22 | CD22 | Cleavable | Disulfide (SPP) | DM1 | Rat | 4.4 | 22.0 |
| Anti-HER2 | HER2 | Non-Cleavable | Thioether (MCC) | DM1 | Mouse | 4.8 | 20.8 |
| Anti-HER2 | HER2 | Cleavable | Disulfide (SPP) | DM1 | Mouse | 2.5 | 50.0 |
t1/2: Half-life, CL: Clearance. Note: Direct comparison between studies should be made with caution due to differences in experimental conditions.[9]
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. biochempeg.com [biochempeg.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Propargyl-PEG5-CH2CO2H: A Procedural Guide
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is paramount to ensuring both personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Propargyl-PEG5-CH2CO2H, a heterobifunctional linker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from safety data for structurally related molecules, focusing on the chemical properties of its constituent functional groups.
I. Hazard Assessment and Chemical Profile
This compound is composed of three main parts: a terminal propargyl group, a five-unit polyethylene glycol (PEG) spacer, and a carboxylic acid function. The primary hazard consideration for this molecule stems from the propargyl group. Related compounds like propargyl alcohol are known to be flammable, reactive, and toxic.[1][2] Therefore, this compound should be handled as a hazardous substance. The PEG component is generally of low toxicity and biodegradable, while the carboxylic acid group is a common functional group in many biological and chemical contexts.[1]
A summary of the hazards associated with each component is presented below:
| Chemical Component | Key Hazard Characteristics | Disposal Consideration |
| Propargyl Group | Flammable, reactive, and potentially toxic.[1] Can be fatal if swallowed, inhaled, or absorbed through the skin.[1] | Treat as flammable and toxic organic waste.[3] Do not mix with acids, bases, or oxidizing agents.[3] |
| Polyethylene Glycol (PEG) | Low toxicity and biodegradable.[1] Does not accumulate in the environment.[1] | While of low concern, it should be disposed of as part of the hazardous waste stream of the entire molecule. |
| Carboxylic Acid (-CH2CO2H) | Can be corrosive. The reactivity of the terminal carboxylic acid is a key aspect of its utility in bioconjugation.[4] | Neutralize if in an acidic solution before disposal as hazardous waste.[5] |
II. Experimental Protocol: Step-by-Step Disposal Procedure
Adherence to the following protocol is essential for the safe disposal of this compound and any contaminated materials.
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This includes:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile).[3]
-
A laboratory coat.
All handling of this substance and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
2. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, wipes, and gloves), must be collected in a designated hazardous waste container.[1][6] The container should be leak-proof and made of a material compatible with organic compounds.[3]
-
Waste Classification: This waste should be classified as flammable and toxic organic waste.[3]
-
No Drain Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3]
-
Avoid Mixing: Do not mix this waste with other waste streams, especially acids, bases, or oxidizing agents, to prevent potentially violent reactions.[3]
3. Waste Container Labeling: The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The associated hazards (e.g., Flammable, Toxic).
-
The accumulation start date (the date the first drop of waste is added).
4. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in your laboratory's designated Satellite Accumulation Area (SAA).[3]
-
The storage area should be well-ventilated, secure, and away from sources of ignition.[6]
5. Final Disposal:
-
Once the waste container is full or the accumulation time limit set by your institution has been reached, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6]
6. Spill Management: In the event of a spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials. Do not use combustible materials like paper towels.[3]
-
Collect all spill debris and dispose of it as hazardous waste in the same manner as the chemical itself.[3]
-
Report the spill to your laboratory supervisor and your institution's EHS department.[3]
III. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Propargyl-PEG5-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Propargyl-PEG5-CH2CO2H. The following guidelines are based on best practices for handling structurally similar chemicals and are intended to supplement, not replace, your institution's safety protocols and the official Safety Data Sheet (SDS) should one become available. A specific SDS for this compound was not located; therefore, a conservative approach to handling is recommended based on the hazards of related propargyl and PEGylated compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound contains a reactive propargyl group and a carboxylic acid moiety. Based on data from similar compounds, potential hazards may include skin, eye, and respiratory irritation.[1][2] It is crucial to minimize exposure through the consistent use of appropriate personal protective equipment.
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific application to determine the necessary level of protection.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety goggles or glasses | Must meet recognized standards (e.g., ANSI Z87.1) to protect against chemical splashes.[1] A face shield may be worn over glasses for added protection. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contact with the chemical occurs. For tasks with a higher risk of splashing, consider double-gloving.[1][3] |
| Body Protection | Chemical-resistant lab coat or apron | Prevents skin contact with the chemical.[3] |
| Respiratory Protection | Chemical fume hood or NIOSH-approved respirator | All handling of the solid compound and any procedures that may generate aerosols should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.[3][4] |
| Footwear | Closed-toe shoes | Protects feet from potential spills.[3] |
Operational and Disposal Plan: A Step-by-Step Guide
A systematic approach to the handling and disposal of this compound is critical for ensuring a safe laboratory environment and regulatory compliance.
1. Preparation and Handling:
-
Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood, to control exposure.[4]
-
Donning PPE: Before handling the compound, ensure all required PPE as outlined in the table above is correctly worn.
-
Weighing and Dissolving: When weighing the solid, use a balance inside a fume hood or a ventilated enclosure.[4] When dissolving, add the solid to the solvent slowly.
2. Emergency Procedures:
| Incident | First Aid Response |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[4]
-
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[4][5]
-
Collect the contaminated material into a tightly sealed, labeled container for disposal.[5]
-
Decontaminate the area and all equipment used for cleanup.
4. Disposal Plan:
-
Waste Classification: All waste containing this compound, including contaminated consumables, must be treated as chemical waste.
-
Solid Waste: Collect disposable items such as gloves, pipette tips, and weighing paper that have come into contact with the chemical in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste from experiments in a sealed and appropriately labeled container.[1]
-
Final Disposal: Arrange for the disposal of all waste through a licensed disposal company, in accordance with local, state, and federal regulations.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
